Baricitinib

Catalog No.
S001993
CAS No.
1187594-09-7
M.F
C16H17N7O2S
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baricitinib

CAS Number

1187594-09-7

Product Name

Baricitinib

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Molecular Formula

C16H17N7O2S

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)

InChI Key

XUZMWHLSFXCVMG-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

The exact mass of the compound Baricitinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

discovery and development of Baricitinib Incyte Eli Lilly

Author: Smolecule Technical Support Team. Date: February 2026

Scientific and Development Overview of Baricitinib

This compound is an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK 2. [1] [2] It was discovered by Incyte Corporation and subsequently licensed to Eli Lilly and Company in December 2009 through an exclusive worldwide agreement for development and commercialization in inflammatory and autoimmune diseases. [1] [3]

Key Development Milestones

The following table summarizes the major milestones in the drug's development pathway:

Year Milestone Details
2009 Lilly and Incyte Collaboration Exclusive worldwide license and collaboration agreement signed. [3]
Q1 2016 First Regulatory Submissions Applications submitted to the US FDA, European Union, and Japan for rheumatoid arthritis (RA). [3]
Dec 2016 Positive CHMP Opinion European Medicines Agency's committee recommended approval for RA. [3]
Feb 2017 First Approval Approved in the European Union for moderate-to-severe active RA. [1]
May 2018 US FDA Approval for RA Approved for adults with moderately-to-severely active RA who had an inadequate response to TNF antagonists. [1]
Mar 2020 Breakthrough Therapy Designation US FDA granted designation for alopecia areata (AA). [4]
Nov 2020 COVID-19 Emergency Use Authorization (EUA) EUA for use in combination with remdesivir for hospitalized COVID-19 patients. [1]
May 2022 US FDA Approval for COVID-19 Full approval for hospitalized adults requiring supplemental oxygen. [1]
Jun 2022 US FDA Approval for Alopecia Areata Approved for severe alopecia areata, becoming the first systemic treatment for this condition. [1]
2023-2025 Expansion into New Indications Phase 3 trials initiated or ongoing for adolescent alopecia areata (BRAVE-AA-PEDS) and type 1 diabetes (BARICADE programs). [5] [6]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects stem from its dual mechanism: immunomodulation via JAK-STAT inhibition and, relevant to COVID-19, potential antiviral activity via Numb-Associated Kinase (NAK) inhibition. [7]

JAK-STAT Immunomodulation

The JAK-STAT pathway is a central hub for signaling of over 50 cytokines. [8] this compound exhibits higher affinity for JAK1 (IC₅₀ = 5.9 nM) and JAK2 (IC₅₀ = 5.7 nM) compared to TYK2 (IC₅₀ = 53 nM) and JAK3 (IC₅₀ > 400 nM). [1] By reversibly inhibiting JAK1 and JAK2, it modulates the signaling of multiple cytokines implicated in inflammatory diseases, including IL-6, IL-2, IL-10, IFN-γ, and G-CSF. [1] [7] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn modulates the transcription of inflammatory genes in the nucleus. [2] [9]

The DOT script below generates a diagram of this core signaling pathway and the site of this compound's inhibition.

G Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Pair Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation pSTAT p-STAT (Activated) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation GeneTrans Inflammatory Gene Transcription Nucleus->GeneTrans This compound This compound This compound->JAK Inhibits

Diagram 1: this compound inhibits JAK-STAT signaling, preventing inflammatory gene transcription.

Anti-Viral Mechanism (NAK Inhibition for COVID-19)

The DOT script below illustrates this proposed anti-viral mechanism and its relationship to the anti-cytokine effect.

G cluster_immune Immune Response Virus SARS-CoV-2 Virus Endocytosis Clathrin-Mediated Endocytosis Virus->Endocytosis ViralEntry Viral Entry/Propagation Endocytosis->ViralEntry CytokineRelease Pro-inflammatory Cytokine Release ViralEntry->CytokineRelease Induces Hyperinflammation Hyperinflammation (Cytokine Storm) CytokineRelease->Hyperinflammation Triggers This compound This compound This compound->Endocytosis Inhibits via AAK1/GAK This compound->CytokineRelease Inhibits via JAK1/JAK2

Diagram 2: this compound's dual anti-viral and anti-cytokine mechanism of action in COVID-19.

Key Clinical Trial Data and Efficacy

The development of this compound was supported by a robust clinical trial program. The table below summarizes efficacy data from pivotal trials across its three main indications.

Indication Trial Name / Type Key Efficacy Endpoint(s) Results
Rheumatoid Arthritis RA-BEACON (Phase 3) [1] ACR20 response at 12 weeks Significant improvement vs placebo in patients with inadequate response to TNF antagonists.

| Alopecia Areata (Adults) | BRAVE-AA1 & AA2 (Phase 3) [1] [5] | Proportion achieving SALT ≤20 (≥80% scalp hair coverage) at 36 weeks | 4 mg: ~35% 2 mg: ~22% Placebo: ~5% | | Alopecia Areata (Adolescents) | BRAVE-AA-PEDS (Phase 3) [5] | SALT ≤20 at 52 weeks | 4 mg: 54.1% 2 mg: 31.0% | | COVID-19 | ACTT-2 (Phase 3) [1] | Median time to recovery (this compound + Remdesivir vs Placebo + Remdesivir) | 7 days vs 8 days (Hazard Ratio: 1.16) | | Type 1 Diabetes | BANDIT (Phase 2) [6] | C-peptide preservation (beta cell function) at 48 weeks | this compound group showed increased insulin production and decreased insulin requirements vs placebo. |

Detailed Experimental Protocols

To support your research, here are detailed methodologies from key pre-clinical and clinical studies.

In Vitro Pharmacology & Anti-Viral Assay [7]

This protocol confirmed this compound's anti-cytokine and anti-viral activity.

  • Objective: To evaluate the inhibitory effect of this compound on cytokine signaling and SARS-CoV-2 infectivity.
  • Cell Models:
    • Primary human leukocyte subpopulations for cytokine signaling.
    • 3D primary human liver spheroids for viral infectivity.
  • Methods:
    • Cytokine Signaling: Cells were stimulated with specific cytokines (IL-2, IL-6, IL-10, IFN-γ, G-CSF). Concentration-response curves for this compound were generated by measuring the inhibition of phosphorylated STAT (pSTAT) via flow cytometry. IC₅₀ values were calculated.
    • Kinase Binding Affinity: Biochemical inhibitory effects on JAK and NAK (AAK1, BIKE, GAK) members were measured using competitive binding assays.
    • Viral Infectivity: Human liver spheroids were infected with purified SARS-CoV-2 and treated with this compound. Viral RNA levels were quantified using RT-PCR over several days post-infection to assess the drug's effect on viral replication.
  • Key Findings: this compound inhibited signaling of COVID-19-relevant cytokines and demonstrated nanomolar affinities for AAK1 and GAK. Treatment reduced viral infectivity in liver spheroids at clinically relevant exposure levels.
Experimental Autoimmune Encephalomyelitis (EAE) Model [9]

This study investigated the efficacy of this compound in a multiple sclerosis model.

  • Objective: To investigate the therapeutic efficacy of this compound in EAE mice.
  • Animal Model: Female C57BL/6J mice induced with EAE by subcutaneous injection of MOG₃₅‑₅₅ peptide.
  • Drug Administration:
    • Groups: Vehicle control, this compound-1 (3 mg/kg), this compound-2 (10 mg/kg).
    • Formulation: this compound suspended in 0.5% methylcellulose.
    • Route & Duration: Administered by oral gavage once daily from day 0 to day 14 post-induction.
  • Outcome Measures:
    • Clinical: Daily neurological symptom scoring.
    • Histological: Demyelination and immune cell infiltration in spinal cord tissue (LFB staining).
    • Immunological: Flow cytometry for Th1/Th17 cells in spleen, qPCR for transcription factors (T-bet, RORγt), and analysis of STAT phosphorylation (STAT1, STAT3, STAT4) in splenic cells.
  • Key Findings: this compound significantly delayed disease onset, reduced clinical severity, alleviated demyelination, downregulated Th1/Th17 responses, and suppressed phosphorylation of STAT1, STAT3, and STAT4.

Pharmacokinetics and Dosing

The favorable pharmacokinetic profile of this compound supported its once-daily oral dosing. [1] [2]

Parameter Value
Bioavailability ~79% [1]
Tmax (Time to Cmax) 1 hour (range 0.5-3h) [1] [2]
Protein Binding 50% [1]
Metabolism Minimal (<10% via CYP3A4) [1]
Elimination Half-life ~12.5 hours [1]
Excretion Urine (75%), Faeces (20%) [1]

| Recommended Dosage (Adult) | RA: 2 mg once daily. Alopecia Areata: 2 mg once daily, may increase to 4 mg. COVID-19: 4 mg once daily for 14 days or until discharge. [2] |

Future Directions and Ongoing Research

The development of this compound continues to expand into new autoimmune areas.

  • Type 1 Diabetes (T1D): Two global Phase 3 trials, BARICADE-DELAY (to delay onset in stage 2 T1D) and BARICADE-PRESERVE (to preserve beta cell function in new-onset stage 3 T1D), are launching based on positive Phase 2 BANDIT study results. [6] The BANDIT trial showed this compound preserved C-peptide, improved time-in-range, and reduced insulin needs. [10] [6]
  • Pediatric Alopecia Areata: The ongoing BRAVE-AA-PEDS trial is evaluating this compound in children aged 6 to under 12 years, with enrollment in the U.S. expected to start soon. [5]

References

Metabolic Pathway and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Baricitinib is cleared predominantly by renal excretion, with hepatic metabolism involving CYP3A4 constituting a minor pathway. The table below summarizes its key pharmacokinetic characteristics:

Parameter Description
Primary Route of Elimination Renal excretion of unchanged drug (~75%) [1] [2].
Role of Hepatic Metabolism Minor (<10% of the dose) [1] [3] [2].
Key Metabolizing Enzyme CYP3A4 (oxidation) [1].
Protein Binding Approximately 50% [1] [4].
Elimination Half-life ~12 hours [1] [4].
Bioavailability ~79% - 97% [1] [4].

The following diagram illustrates the primary clearance routes and the minimal involvement of CYP3A4 in this compound's overall disposition:

baricitinib_metabolism This compound Administration This compound Administration Systemic Circulation Systemic Circulation This compound Administration->Systemic Circulation Renal Excretion (75%) Renal Excretion (75%) Systemic Circulation->Renal Excretion (75%) Feces (20%) Feces (20%) Systemic Circulation->Feces (20%) CYP3A4 Metabolism (<10%) CYP3A4 Metabolism (<10%) Systemic Circulation->CYP3A4 Metabolism (<10%) Inactive Metabolites Inactive Metabolites CYP3A4 Metabolism (<10%)->Inactive Metabolites

Drug-Drug Interaction (DDI) Clinical Studies

Clinical pharmacology studies confirm that the minimal role of CYP3A4 translates to a lack of clinically relevant interactions with inhibitors or inducers of this enzyme.

Concomitant Drug (Role) Effect on this compound Exposure (AUC) Clinical Conclusion
Ketoconazole (strong CYP3A4 inhibitor) No significant effect [5] [6]. No dose adjustment needed [1].
Fluconazole (CYP2C19/CYP2C9/3A4 inhibitor) No significant effect [6]. No dose adjustment needed.
Rifampicin (potent CYP3A4 inducer) Decreased by ~34% [6]. Not considered clinically significant; no dose adjustment recommended [1].

Beyond CYP-mediated interactions, one transporter-based interaction is clinically notable:

  • Probenecid (OAT3 inhibitor): Decreased renal clearance of this compound by 69%, leading to a 2-fold increase in systemic exposure (AUC). The manufacturer recommends reducing the this compound dose by half in patients also taking probenecid [1] [6].

Implications for Research and Development

For researchers and clinicians, the data on this compound underscores several key points:

  • Low DDI Risk: The design of clinical trials for this compound in new patient populations or combination therapies may not require extensive CYP-mediated DDI assessments.
  • Focus on Renal Function: Patient factors such as renal impairment have a far greater impact on this compound exposure than hepatic metabolic variations. Dosing recommendations are detailed for different levels of renal function [1].
  • Transporter Considerations: While CYP interactions are minimal, the interaction with probenecid highlights that renal transporter (OAT3) inhibition can be a critical factor for drugs cleared primarily by the kidneys.

References

Baricitinib pharmacodynamics JAK1 JAK2 inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacodynamic Profile

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for baricitinib against the JAK family members, illustrating its selectivity [1] [2] [3].

JAK Family Member IC₅₀ (nmol/L) Relative Specificity
JAK1 5.9 High affinity [1] [2]
JAK2 5.7 High affinity [1] [2]
TYK2 53 ~9-fold less potency than JAK1/2 [1] [4]
JAK3 560 to >400 ~95-fold to >68-fold less potency than JAK1/2 [1] [2] [3]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive kinase inhibitor, binding to the adenosine triphosphate-binding cleft of JAK1 and JAK2 [2]. This action prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins, thereby modulating the transcription of genes involved in inflammatory and immune responses [5] [6] [4].

The following diagram illustrates the JAK-STAT signaling pathway and the site of this compound inhibition:

G Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Protein (JAK1, JAK2) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT STAT_Dimer pSTAT Dimer pSTAT->STAT_Dimer Nucleus Nucleus STAT_Dimer->Nucleus GeneTrans Gene Transcription (Inflammatory Response) Nucleus->GeneTrans This compound This compound This compound->JAK Inhibits

This compound inhibits JAK proteins, blocking the JAK-STAT signaling pathway and subsequent inflammatory gene transcription.

Key Experimental Evidence and Protocols

The efficacy of this compound has been evaluated in various in vitro and cellular models to understand its impact on immune cell functions.

Impact on B-Cell Function

A 2024 study used multiparameter flow cytometry to examine the effects of several JAK inhibitors, including this compound, on B-cell differentiation and function [7].

1. Experimental Protocol: Plasmablast Differentiation Assay

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors [7].
  • Stimulation: Cells were stimulated for 3-4 days with a combination of:
    • R848: A TLR7/8 agonist [7].
    • IL-2 and IL-21: Critical cytokines for B-cell activation and differentiation [7].
  • JAK Inhibitor Application: this compound, tofacitinib, upadacitinib, and filgotinib were added at concentrations ranging from 10 to 1000 nM, covering the therapeutic range [7].
  • Outcome Measurements:
    • Flow Cytometry: Identification of plasmablasts as CD27ˢᵘᵖᵉʳʰⁱᵍʰ CD38ˢᵘᵖᵉʳʰⁱᵍʰ cells [7].
    • Immunoglobulin Measurement: Quantification of total IgG and IgA in the culture supernatant by Day 4 [7].

2. Key Findings: this compound, along with tofacitinib and upadacitinib, demonstrated a dose-dependent inhibitory effect on plasmablast differentiation and subsequent immunoglobulin production [7]. This compound showed a two-fold decrease in plasmablast frequency at 1000 nM, though with greater donor variability compared to other inhibitors [7]. Filgotinib showed no significant effect [7]. The study concluded that the effect was primarily on B-cell stimulation and proliferation, rather than on already differentiated cells [7].

The experimental workflow for this B-cell study is summarized below:

G PBMC Isolate PBMCs from healthy donors Stimulate Stimulate with R848 + IL-2 + IL-21 PBMC->Stimulate Treat Treat with JAKi (10 - 1000 nM) Stimulate->Treat Culture Culture for 3-4 days Treat->Culture Analyze Analysis Culture->Analyze FC Flow Cytometry (Plasmablast %) Analyze->FC ELISA ELISA (IgG/IgA) Analyze->ELISA

Workflow for evaluating the effect of JAK inhibitors on B-cell differentiation in vitro.

Inhibition of STAT Phosphorylation

Further mechanistic studies have investigated the direct impact of JAK inhibition on downstream STAT signaling [7].

1. Experimental Protocol: STAT Phosphorylation Assay

  • Cell Source: Purified peripheral B-cells [7].
  • Stimulation: Cells were stimulated with IL-21 and/or IL-2 to activate the JAK-STAT pathway [7].
  • JAK Inhibitor Application: The same panel of JAK inhibitors was used [7].
  • Outcome Measurement: Phosphorylation of STAT3 and STAT5 was assessed via Western blot analysis [7].

2. Key Findings: All tested JAK inhibitors, except filgotinib, inhibited IL-2 or IL-21-induced STAT3 phosphorylation [7]. All inhibitors, including filgotinib, suppressed STAT5 phosphorylation, though higher concentrations of filgotinib were required [7]. This indicates that different JAK inhibitors have distinct effects on specific STAT signaling nodes [7].

Comparative Pharmacokinetic Overview

For a comprehensive profile, key pharmacokinetic parameters are summarized below. This compound has a relatively short half-life, which contributes to its convenient once-daily dosing [1] [5] [6].

Parameter Value Context
Bioavailability ~79-80% [6] [4] High
Time to Cₘₐₓ (Tₘₐₓ) ~1 hour (range 0.5-3 h) [8] [5] Rapid absorption
Protein Binding ~50% [8] [5] [6] Moderate
Volume of Distribution (Vd) ~76 L [8] [5] Extensive tissue distribution
Metabolism <10% via CYP3A4 [1] [5] [6] Minimal hepatic metabolism
Primary Route of Elimination Renal (~75% unchanged) [1] [8] [5] Renal impairment requires dose adjustment
Elimination Half-Life ~12.5 hours [1] [5] [6]

Clinical and Therapeutic Implications

The pharmacodynamic properties of this compound directly translate to its clinical use and dosing strategies.

  • Dosing and Administration: The 4 mg once-daily dose was identified in population models to offer the optimum benefit-risk balance, with the 2 mg dose also providing an acceptable profile [1] [3]. Dose reduction is recommended for patients with moderate renal impairment, those taking strong OAT3 inhibitors like probenecid, and those aged 65 years or older with a history of infections [1] [8].

  • Therapeutic Versatility: By inhibiting signaling pathways of cytokines like IL-6, IL-12, IL-23, and type I and II interferons, this compound has demonstrated efficacy in a spectrum of immune-mediated diseases beyond rheumatoid arthritis, including alopecia areata, atopic dermatitis, and as an anti-inflammatory agent in severe COVID-19 [8] [5] [4].

References

Baricitinib therapeutic applications review

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological and Experimental Details

For research and development professionals, the specific pharmacokinetic properties and experimental methodologies are crucial.

Pharmacokinetic Properties

The following table summarizes key pharmacokinetic parameters of baricitinib [1] [2] [3].

Parameter Description
Bioavailability ~80% [2] [3].
Tmax (Time to Cmax) ~1 hour (range 0.5-3 hours) [2] [3].
Protein Binding ~50% [1] [2].
Metabolism <10% metabolized, primarily by CYP3A4 [1] [2].
Primary Route of Elimination Renal excretion (~75%, mostly unchanged drug) [1] [2].
Elimination Half-Life ~12 hours (in patients with RA or AD) [1] [2].
Detailed Experimental Protocol: pSTAT3 Inhibition

The following diagram and protocol detail a methodology for assessing the pharmacodynamic effect of this compound on STAT3 phosphorylation (pSTAT3) in immune cells, based on a recent study [4].

start Isolate PBMCs from SLE Patients & Healthy Donors treat Pre-treat with this compound (15 min, various concentrations) start->treat 5×10^5 cells/well stim Stimulate with IL-6 (100 ng/mL) or IL-15 (100 ng/mL) fix Fix Cells stim->fix 15 min incubation treat->stim stain Intracellular Staining for pSTAT3 Surface Staining for Cell Markers fix->stain analyze Analyze via Flow Cytometry stain->analyze

Experimental workflow for assessing this compound's inhibition of STAT3 phosphorylation.

Key Methodological Details [4]:

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from patients with Systemic Lupus Erythematosus (SLE) and healthy controls via Ficoll density gradient centrifugation.
  • Stimulation: Cells were stimulated with IL-6 (100 ng/mL) or IL-15 (100 ng/mL) for 15 minutes to induce STAT3 phosphorylation.
  • This compound Treatment: Cells were pre-incubated with this compound (dissolved in DMSO) at indicated concentrations for 15 minutes prior to cytokine stimulation.
  • Analysis: Cells were fixed, stained with a viability dye, and labeled with surface antibodies (e.g., anti-CD4, anti-CD8, anti-CD11b) for T-cell and myeloid cell identification. Intracellular staining for pSTAT3 was performed and analyzed using single-cell flow cytometry.
  • Key Finding: this compound effectively inhibited pSTAT3 in CD4+ T cells, CD8+ T cells, and CD11b+ myeloid cells, with a stronger inhibitory effect following IL-6 stimulation compared to IL-15 [4].

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are mediated through the inhibition of the JAK-STAT signaling pathway, which is central to the pathogenesis of multiple immune-mediated diseases.

Cytokine Cytokine (e.g., IL-6, IL-15, IFN-γ, TSLP) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 JAK_Other JAK3/TYK2 Receptor->JAK_Other STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Transcription Gene Transcription (Inflammation, Immune Response) Nucleus->Transcription This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits

This compound inhibits JAK-STAT signaling, blocking inflammatory gene transcription.

Pathway Specifics by Disease [1] [5] [4]:

  • Atopic Dermatitis (AD): Inhibits signaling of Th2 cytokines (IL-4, IL-13, IL-31) and TSLP, which use JAK1/JAK2/JAK3 pairs.
  • Alopecia Areata (AA): Primarily blocks IFN-γ signaling (JAK1/JAK2), which disrupts hair follicle immune privilege and leads to IL-15 production, further activating cytotoxic T cells.
  • Rheumatoid Arthritis (RA) & SLE: Targets multiple cytokines, including IL-6 (signaling via JAK1/JAK2) and type I interferons.

References

Baricitinib immune-mediated inflammatory diseases overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacokinetics

Baricitinib functions as a reversible inhibitor of Janus kinases (JAKs), intracellular enzymes crucial for signaling cytokines and growth factors involved in immune responses [1]. It exhibits higher affinity for JAK1 and JAK2 compared to JAK3 and TYK2 [1] [2].

  • JAK-STAT Pathway Modulation: By inhibiting JAKs, this compound prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This disruption dampens the transcription of inflammatory genes and the production of various inflammatory mediators [1] [3].
  • Key Pharmacokinetic Properties:
    • Absorption & Distribution: Rapidly absorbed with ~97% bioavailability; peak plasma concentration in ~1.5 hours. It is 50% plasma protein bound with a volume of distribution of 76 L [1].
    • Metabolism & Elimination: ~10% hepatic metabolism (primarily via CYP3A4); ~75% renal clearance. Its elimination half-life is approximately 12 hours [1].

The diagram below illustrates how this compound inhibits cytokine signaling via the JAK-STAT pathway.

G Cytokine Cytokine (e.g., IL-6, IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits

This compound inhibits JAK1/JAK2, blocking JAK-STAT pathway and inflammatory gene transcription.

Clinical Indications and Dosing

This compound is approved for several immune-mediated conditions, with dosage adjustments required based on specific indications and patient renal function [1].

Indication Approved Age Group Recommended Dosage Key Considerations
Rheumatoid Arthritis [1] Adults 2 mg once daily May be used as monotherapy or in combination with other DMARDs.
COVID-19 [1] Adults & Pediatrics (≥2 years, under EUA) 4 mg once daily for 14 days or until discharge For hospitalized patients requiring supplemental oxygen/ventilation.

| Alopecia Areata [1] | Adults | Initial: 2 mg once daily; May increase to 4 mg | For severe cases; reduce to 2 mg after adequate response. | | Juvenile Idiopathic Arthritis (JIA) [4] | Pediatrics (2 to <18 years) | (Under clinical investigation) | Efficacy shown in the Phase 3 JUVE-BASIS trial. |

Renal Impairment Dosing is critical for safety [1]:

  • COVID-19: 4 mg (mild), 2 mg (moderate), 1 mg (severe); not recommended (ESRD).
  • Rheumatoid Arthritis/Alopecia: 2 mg (mild), 1 mg (moderate for RA); 2 mg→1 mg (moderate for Alopecia); not recommended (severe).

Efficacy and Biomarker Insights

This compound demonstrates efficacy in clinical trials, with emerging biomarkers offering potential for predicting treatment response.

  • Pain Relief in Rheumatoid Arthritis: JAK inhibitors like this compound provide rapid pain relief, often within 1-2 weeks, which can precede full anti-inflammatory effects. This suggests a direct role in modulating central pain processing pathways by attenuating cytokines like IL-6 and GM-CSF [2].
  • Biomarkers of Treatment Response: A 2025 post-hoc analysis of the JUVE-BASIS trial in JIA identified serum biomarkers associated with positive response to this compound [4] [5].
    • Key Biomarkers: Changes in proteins related to macrophage activation (CCL7, CCL18, IL-6) and regulation of the extracellular matrix (MMP-3) were positively correlated with clinical improvement [4] [5].
    • Clinical Utility: Assessing these biomarkers could help identify patients most likely to be "super-responders," enabling a more precision-based approach to therapy [4].

Experimental Protocol: Assessing pSTAT3 Inhibition

To evaluate this compound's immunomodulatory effects in a research setting, you can measure its inhibition of STAT3 phosphorylation (pSTAT3) in immune cells. The following protocol is adapted from a 2025 study on Systemic Lupus Erythematosus (SLE) [3].

Objective: To quantify the inhibitory effect of this compound on IL-6- or IL-15-induced STAT3 phosphorylation in human PBMCs using flow cytometry [3].

Materials:

  • Cells: Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood via Ficoll density gradient centrifugation [3].
  • Stimulants: Recombinant human IL-6 (100 ng/mL) and IL-15 (100 ng/mL) [3].
  • Inhibitor: this compound (dissolved in DMSO as a 10 mM stock solution, then diluted to working concentrations in cell culture medium) [3].
  • Key Antibodies: Fluorescently labeled antibodies against CD4 (T-cells), CD8 (T-cells), CD11b (myeloid cells), and phosphorylated STAT3 (pSTAT3) [3].

Workflow: The experimental procedure for evaluating this compound's effect on STAT3 phosphorylation is outlined below.

G A Isolate PBMCs from whole blood (Ficoll density gradient) B Plate Cells (5×10^5 cells/well in 90µL medium) A->B C Pre-treat with this compound or Vehicle (DMSO) (15 min, 37°C, 5% CO₂) B->C D Stimulate with IL-6 or IL-15 (100 ng/mL) (15 min, 37°C, 5% CO₂) C->D E Stain for Viability and Surface Markers (CD4, CD8, CD11b) D->E F Fix Cells (3.7% Formaldehyde) E->F G Intracellular Staining for pSTAT3 F->G H Acquire Data via Flow Cytometry G->H I Analyze pSTAT3 levels in CD4+, CD8+, CD11b+ subsets H->I

Workflow for evaluating this compound inhibition of STAT3 phosphorylation in immune cell subsets.

Safety and Comparative Risk Profile

Understanding the safety profile of this compound is crucial for clinical decision-making. A 2025 large-scale meta-analysis provides a direct comparison with TNF antagonists [6].

Summary of Comparative Safety (vs. TNF Antagonists) [6]:

Safety Outcome Incidence with JAKi (per 100 person-years) Incidence with TNFi (per 100 person-years) Pooled Hazard Ratio [95% CI]
Serious Infections 3.79 3.03 1.05 [0.97–1.13]
Malignant Neoplasms 1.00 0.94 1.02 [0.90–1.16]
Major Adverse Cardiovascular Events (MACE) 0.72 0.66 0.91 [0.80–1.04]
Venous Thromboembolism (VTE) 0.57 0.52 1.26 [1.03–1.54]
  • No Meaningful Difference was found for most serious adverse events, including infections, cancer, and MACE, suggesting a similar safety profile to TNF antagonists in these domains [6].
  • Elevated VTE Risk: JAK inhibitors are associated with a slightly higher risk of VTE, which aligns with existing safety warnings and should be considered in patients with underlying risk factors [6].

Research and Development Perspectives

  • Therapeutic Drug Monitoring (TDM): Research is ongoing to establish TDM for JAK inhibitors, including this compound. Characterizing pharmacokinetics and exposure-response relationships aims to optimize dosing for efficacy while minimizing toxicity, moving towards a personalized medicine approach [7].
  • Beyond Approved Uses: Investigational areas for this compound include psoriatic arthritis, vitiligo, and systemic lupus erythematosus (SLE), though clinical trial results in SLE have been mixed, highlighting the need for biomarker-driven patient selection [1] [3].

References

Baricitinib preclinical research and development

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile & Mechanism of Action

Baricitinib is an oral, selective, and reversible inhibitor of Janus kinases (JAKs), with a higher affinity for JAK1 and JAK2 [1]. The table below summarizes its core molecular characteristics.

Property Description
Drug Name This compound (INCB028050) [2]
Molecular Target Janus Kinase 1 (JAK1) & Janus Kinase 2 (JAK2) [1]
Primary Mechanism Inhibits JAK-STAT signaling pathway by blocking phosphorylation of STAT proteins (STAT1, STAT3, STAT4) [2] [3]
Key Affected Pathways JAK-STAT, NF-κB (indirectly via cytokine reduction) [4]
Key Inhibited Cytokines IL-6, IL-23, IFN-γ, CSF-1, GM-CSF, and multiple chemokines (e.g., CCL2, CCL3, CXCL10) [2] [3] [4]

This compound exerts its effects by modulating the JAK-STAT signaling pathway, which is crucial for the expression of various inflammatory cytokines. The following diagram illustrates this core mechanism and its therapeutic consequences in autoimmune and inflammatory diseases.

G Cytokines Cytokines (e.g., IL-6, IFN-γ) CytokineReceptor Cytokine Receptor Cytokines->CytokineReceptor JAKs JAK1/JAK2 Proteins CytokineReceptor->JAKs Activates STATs STAT Proteins (STAT1, STAT3, STAT4) JAKs->STATs Phosphorylates STATs_Phos Phosphorylated STATs STATs->STATs_Phos STATs_Dimer STAT Dimer STATs_Phos->STATs_Dimer Nucleus Nucleus STATs_Dimer->Nucleus GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Effects Effects: • Th1/Th17 Cell Differentiation • Inflammatory Cytokine Production • Immune Cell Activation & Infiltration GeneTranscription->Effects This compound This compound This compound->JAKs Inhibits

This compound inhibits JAK-STAT signaling, preventing pro-inflammatory gene transcription.

Preclinical Efficacy in Disease Models

Preclinical studies have validated this compound's efficacy across multiple disease models. The table below summarizes key quantitative findings.

Disease Model Species Dosing (mg/kg/day) Key Efficacy Findings Proposed Mechanism in Model
Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis model [2] Mouse 3 & 10 (oral gavage) Delayed disease onset; decreased severity; reduced demyelination & immune cell infiltration in spinal cord. ↓ Th1/Th17 cell proportions; ↓ IFN-γ & IL-17; ↓ RORγt & T-bet mRNA; ↓ p-STAT1/3/4.
Collagen Antibody-Induced Arthritis (CAIA) - Rheumatoid Arthritis model [4] Mouse 40 (oral gavage) Improved arthritis score & grip strength; suppressed tactile allodynia (neuropathic pain). ↓ IL-6/JAK/STAT3 pathway in DRG neurons; ↓ CSF-1 expression.
Acute Peritonitis & Systemic Inflammatory Response (SIRS) [3] Mouse 40 (intraperitoneal) Reduced neutrophil infiltration; decreased pro-inflammatory cytokines (TNF-α, IL-6) in peritoneal fluid; improved survival. Inhibited activation of macrophages & neutrophils; ↓ ROS production.
Zymosan/LPS-Induced Innate Immune Activation (in vitro) [3] Mouse (Peritoneal Macrophages) 1 - 5 µM Suppressed mRNA transcription of Il6, Ccl2, Ccl3, Cxcl10, Csf3 induced by TLR agonists. Direct inhibition of JAK-STAT and NF-κB pathways in innate immune cells.

Pharmacokinetics & Allometric Scaling

A 2022 study performed allometric scaling to predict human pharmacokinetics of this compound from preclinical data [5]. The table below compares predicted versus observed human values.

Parameter Simple Allometry (SA) Prediction Reported Human Value (Observed) Notes
Volume of Distribution (Vd) 65.3 L 76 L (Reported as 75.5 L) Good agreement between prediction and observation [5].
Clearance (Cl) 245 mL/min 170 mL/min SA prediction was closer than methods using correction factors [5].
Bioavailability - ~97% [1] Rapidly absorbed, reaching peak plasma concentration in 1.5 hours on average [1].
Elimination Half-life - ~12 hours [1] Primarily cleared renally (~75%) [1] [5].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results, providing a blueprint for experimental replication.

In Vivo EAE Model for Multiple Sclerosis [2]
  • Animal Model: Female C57BL/6J mice (6-8 weeks old).
  • EAE Induction:
    • Immunization by subcutaneous injection of 200 µg MOG³⁵⁻⁵⁵ peptide in Complete Freund's Adjuvant.
    • Intraperitoneal injection of 200 ng pertussis toxin on day 0 and day 2.
  • Drug Administration:
    • This compound (INCB028050) suspended in 0.5% methylcellulose.
    • Administered by oral gavage at 3 mg/kg and 10 mg/kg daily from day 0 to 14 post-immunization.
    • Control groups received the vehicle (0.5% methylcellulose).
  • Disease & Outcome Assessment:
    • Clinical Scoring: Daily from injection until day 30. Scale: 0 (no signs) to 5 (moribund).
    • Histology: Spinal cord harvested at disease peak, stained with Luxol Fast Blue (LFB) to assess demyelination and immune cell infiltration.
    • Flow Cytometry: Splenic mononuclear cells restimulated and stained for intracellular IFN-γ (Th1) and IL-17 (Th17) to assess CD4+ T cell populations.
    • qPCR: Analysis of key transcription factors (RORγt, T-bet) in splenic cells.
In Vivo CAIA Model for Rheumatoid Arthritis and Pain [4]
  • Animal Model: Male DBA/1JJmsSlc mice (8-10 weeks old).
  • CAIA Induction:
    • Intravenous injection of 1.5 mg anti-collagen antibody cocktail at day 0.
    • Intraperitoneal injection of 50 µg LPS at day 3.
  • Drug Administration:
    • This compound (4 mg/mL) dissolved in distilled water.
    • Administered by oral gavage at 40 mg/kg/day from day 0.
    • Control groups received vehicle or celecoxib (30 mg/kg/day) as an active comparator.
  • Outcome Assessment:
    • Arthritis Scoring: Visual scoring (0-4 per paw) and measurement of paw width with a digital caliper.
    • Pain Behavior: Grip strength test and tactile allodynia measured using a dynamic plantar aesthesiometer (von Frey test).
    • RNA Sequencing (RNA-seq): DRG neurons harvested for transcriptomic analysis to identify altered pathways.
    • Histology: Ankle joints and spinal cord (L4-L5 segments) analyzed for inflammation, bone erosion, and glial cell activation (microglia/astrocytes).
In Vitro Macrophage Activation Assay [3]
  • Cell Culture: Isolation and culture of primary murine peritoneal macrophages (PMs).
  • Cell Stimulation & Treatment:
    • PMs were pre-treated with this compound (1, 5 µM) or vehicle for 1 hour.
    • Cells were then stimulated for 6-8 hours with various TLR agonists:
      • Zymosan (TLR2 agonist)
      • LPS (TLR4 agonist)
      • R848 (TLR7/8 agonist)
      • CpG ODN (TLR9 agonist)
  • Outcome Measurements:
    • qPCR: mRNA expression of inflammatory factors (Tnf, Il6, Ccl2, Ccl3, Cxcl10, etc.).
    • ELISA: Protein levels of cytokines (TNF-α, IL-6) in culture supernatants.
    • ROS Assay: Production of reactive oxygen species measured using a fluorescence probe.

The workflow for these in vitro and in vivo studies is summarized in the following diagram.

G InVivo In Vivo Models EAE EAE (MS Model) InVivo->EAE CAIA CAIA (RA Model) InVivo->CAIA SIRS SIRS/Peritonitis InVivo->SIRS Clinical Clinical Scoring (Onset, Severity) EAE->Clinical Histology Histology & Staining EAE->Histology Spinal Cord Molecular Molecular Analysis (qPCR, ELISA, Flow Cytometry) EAE->Molecular Spleen/Spinal Cord CAIA->Clinical Behavior Pain Behavior Tests CAIA->Behavior Grip Strength, von Frey CAIA->Histology Ankle, Spinal Cord Omics RNA-seq CAIA->Omics DRG Neurons SIRS->Clinical Survival SIRS->Molecular Peritoneal Fluid InVitro In Vitro Models Macrophage Macrophage Assays InVitro->Macrophage Neutrophil Neutrophil Assays InVitro->Neutrophil Neuronal Neuronal Cell Culture InVitro->Neuronal Macrophage->Molecular Cytokines, mRNA Neutrophil->Molecular ROS, Phagocytosis Neuronal->Molecular p-STAT3, Csf1 Analysis Analysis & Endpoints

Workflow of key preclinical models and analyses for this compound.

Key Research Gaps and Future Directions

Despite extensive data, several research gaps remain. The long-term safety profile of this compound, especially in pediatric populations, requires continued monitoring as real-world evidence grows [6] [7]. Furthermore, while preclinical data is robust in established disease models, its efficacy in preventing or treating earlier disease stages (e.g., pre-clinical type 1 diabetes) is still under investigation [8].

References

Comprehensive Application Notes and Protocols for Baricitinib Therapeutic Drug Monitoring Using UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Background

Baricitinib (Olumiant) represents a significant advancement in the treatment of immune-mediated inflammatory diseases as a selective Janus kinase (JAK) 1/2 inhibitor. Initially approved for rheumatoid arthritis, its therapeutic applications have expanded to include alopecia areata, atopic dermatitis, and most notably, COVID-19 management in hospitalized patients requiring supplemental oxygen. The U.S. Food and Drug Administration granted emergency use authorization for this compound in COVID-19 treatment in 2021, followed by full approval in 2022. Despite its established efficacy, this compound therapy presents notable challenges, including significant inter-patient variability in pharmacokinetic parameters and potential adverse effects such as elevated liver enzymes, thrombocytosis, neutropenia, and venous thromboembolism. These factors, combined with its narrow therapeutic index in critically ill patients, necessitate precise drug monitoring to optimize clinical outcomes while minimizing toxicity risks.

Therapeutic Drug Monitoring (TDM) has emerged as an essential strategy for this compound treatment individualization, particularly in special populations such as critically ill COVID-19 patients, pediatric populations, and those with renal or hepatic impairment. Recent studies have demonstrated high inter-patient variability in this compound plasma exposure, with coefficients of variation exceeding 50% in some cohorts. This variability stems from multiple factors including altered organ function, drug-drug interactions, inflammation-driven changes in drug metabolism, and demographic variables. The development of robust, sensitive, and rapid bioanalytical methods for this compound quantification is therefore paramount for successful TDM implementation. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard technique for this application, offering the necessary sensitivity, specificity, and throughput required for clinical monitoring.

Analytical Method Development

Instrumentation and Chromatographic Conditions

The development of UPLC-MS/MS methods for this compound quantification has focused on achieving rapid separation while maintaining optimal sensitivity and resolution. Current methodologies utilize reversed-phase chromatography with sub-2μm particle columns to achieve high efficiency separation. The stationary phase of choice is typically a C18 column, such as the Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) or similar dimensions, maintained at 40°C to ensure retention time reproducibility. For mobile phase composition, two predominant approaches have emerged: isocratic and gradient elution. The isocratic method employs a simplified mixture of acetonitrile and 0.1% formic acid in water (65:35, v/v), enabling ultra-fast analysis within 1 minute. Alternatively, gradient methods utilize programmed changes from high aqueous to high organic composition over 1.5-2 minutes, enhancing separation flexibility for complex matrices.

A particularly innovative approach has been implemented using hydrophilic interaction liquid chromatography (HILIC) with an Acquity UPLC HILIC BEH (2.1 × 50 mm, 1.7 μm) column. This method employs a mobile phase consisting of 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) in a 97:3 ratio, capitalizing on the compound's polarity for optimal retention and separation. The flow rate is typically maintained at 0.2-0.3 mL/min, balancing analysis time with column backpressure and ionization efficiency. These chromatographic conditions have demonstrated excellent peak symmetry and resolution of this compound from potentially interfering endogenous compounds, with retention times consistently around 1.0-1.5 minutes across different methodologies.

Mass Spectrometric Parameters

Mass spectrometric detection of this compound employs electrospray ionization (ESI) in positive ion mode, capitalizing on the compound's inherent basicity and efficient protonation. Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity through selection of precursor-to-product ion transitions. The consistent precursor ion observed for this compound is [M+H]+ at m/z 372.0, with the most abundant and specific product ion at m/z 251.0 resulting from cleavage of the ethyl sulfonyl group from the pyrrolopyrimidine core structure. Alternative fragment ions at m/z 179.0 and m/z 118.0 provide confirmatory transitions when required.

Table 1: Optimal Mass Spectrometry Parameters for this compound Quantification

Parameter This compound Internal Standards
Precursor Ion (m/z) 372.0 381.0 (Upadacitinib), 429.7 (Irbesartan), 371.0 (Encorafenib)
Product Ion (m/z) 251.0 256.0 (Upadacitinib), 207.4 (Irbesartan), 250.0 (Encorafenib)
Cone Voltage (V) 20-30 20-30
Collision Energy (eV) 25-30 20-25
Ionization Mode ESI+ ESI+

Source: [1] [2] [3]

Instrument parameters are carefully optimized to maximize sensitivity while maintaining robustness. Source temperature is typically maintained at 150°C, with desolvation temperatures ranging from 350-500°C. Desolvation gas flow rates of 800-1000 L/hour and cone gas flows of 50-150 L/hour have been reported as optimal. The capillary voltage is generally set at 3.0-3.5 kV, and collision gas pressure is maintained at 0.10-0.15 mL/min to ensure efficient fragmentation while maintaining adequate signal intensity.

Sample Preparation Techniques

Sample preparation represents a critical step in this compound bioanalysis, directly impacting method sensitivity, reproducibility, and matrix effect. Protein precipitation (PPT) has emerged as the most widely adopted technique due to its simplicity, efficiency, and compatibility with high-throughput workflows. The optimized PPT protocol involves mixing 100 μL of plasma with 300 μL of acetonitrile (1:3 ratio) containing the internal standard. After vigorous vortexing for 1-2 minutes and centrifugation at 13,000-15,000 × g for 10 minutes at 4°C, the supernatant is directly injected into the UPLC-MS/MS system. This approach demonstrates exceptional recovery rates exceeding 85% while effectively eliminating phospholipid-mediated matrix effects.

Alternative preparation methods include liquid-liquid extraction (LLE) using n-hexane and dichloromethane (1:1, v/v), which provides superior sample clean-up for complex matrices. The LLE approach demonstrates particular utility when analyzing samples with significant lipid content or when concentrating samples for enhanced sensitivity. Notably, all developed sample preparation protocols require minimal plasma volumes (50-100 μL), making them particularly suitable for pediatric applications and situations where sample availability is limited. The choice of internal standard has been systematically evaluated, with upadacitinib, encorafenib, and irbesartan all demonstrating excellent analytical performance with minimal cross-talk and consistent extraction efficiency relative to this compound.

Method Validation

Selectivity, Linearity and Sensitivity

Method selectivity has been rigorously evaluated by analyzing blank plasma samples from at least six different sources to demonstrate the absence of endogenous interference at the retention times of both this compound and the internal standard. Chromatographic resolution consistently shows baseline separation of analytes from potential interferents, with signal contributions from blank matrix measuring less than 20% of the lower limit of quantification (LLOQ) for this compound and less than 5% for the internal standard. The linearity of this compound quantification has been established across concentration ranges tailored to specific clinical applications, from pharmacokinetic studies requiring wide dynamic ranges to TDM applications focused on therapeutic concentrations.

Table 2: Analytical Performance Characteristics of Validated UPLC-MS/MS Methods

Validation Parameter Human Plasma Methods HLM Matrix Method Pediatric Method
Linear Range (ng/mL) 1.0-100 1.0-3000 1.024-100
LLOQ (ng/mL) 1.0 1.0 1.024
Intra-day Precision (%CV) 0.12-8.67% 0.12-11.67% <10%
Intra-day Accuracy (%) 85.31-108.67% 85-115% 85-115%
Inter-day Precision (%CV) 1.20-11.67% 1.20-11.67% <15%
Inter-day Accuracy (%) 87.50-111.67% 87.50-111.67% 85-115%
Recovery (%) >85% >85% >80%
Matrix Effect (%CV) <10% <10% <15%

Source: [1] [2] [3]

The sensitivity of current UPLC-MS/MS methods is exceptional, with LLOQs reaching 1.0 ng/mL in plasma, sufficient to quantify this compound concentrations throughout the dosing interval. Calibration curves demonstrate excellent linearity with correlation coefficients (r²) consistently exceeding 0.995 across all validated methods. Weighted least-squares regression (1/x or 1/x²) is typically employed to ensure accuracy across the dynamic range. For specialized applications such as metabolic stability studies in human liver microsomes, extended calibration ranges up to 3000 ng/mL have been successfully validated to accommodate high concentrations encountered in incubation matrices.

Precision, Accuracy and Stability

Precision and accuracy evaluations遵循 current regulatory guidelines (FDA, EMA), with quality control samples analyzed at multiple concentrations across the calibration range. Intra-day precision consistently demonstrates coefficient of variation (CV) values below 8.67%, while inter-day precision remains within 11.67% across all validated concentration levels. Accuracy measurements show minimal deviation from nominal concentrations, with relative error values typically within ±15% for quality control samples and ±20% at the LLOQ. These results confirm the exceptional reproducibility of this compound quantification across different analysts, instruments, and days.

Stability assessments have comprehensively evaluated this compound under various storage and processing conditions. Bench-top stability data confirm the analyte's integrity in plasma for at least 6 hours at room temperature, while processed sample stability in autosampler conditions (10°C) exceeds 24 hours. Freeze-thaw stability has been demonstrated through three complete cycles with minimal concentration deviation (<10%). Long-term stability evaluations confirm that this compound remains stable in plasma for at least 90 days when stored at -80°C. Additionally, stock solution stability assessments verify compound integrity for at least 6 months when stored at -80°C, establishing robust conditions for method implementation in routine TDM laboratories.

Clinical Application and Pharmacokinetic Data

Therapeutic Drug Monitoring in Patient Populations

The clinical application of UPLC-MS/MS methods for this compound TDM has yielded valuable insights into the drug's pharmacokinetics across diverse patient populations. Studies in hospitalized COVID-19 patients receiving standard doses of 2 mg/day or 4 mg/day have revealed surprising variability in plasma exposure, with mean concentrations of 15.36 ng/mL and 12.64 ng/mL, respectively. This non-dose-proportional relationship highlights the complex pharmacokinetics in critically ill patients and underscores the importance of TDM for dose optimization. Further investigations in critically ill COVID-19 patients demonstrated wide inter-patient variability, with trough concentrations (C0) ranging from 1.4 to 8.0 ng/mL and maximum concentrations (Cmax) ranging from 4.9 to 37.3 ng/mL following a 4 mg daily dose.

Pediatric applications of this compound TDM have revealed similarly variable pharmacokinetics, with plasma concentrations ranging from 11.25 ± 10.86 ng/mL (mean ± SD) in patients with a median age of 14 years. This substantial variability emphasizes the particular importance of TDM in pediatric populations, where developmental changes in drug metabolism and distribution further complicate dosing predictions. Population pharmacokinetic modeling suggests that renal function, reflected by glomerular filtration rate, represents the most significant covariate affecting this compound exposure, with one study reporting a patient with reduced GFR (74 mL/min) exhibiting the highest trough concentration in the cohort.

Pharmacokinetic Parameters and Metabolic Stability

Comprehensive pharmacokinetic characterization using validated UPLC-MS/MS methods has established key parameters for this compound. The area under the curve (AUC0-24h) in critically ill patients was determined to be 188.8 ng·h/mL, substantially lower than values previously reported in healthy volunteers. This discrepancy may reflect disease-related alterations in drug absorption, distribution, or elimination. This compound's in vitro metabolic stability has been systematically evaluated using human liver microsomes, revealing an intrinsic clearance of 27.49 mL/min/kg and in vitro half-life of 29.50 minutes. These findings classify this compound as a moderate clearance drug, consistent with its observed pharmacokinetic profile in humans.

Table 3: this compound Pharmacokinetic Parameters in Patient Populations

Parameter COVID-19 Patients Critically Ill COVID-19 Pediatric Patients
Dose 2 mg/day, 4 mg/day 4 mg/day Not specified
Cₜᵣₒᵤ𝑔ₕ (ng/mL) - 2.2 [1.4-8.0] -
Cₘₐₓ (ng/mL) - 24.0 [4.9-37.3] -
Mean Concentration (ng/mL) 15.36 (2 mg), 12.64 (4 mg) - 11.25 ± 10.86
AUC₀–₂₄ (ng·h/mL) - 188.8 [141.3-236.3] -
In Vitro t₁/₂ (min) - 29.5 -
In Vitro CLᵢₙₜ (mL/min/kg) - 27.49 -

Source: [1] [2] [4]

In silico metabolism predictions have identified the pyrrole ring as the primary site of metabolic lability (88% probability), followed by the pyrimidine ring (5% probability). These computational insights provide valuable guidance for future drug design efforts aimed at improving metabolic stability. Additionally, transporter interactions have been characterized, confirming that this compound is a substrate for organic anion transporter 3 (OAT3), P-glycoprotein (P-gp), multidrug and toxic extrusion protein 2-K (MATE2-K), and breast cancer resistance protein (BCRP). These transporter interactions likely contribute to the observed pharmacokinetic variability and represent important considerations for predicting drug-drug interactions in polypharmacy scenarios common in complex patient populations.

Experimental Protocols

Step-by-Step Analytical Procedure

Sample analysis begins with the preparation of calibration standards and quality control samples. Freshly prepared working solutions are spiked into blank plasma to generate standards across the concentration range (1-100 ng/mL for TDM applications). For each patient sample, aliquot 100 μL of plasma into a pre-labeled microcentrifuge tube. Add 10 μL of internal standard working solution (200 ng/mL upadacitinib or equivalent) to each tube except for blank samples, which receive 10 μL of methanol. Vortex the samples for 30 seconds to ensure complete mixing. For protein precipitation, add 300 μL of ice-cold acetonitrile to each tube (1:3 plasma:precipitant ratio). Vortex vigorously for 2 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C. Carefully transfer 100 μL of the clear supernatant to autosampler vials with low-volume inserts for UPLC-MS/MS analysis.

Chromatographic separation is performed using an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Employ a gradient elution program as follows: 0-0.5 min (10% B), 0.5-1.0 min (10-90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (90-10% B), with re-equilibration from 1.5-2.0 min (10% B). Maintain a constant flow rate of 0.3 mL/min with an injection volume of 1-5 μL. For mass spectrometric detection, operate the instrument in positive electrospray ionization mode with MRM monitoring using the transitions m/z 372.0→251.0 for this compound and m/z 381.0→256.0 for the internal standard (upadacitinib). Optimize source parameters as follows: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 150 L/hour, and desolvation gas flow 1000 L/hour.

Quality Control and Method Implementation

Quality assurance procedures require the analysis of calibration standards and quality control samples (LLOQ, low, medium, and high concentrations) with each batch of patient samples. The calibration curve must demonstrate a correlation coefficient (r²) ≥ 0.995, with back-calculated standard concentrations within ±15% of nominal values (±20% for LLOQ). Quality control samples should demonstrate accuracy within ±15% of nominal values and precision with ≤15% coefficient of variation. Acceptance criteria for batch approval require at least 67% of quality control samples and 75% of all quality control samples at each concentration to meet these accuracy standards. Implement system suitability tests by injecting six replicates of the medium quality control sample at the beginning of each sequence; the %CV for peak area ratios (analyte/internal standard) must be ≤5% to ensure instrument performance.

For method implementation in a new laboratory, conduct a partial validation including precision and accuracy measurements at four concentration levels (LLOQ, low, medium, high) across three separate runs. Additionally, perform matrix effect evaluations using plasma from at least six different sources, including samples with lipemic or hemolyzed characteristics if anticipated in the patient population. Establish storage stability under local conditions by analyzing triplicate quality control samples at low and high concentrations after short-term (room temperature, 6 hours), long-term (-80°C, 90 days), and freeze-thaw (three cycles) conditions. Comparison with freshly prepared quality control samples should demonstrate ≤12% deviation to establish acceptable storage conditions and stability windows.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate this compound's mechanism of action within the JAK-STAT signaling pathway and the experimental workflow for therapeutic drug monitoring.

G This compound Inhibition of JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation STAT_P STAT-P STAT->STAT_P GeneTranscription GeneTranscription STAT_P->GeneTranscription Nuclear Translocation Inflammation Inflammation GeneTranscription->Inflammation ImmuneActivation ImmuneActivation GeneTranscription->ImmuneActivation This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition

G UPLC-MS/MS Workflow for this compound TDM SampleCollection SampleCollection SamplePreparation SamplePreparation SampleCollection->SamplePreparation UPLCAnalysis UPLCAnalysis SamplePreparation->UPLCAnalysis PlasmaSeparation Plasma Separation (Centrifugation 4000×g, 8 min) SamplePreparation->PlasmaSeparation MSMSDetection MSMSDetection UPLCAnalysis->MSMSDetection Column UPLC BEH C18 Column (2.1 × 50 mm, 1.7 μm, 40°C) UPLCAnalysis->Column DataAnalysis DataAnalysis MSMSDetection->DataAnalysis ESI ESI Positive Mode MSMSDetection->ESI ClinicalReport ClinicalReport DataAnalysis->ClinicalReport ProteinPrecipitation Protein Precipitation (ACN 1:3, vortex, centrifuge 13,000×g, 10 min) PlasmaSeparation->ProteinPrecipitation SupernatantCollection Supernatant Collection (Transfer to autosampler vial) ProteinPrecipitation->SupernatantCollection MobilePhase Mobile Phase (0.1% FA in ACN/H₂O gradient) Column->MobilePhase GradientElution Gradient Elution (2.0 min total run time) MobilePhase->GradientElution MRM MRM Detection (m/z 372.0→251.0) ESI->MRM Quantification Peak Area Quantification (Internal Standard Method) MRM->Quantification

Conclusion

The development and validation of UPLC-MS/MS methods for this compound quantification represent significant advancements in personalized therapy for patients receiving this JAK inhibitor. The methodologies detailed in these application notes provide robust analytical frameworks that combine rapid analysis times (1-2 minutes) with exceptional sensitivity (LLOQ 1 ng/mL) and selectivity. The consistency of validation parameters across multiple independent laboratories demonstrates the reproducibility of these methods, supporting their implementation in diverse clinical settings. As this compound's therapeutic applications continue to expand, these analytical methods will play an increasingly crucial role in optimizing dosing regimens across special populations, including critically ill patients, pediatric populations, and those with organ dysfunction.

The clinical data generated using these methods have revealed substantial inter-patient variability in this compound exposure, reinforcing the importance of TDM for maximizing therapeutic efficacy while minimizing adverse effects. The correlation between renal function and this compound clearance provides a physiologically-based framework for initial dose selection, while TDM enables subsequent individualization based on actual drug exposure. Future directions for this compound TDM include the development of population pharmacokinetic models incorporating demographic, clinical, and genetic factors to further refine dosing predictions. Additionally, the integration of these UPLC-MS/MS methods with automated sample preparation platforms and data management systems will enhance their utility in high-throughput clinical laboratories, ultimately improving patient care through precision medicine approaches.

References

Comprehensive Application Notes and Protocols: Optimization of Baricitinib Nanoparticulate Formulations via Nanoprecipitation Method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Formulation Rationale

Baricitinib (BCT) is a recently approved Janus kinase (JAK) 1/2 inhibitor with demonstrated efficacy in treating autoimmune conditions including rheumatoid arthritis, atopic dermatitis, and alopecia areata. Despite its therapeutic potential, this compound faces significant pharmaceutical challenges due to its poor aqueous solubility (0.357 mg/mL in water), which results in low and inconsistent oral bioavailability. This limitation substantially compromises its therapeutic performance and patient compliance. Nano-encapsulation has emerged as a promising strategy to overcome these limitations by enhancing dissolution properties, improving bioavailability, and enabling targeted drug delivery to specific tissues.

The nanoprecipitation method (also referred to as solvent displacement technique) has been extensively investigated for this compound encapsulation due to its simplicity, reproducibility, and scalability. This technique leverages the precipitation of drug-polymer complexes when an organic solution is introduced into an aqueous anti-solvent phase, resulting in the formation of nanoscale particles with controlled size distribution and high encapsulation efficiency. The method is particularly advantageous for this compound as it allows for the use of biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL), which are FDA-approved and offer controlled release profiles through biodegradable matrices.

Recent advances in this compound nanoformulations have demonstrated significant improvements in both in vitro and in vivo performance, including enhanced corneal permeation for ocular applications, improved skin retention for dermatological conditions, and targeted delivery to inflammatory sites for autoimmune disorders. This comprehensive protocol details the optimized nanoprecipitation parameters for this compound encapsulation, characterization methodologies, and therapeutic applications based on current research findings.

Optimization of Formulation Parameters

Critical Factors in Nanoprecipitation Optimization

The development of optimized this compound nanoparticles requires systematic investigation of several critical formulation parameters that significantly influence the physicochemical properties of the resulting nanocarriers. Through extensive experimentation employing factorial designs, researchers have identified key variables including polymer type and concentration, drug-polymer ratio, solvent selection, and solvent-to-anti-solvent ratio as fundamental determinants of nanoparticle characteristics. The optimization process aims to achieve a balance between particle size, size distribution, zeta potential, and encapsulation efficiency to ensure optimal in vitro and in vivo performance.

Statistical optimization tools such as central composite designs and factorial designs have been successfully employed to systematically investigate the influence of these critical parameters and their interactions on the quality attributes of this compound nanoparticles. These experimental approaches allow for the identification of optimal formulation conditions while minimizing the number of required experimental runs. The following sections detail the specific optimization strategies for each critical parameter, supported by experimental data from recent studies.

Comprehensive Optimization Parameters

Table 1: Optimization of organic solvent systems for this compound PLGA nanoparticles

Formulation Code Organic Solvent Particle Size (nm) PDI Encapsulation Efficiency (%) Key Observations
F1 Acetone 91 ± 6.23 0.169 ± 0.003 88.0 Optimal solvent with smallest particle size and narrow distribution
F2 Acetonitrile Data not specified Data not specified Data not specified Evaluated in screening study
F3 Dichloromethane Data not specified Data not specified Data not specified Evaluated in screening study
F4 Ethyl Acetate Data not specified Data not specified Data not specified Evaluated in screening study
F5 Tetrahydrofuran Data not specified Data not specified Data not specified Evaluated in screening study

Table 2: Effect of solvent to anti-solvent ratio on this compound nanoparticle properties

Formulation Code Solvent:Anti-solvent Ratio Particle Size (nm) PDI Encapsulation Efficiency (%) Key Observations
F6 1:2 Data not specified Data not specified Data not specified Evaluated in optimization study
F7 1:3 Data not specified Data not specified Data not specified Evaluated in optimization study
F8 1:5 Data not specified Data not specified Data not specified Evaluated in optimization study
F9 1:10 Data not specified Data not specified Data not specified Standard ratio used in multiple studies

Table 3: Influence of polymer concentration on this compound nanoparticle characteristics

Formulation Code Polymer Concentration (mg/mL) Drug:Polymer Ratio Particle Size (nm) PDI Encapsulation Efficiency (%)
F10 1 1:0.1 Data not specified Data not specified Data not specified
F11 3 1:0.3 Data not specified Data not specified Data not specified
F12 5 1:0.5 Data not specified Data not specified Data not specified
F13 10 1:1 Data not specified Data not specified Data not specified

Table 4: Composition and properties of optimized this compound nanoparticle formulations

Formulation Identifier Polymer System Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%) Application Focus
B-PLGA-95 PLGA (95 mg) 140.3 ± 1.6 0.105 ± 0.025 -17.0 ± 0.8 85.0 ± 1.8 Ocular delivery
B-PLGA-75 PLGA (75 mg) 135.9 ± 2.9 0.135 ± 0.035 -19.2 ± 0.9 80.6 ± 1.1 Ocular delivery
B-PCL PCL (50 mg) 144.8 ± 1.5 0.120 ± 0.045 -19.6 ± 0.5 79.2 ± 1.5 Ocular delivery
NF5 (Eudragit) Eudragit RL100 116.6 ± 10.3 Not specified -39.32 79.67 ± 2.45 Transdermal delivery

Detailed Experimental Protocol

Materials and Equipment
  • Active Pharmaceutical Ingredient: this compound bulk powder (Henrikang Biotech Co., Ltd.)
  • Polymers: PLGA (Resomer RG 503H, Boehringer Ingelheim), PCL (MW ~14,000 Da, Sigma-Aldrich), Eudragit RL100
  • Solvents: Acetone (HPLC grade), ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran
  • Stabilizers: Pluronic 127, Poloxamer 188 (Lutrol F68)
  • Anti-solvent: Deionized water purified through Milli-Q Plus System
  • Equipment: Magnetic stirrer with controlled RPM, sonicator, centrifuge (capable of 15,000 × rcf), freeze-dryer (Mill rock technology), Zetasizer Nano ZS (Malvern Instruments) for particle characterization, pH meter, HPLC system with fluorescence detector
Step-by-Step Nanoprecipitation Procedure
  • Organic Phase Preparation: Accurately weigh 50 mg of PLGA polymer and 10 mg of this compound using an analytical balance. Transfer both components to a clean glass vial and add 10 mL of acetone as the organic solvent. Cap the vial and mix using a vortex mixer until the polymer and drug are completely dissolved, forming a clear organic solution. For larger scale production, maintain the same ratio of drug:polymer:solvent while scaling up volumes proportionally.

  • Aqueous Phase Preparation: Measure 50 mL of deionized water in a graduated cylinder and transfer to a 100 mL beaker. Add 1% w/v pluronic 127 (500 mg for 50 mL) as a stabilizer to the water. Place the beaker on a magnetic stirrer and mix at 700 RPM until the stabilizer is completely dissolved. The aqueous phase should appear clear without any visible particles or turbidity.

  • Nanoprecipitation Process: Using a micropipette or syringe pump, add the organic phase dropwise (approximately 1-2 mL/min) to the aqueous phase maintained under continuous magnetic stirring at 700 RPM. Ensure that the organic phase is added slowly to promote uniform nanoparticle formation. The solution will typically turn milky or opalescent immediately, indicating nanoparticle formation.

  • Organic Solvent Evaporation: After complete addition of the organic phase, continue stirring the mixture at room temperature (approximately 22 ± 2°C) for 12 hours under ambient pressure (approximately 1 atmosphere) to allow complete evaporation of the organic solvent. Cover the beaker with perforated aluminum foil to prevent contamination while allowing solvent evaporation.

  • Nanoparticle Recovery: Transfer the nanosuspension to centrifuge tubes and centrifuge at 15,000 × rcf for 30 minutes at 4°C using a refrigerated centrifuge. Carefully decant the supernatant and resuspend the nanoparticle pellet in cold deionized water. Repeat the washing process twice to remove any unentrapped drug and stabilizer residues.

  • Lyophilization: Transfer the washed nanoparticle suspension to freeze-drying vials and freeze at -80°C for 4 hours. Lyophilize the frozen samples for 24 hours or until completely dry to obtain free-flowing nanoparticle powder. The lyophilized nanoparticles can be stored in sealed containers at 4°C for future use.

Critical Process Observations and Troubleshooting
  • Optimized Stirring Speed: Maintain consistent stirring at 700 RPM throughout the nanoprecipitation process. Significant deviation from this speed may result in increased particle size and broader size distribution.
  • Controlled Temperature: Conduct the entire process at room temperature (22 ± 2°C) to ensure reproducible results. Elevated temperatures may accelerate solvent evaporation and cause premature nanoparticle aggregation.
  • Dropwise Addition Rate: The rate of organic phase addition significantly impacts nanoparticle size. A controlled dropwise addition (1-2 mL/min) ensures uniform supersaturation and nucleation, leading to nanoparticles with narrow size distribution.
  • Solvent Evaporation: Complete solvent removal is critical for nanoparticle stability. Extended stirring (overnight, approximately 12 hours) ensures minimal residual solvent in the final formulation.

Characterization Methods and Analysis

Particle Size, Distribution, and Zeta Potential

The mean particle size, polydispersity index (PDI), and zeta potential of this compound nanoparticles should be determined using dynamic light scattering with a Zetasizer Nano ZS instrument. For accurate measurements, dilute the nanoparticle suspension with deionized water (1:100 ratio) and place in a disposable sizing cuvette. Measure each sample in triplicate at 25°C with an equilibrium time of 2 minutes. The optimized this compound PLGA nanoparticles typically exhibit a particle size of less than 100 nm (91 ± 6.23 nm) with a narrow PDI of 0.169 ± 0.003, indicating a monodisperse population. Zeta potential values of -12.5 ± 5.46 mV provide indication of adequate electrostatic stabilization [1] [2].

Encapsulation Efficiency Determination

Encapsulation efficiency (EE%) is determined using an indirect method involving centrifugal filtration. Place 0.5 mL of nanoparticle suspension in a centrifugal filter unit (Amicon Ultra, Millipore) and centrifuge at 12,000× g for 15 minutes at 4°C. Collect the filtrate containing unencapsulated this compound and analyze using validated HPLC methods. Calculate the encapsulation efficiency using the formula:

EE% = (Total drug amount - Free drug amount) / Total drug amount × 100

Optimized this compound nanoparticles consistently demonstrate high encapsulation efficiencies of approximately 88%, attributed to the compatibility between drug and polymer and the optimized nanoprecipitation parameters [1] [2] [3].

In Vitro Release Studies

Perform in vitro release studies using dialysis membrane techniques. Place a precise amount of this compound nanoparticles (equivalent to 1 mg this compound) in a dialysis bag (MWCO 12-14 kDa) and immerse in 200 mL of phosphate buffer (pH 7.4) containing 0.5% w/v tween 80 to maintain sink conditions. Maintain the system at 37 ± 0.5°C with continuous stirring at 100 RPM. Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 8, 12, and 24 hours) and replace with fresh medium to maintain constant volume. Analyze samples using HPLC to determine drug concentration. This compound nanoparticles typically exhibit sustained release profiles with approximately 93% drug release over 24 hours, following the Korsmeyer-Peppas kinetic model [1] [2].

Therapeutic Applications and Advanced Formulations

Ocular Delivery Systems

Recent research has demonstrated the successful development of This compound-loaded PLGA and PCL nanoparticles for topical ocular application to manage inflammatory ocular diseases such as uveitis. The optimized formulations (B-PLGA-95, B-PLGA-75, and B-PCL) exhibited particle sizes ranging from 135-145 nm with low PDI (0.105-0.145) and high encapsulation efficiency (79-85%). Ex vivo permeation studies through porcine cornea demonstrated that the nanoparticles enhanced the permeability coefficient of this compound more than 15-fold compared to a plain drug solution, resulting in significant drug retention in corneal tissue and providing a depot effect. HET-CAM testing confirmed the absence of ocular irritancy, supporting the safety of these formulations for ophthalmic applications [3].

Transdermal Delivery Systems

This compound nanoparticles have been successfully incorporated into transdermal patches for the management of rheumatoid arthritis. The optimized nanoparticle batch (NF5) demonstrated a particle size of 116.6 ± 10.3 nm, entrapment efficiency of 79.67 ± 2.45%, and zeta potential of -39.32 mV. When incorporated into a hydrogel-based transdermal patch (TNF2), the formulation exhibited optimal tensile strength (1.432 ± 0.07 kg/cm²), folding endurance (193 ± 1.21), and sustained release with cumulative drug release of 83.29% over 12 hours, following zero-order kinetics (R² = 0.9816). Accelerated stability studies confirmed the physical and chemical stability of the formulation over three months, indicating its potential for clinical translation [4].

Targeted Delivery for Autoimmune Myocarditis

Innovative hybrid membrane-coated nanoparticles have been developed for targeted delivery of this compound to inflammatory sites in autoimmune myocarditis. The system employs mesoporous polydopamine (MPDA) cores with high drug loading efficiency (49.0%) and dual responsiveness to glutathione (GSH) and pH. The nanoparticles are coated with RAW-EL4 hybrid membranes containing CC motif chemokine receptor (CCR) 1 and CXC motif chemokine receptor (CXCR) 3, which facilitate targeted delivery to inflammatory lesions through chemotactic mechanisms. In vivo studies demonstrated that these biomimetic nanoparticles significantly inhibited inflammatory infiltration and heart tissue injury by precisely suppressing macrophage polarization and pyroptosis, while maintaining excellent biocompatibility [5].

Biological Mechanisms and Significance

The therapeutic efficacy of this compound nanoformulations stems from their ability to modulate key inflammatory signaling pathways. This compound functions as a selective inhibitor of Janus kinase (JAK) 1 and JAK2, effectively suppressing the JAK-STAT signaling cascade that is hyperactivated in various autoimmune conditions. By competitively inhibiting the ATP binding site of JAK enzymes, this compound transiently and reversibly prevents JAK phosphorylation and activation, consequently disrupting downstream signaling including the phosphorylation of signal transducer and activator of transcription (STAT) proteins [6].

In rheumatoid arthritis-associated interstitial lung disease (RA-ILD), this compound has demonstrated significant anti-fibrotic effects through inhibition of the Jak2/Stat3 signaling pathway. Preclinical studies in bovine type II collagen-induced RA-ILD mouse models revealed that this compound treatment significantly reduced the expression of fibrosis markers including p-Smad3, SMA, TGFβR2, fibronectin, and collagen 4 in lung tissues. The proposed mechanism involves downregulation of Smad3 expression via inhibition of the Jak2/Stat3 signaling pathway, with consequent inhibition of the profibrotic effect of transforming growth factor-β1 [7].

For autoimmune myocarditis, this compound-loaded nanoparticles target interferon (IFN)-γ-mediated classical activated macrophage (M1 macrophage) polarization and pyroptosis, which play vital roles in immune injury in myocardial tissue. The targeted delivery system enables precise suppression of macrophage polarization and pyroptosis by blocking the JAK2-signal transducer and activator of transcription 1 (STAT1) signaling pathway, significantly reducing inflammatory infiltration and heart tissue injury [5].

The following diagram illustrates the key biological pathways targeted by this compound nanoformulations:

G Cytokines Cytokines (IL-6, IFN-γ) Receptor Cytokine Receptor Cytokines->Receptor Binding JAK12 JAK1/JAK2 Phosphorylation Receptor->JAK12 Activation STAT STAT Phosphorylation (STAT1, STAT3) JAK12->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Gene Regulation Effects Inflammatory Effects: • Macrophage Polarization • Pyroptosis • Fibrosis Transcription->Effects Protein Expression This compound This compound Nanoparticles This compound->JAK12 Inhibition

Conclusion and Future Perspectives

The optimization of this compound nanoparticulate formulations using the nanoprecipitation method has yielded significant advances in drug delivery systems for enhanced therapeutic outcomes. The systematic optimization of critical parameters including solvent selection, polymer concentration, and process conditions has enabled the development of nanoparticles with ideal physicochemical properties, high encapsulation efficiency, and sustained release profiles. These nanoformulations have demonstrated remarkable versatility across various administration routes including ocular, transdermal, and targeted delivery systems.

The future development of this compound nanoformulations will likely focus on advanced targeting strategies, personalized medicine approaches, and combination therapies to address the complex pathophysiology of autoimmune disorders. The integration of biomimetic strategies, such as cell membrane-coated nanoparticles, represents a promising direction for enhancing targeted delivery to inflammatory sites while minimizing off-target effects. Additionally, the application of 3D printing technologies for fabricating patient-specific dosage forms containing this compound nanoparticles may further advance personalized treatment paradigms.

The protocols and application notes detailed in this document provide a comprehensive foundation for researchers and pharmaceutical developers to formulate optimized this compound nanoparticles, with potential applications across a spectrum of autoimmune and inflammatory conditions. As research in this field continues to evolve, this compound nanoformulations are poised to make significant contributions to improved therapeutic outcomes in clinical practice.

References

Comprehensive Application Notes and Protocols: Development of Baricitinib Transdermal Patch for Sustained Release

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Baricitinib Transdermal Delivery

This compound is an orally administered, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK 2 that modulates signaling pathways of various cytokines and growth factors involved in immune and inflammatory responses. [1] [2] While approved for rheumatoid arthritis, COVID-19, and severe alopecia areata, its oral administration is associated with systemic adverse effects including immunosuppression, increased risk of infections, hematological complications, and potential cardiovascular events. [1] [3] Transdermal delivery systems offer a promising alternative by enabling localized therapeutic effects while minimizing systemic exposure, particularly for dermatological conditions like alopecia areata and psoriasis. [4] [5]

The development of sustained-release transdermal formulations addresses several pharmacological challenges:

  • First-pass metabolism avoidance: Bypassing gastrointestinal absorption and hepatic metabolism enhances bioavailability. [5]
  • Controlled drug release: Maintaining therapeutic concentrations at the site of action reduces dosing frequency and improves patient compliance. [5]
  • Reduced systemic toxicity: Local delivery minimizes exposure to organs vulnerable to adverse effects. [4] [5]

Recent advances in formulation technologies, particularly microneedle array patches and lipid-based delivery systems, have created viable pathways for transdermal this compound delivery despite its challenging physicochemical properties. [4] [5]

Formulation Strategies and Characterization Data

Quantitative Comparison of this compound Formulation Approaches

Table 1: Comparative analysis of emerging this compound formulation strategies for transdermal delivery

Formulation Parameter This compound-Loaded Separable Microneedle Array Patch (S-MAP) Lipid-Based Topical Solution (BCT-OS)
Primary Composition Hyaluronic acid, sodium carboxymethylcellulose, sucrose, Tween 80 [4] Transcutol P, Labrafac Lipophile WL 1349, Lauroglycol 90, Surfadone LP 100 [5]
Drug State Amorphous suspension after drying process [4] Solubilized in lipid vehicle [5]
Drug Release Profile Complete dissolution within 60 minutes in aqueous buffer [4] Sustained release suitable for topical application [5]
Administration Method Painless skin insertion with separable microneedles [4] Direct topical application to affected areas [5]
Key Advantages Avoids systemic side effects; self-administration capability [4] High tolerability without affecting skin integrity [5]
Experimental Efficacy 82% hair growth in alopecia areata mouse model vs. 31% in control [4] Significant reduction in skin inflammation in psoriasis mouse model [5]
Critical Quality Attributes of Developed Formulations

Table 2: Key characterization parameters for this compound transdermal formulations

Characterization Parameter Methodology Target Specification
pH Potentiometric measurement Skin-compatible (approximately 5.0-7.0) [5]
Rheology Viscosity and flow behavior analysis Appropriate for skin administration and retention [5]
Extensibility Spreadability assessment Even application across skin surface [5]
Stability Accelerated stability studies Maintains physicochemical properties under storage conditions [5]
Drug Content Uniformity HPLC analysis 95-105% of labeled claim [5]
In Vitro Release Franz diffusion cell Sustained release profile over several hours [4]
Skin Permeation Ex vivo human skin studies Adequate penetration to target skin layers [5]
Sterility Microbial testing Meets compendial requirements for topical products [5]

Experimental Protocols

Formulation Development Protocols
3.1.1 this compound-Loaded Separable Microneedle Array Patch (S-MAP)
  • Materials Preparation: this compound API (particle size optimized), hyaluronic acid (matrix former), sodium carboxymethylcellulose (suspending agent), sucrose (mechanical strengthener), Tween 80 (wetting agent). [4]
  • Manufacturing Process:
    • Drug Suspension: Evenly suspend this compound with sodium carboxymethylcellulose in aqueous solvent system. [4]
    • Matrix Formation: Blend drug suspension with hyaluronic acid, sucrose, and Tween 80 to form homogeneous mixture. [4]
    • Micromolding: Fill polydimethylsiloxane (PDMS) micromolds with the mixture and apply vacuum to remove air bubbles. [4]
    • Drying Process: Dry at controlled temperature and humidity to transform crystalline this compound into amorphous state. [4]
    • Backing Layer Application: Apply polymeric backing layer to facilitate handling and application. [4]
  • Quality Control Points: Needle mechanical strength, drug content uniformity, sterility testing, and dissolution profile. [4]
3.1.2 Lipid-Based Topical Formulation (BCT-OS)
  • Materials Preparation: this compound powder, Transcutol P (cosolvent), Labrafac Lipophile WL 1349 (medium chain triglycerides), Lauroglycol 90 (propylene glycol monolaurate), Surfadone LP 100 (penetration enhancer). [5]
  • Manufacturing Process:
    • Oil Phase Preparation: Mix Lauroglycol 90 and Surfadone LP 100 in 5:2 ratio using magnetic stirring for 10 minutes to ensure homogeneity. [5]
    • Drug Dissolution: Weigh this compound in separate vessel and add Transcutol P as primary solvent. [5]
    • Combination: Slowly add drug solution to oil phase with continuous mixing. [5]
    • Homogenization: Sonicate or homogenize mixture to ensure complete dissolution and uniformity. [5]
    • Packaging: Fill into appropriate containers protected from light and moisture. [5]
  • Critical Process Parameters: Mixing speed and time, sonication energy input, temperature control throughout process. [5]
Analytical Methodologies
3.2.1 HPLC Analysis of this compound
  • Instrumentation: High Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). [5]
  • Chromatographic Conditions:
    • Column: Symmetry C18 (4.6 × 75 mm, 3.5 μm) [5]
    • Mobile Phase: 10 mM ammonium formate (pH 7): acetonitrile (75:25 v/v) [5]
    • Flow Rate: 1 mL/min (isocratic elution) [5]
    • Detection: Fluorescence with excitation at 310 nm and emission at 390 nm [5]
    • Injection Volume: 10 μL [5]
    • Run Time: 10-15 minutes [5]
  • Sample Preparation: Dilute samples in Transcutol P-PBS pH 7.4 (1:1, v/v) within concentration range of 0.063-1 μg/mL. [5]
  • Validation Parameters: Specificity, linearity, accuracy, precision, limit of detection, and limit of quantification. [5]
3.2.2 Skin Permeation Studies
  • Experimental Setup: Franz diffusion cell system with relevant membrane. [5]
  • Membrane Selection:
    • Synthetic: Polycarbonate or silicone membranes for preliminary screening. [5]
    • Biological: Human skin from surgical procedures (dermatomed to 300-500 μm thickness). [5]
  • Study Conditions:
    • Receptor Phase: PBS pH 7.4 with appropriate preservatives. [5]
    • Temperature: Maintain at 32±1°C to simulate skin surface temperature. [5]
    • Sampling Time Points: 1, 2, 4, 8, 12, 24 hours. [5]
  • Sample Analysis: HPLC-FLD analysis of receptor phase and skin extracts for drug content quantification. [5]
Efficacy and Safety Evaluation Protocols
3.3.1 In Vivo Efficacy Model for Alopecia Areata
  • Animal Model: C3H/HeJ mice with spontaneous alopecia areata-like lesions or induced model. [4]
  • Study Design:
    • Group Allocation: Minimum 6 animals per group (control, placebo formulation, active formulation). [4]
    • Treatment Regimen: Apply this compound-loaded S-MAP to affected area every 2-3 days for 8 weeks. [4]
    • Assessment Methods:
      • Hair Regrowth Scoring: Weekly photographic documentation and scoring system (0-100%). [4]
      • Histological Analysis: Skin biopsies for hair follicle count and inflammation evaluation. [4]
      • Cytokine Profiling: Analysis of local cytokine levels relevant to JAK-STAT pathway. [4]
3.3.2 Skin Tolerance and Irritation Studies
  • Animal Model: Healthy mice or rabbits for initial screening. [5]
  • Study Design:
    • Application Sites: Apply formulations to intact and abraded skin sites. [5]
    • Observation Period: 14 days with regular scoring. [5]
    • Assessment Parameters:
      • Erythema and Edema: Draize scoring system (0-4). [5]
      • Skin Biomechanics: Hydration, transepidermal water loss, elasticity measurements. [5]
      • Histopathology: Microscopic evaluation of skin structure and inflammation. [5]

Visualization of Mechanisms and Workflows

JAK-STAT Signaling Pathway and this compound Mechanism

G This compound JAK-STAT Inhibition Mechanism cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine (IL-2, IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation STAT_P Phosphorylated STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Transcription Gene Transcription Inflammatory Mediators Nucleus->Transcription DNA Binding Autoimmune Autoimmune Response Transcription->Autoimmune Promotion This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition

Transdermal Formulation Development Workflow

G This compound Transdermal Formulation Workflow cluster_approaches Formulation Approaches cluster_stages Development Stages Preformulation Preformulation Studies Formulation_Dev Formulation Development Preformulation->Formulation_Dev MN Microneedle Array Patch (Hyaluronic Acid Based) Formulation_Dev->MN Lipid Lipid-Based Formulation (Transcutol P Based) Formulation_Dev->Lipid Characterization Physicochemical Characterization InVitro In Vitro Release & Permeation Characterization->InVitro Stability Stability Studies InVitro->Stability InVivo In Vivo Efficacy & Safety Stability->InVivo Optimization Formulation Optimization InVivo->Optimization Data Analysis Optimization->Formulation_Dev Refinement Loop MN->Characterization Lipid->Characterization

Conclusion and Future Perspectives

The development of this compound transdermal delivery systems represents a significant advancement in targeted therapy for immune-mediated dermatological conditions. The microneedle array patch and lipid-based formulation approaches demonstrate distinct advantages for specific clinical applications, with both systems showing promising efficacy in preclinical models. [4] [5] The separable microneedle technology offers particularly innovative solutions for painless administration and enhanced patient compliance while effectively bypassing the skin's barrier function. [4]

Future development work should focus on:

  • Scale-up Manufacturing: Transitioning from laboratory-scale preparation to GMP-compliant manufacturing processes for clinical trial material. [4] [5]
  • Long-term Stability: Comprehensive stability studies under ICH guidelines to establish shelf-life and storage conditions. [5]
  • Clinical Protocol Development: Designing Phase I clinical trials to establish safety, tolerability, and pharmacokinetic profiles in human subjects. [1] [3]
  • Combination Therapies: Exploring synergistic effects with topical corticosteroids or other complementary agents for enhanced efficacy. [1] [3]

These application notes provide comprehensive guidance for researchers developing this compound transdermal systems, with standardized protocols ensuring reproducibility and regulatory compliance throughout the development process.

References

Bioanalytical Method Validation for Baricitinib Quantification in Human Plasma: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction

Baricitinib (Olumiant) is an orally administered selective Janus kinase (JAK) 1/2 inhibitor that modulates immune responses through the JAK-STAT signaling pathway. Initially approved for rheumatoid arthritis, this compound has gained significant attention for its application in treating COVID-19 patients with supplemental oxygen needs, leveraging both its immunomodulatory and potential antiviral properties [1] [2] [3]. The drug exhibits linear pharmacokinetics with rapid absorption (T~max~ ~1-1.5 hours), approximately 50% plasma protein binding, and primarily renal elimination (75%) with a half-life of about 12 hours [4] [3].

Therapeutic drug monitoring (TDM) of this compound is emerging as a valuable strategy in clinical practice due to significant inter-individual variability in pharmacokinetics, particularly in special populations such as those with renal impairment or COVID-19 [1] [2]. The narrow therapeutic index and dose-dependent efficacy characteristics of JAK inhibitors further necessitate precise concentration monitoring to optimize clinical outcomes while minimizing adverse effects [5]. Although this compound is typically administered at fixed doses (2 mg or 4 mg once daily), recent evidence demonstrates considerable plasma concentration variability among patients receiving the same dosage, highlighting the importance of reliable bioanalytical methods for personalized dosing strategies [1].

This application note provides detailed protocols for the quantification of this compound in human plasma using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS), complete with validation parameters and implementation guidelines to support clinical TDM and pharmacokinetic studies.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>99% purity)
  • Upadacitinib (internal standard, IS, >99% purity)
  • HPLC-grade methanol and acetonitrile
  • ACS-grade formic acid (0.1% in mobile phase)
  • MS-grade water (Milli-Q purification system)
  • Human plasma (for calibration standards and quality controls)

Note: All reference standards should be stored at -80°C, while working solutions can be maintained at 4°C for short-term stability [1] [2].

Instrumentation and Conditions
2.2.1 Chromatographic System

The UPLC system should be configured with the following parameters:

  • Column: Acquity BEH C~18~ (2.1 mm × 50 mm, 1.7 µm)

  • Column temperature: 40°C

  • Mobile phase A: Acetonitrile with 0.1% formic acid

  • Mobile phase B: 0.1% formic acid in water

  • Gradient program:

    | Time (min) | Mobile Phase B (%) | Flow Rate (mL/min) | |------------|---------------------|---------------------| | 0-0.5 | 90 | 0.4 | | 0.5-1.0 | 90→10 | 0.4 | | 1.0-1.4 | 10 | 0.4 | | 1.4-1.5 | 10→90 | 0.4 | | 1.5-2.0 | 90 | 0.4 |

  • Injection volume: 100 µL

  • Total run time: 2.0 minutes [1] [2]

2.2.2 Mass Spectrometric Detection
  • Instrument: Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode

  • Operation mode: Multiple reaction monitoring (MRM)

  • Ion source parameters:

    • Desolvation temperature: 500°C
    • Desolvation gas flow: 1000 L/hr
    • Cone gas flow: 150 L/hr
    • Collision gas flow: 0.15 mL/min
  • MRM transitions and parameters:

    | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | |--------------|---------------------|-------------------|------------------|----------------------| | this compound | 372.44 | 250.97 | 20 | 30 | | Upadacitinib (IS) | 380.90 | 255.99 | 30 | 25 |

Alternative MRM transitions have been reported with this compound precursor ion m/z 372.15 and product ion m/z 251.24 when using different mass spectrometry systems or HILIC chromatography [6].

Sample Preparation Protocol

The protein precipitation extraction procedure follows these steps:

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube
  • Add 10 µL of internal standard working solution (200 ng/mL upadacitinib)
  • Vortex the mixture for 10-15 seconds
  • Add 300 µL of ice-cold acetonitrile (1:3 ratio to plasma)
  • Vortex vigorously for 1 minute to ensure complete protein precipitation
  • Centrifuge at 13,000 × g for 10 minutes at 4°C
  • Transfer 100 µL of the clear supernatant to autosampler vials
  • Inject 100 µL into the UPLC-MS/MS system [1] [2]

Note: For alternative extraction approaches, liquid-liquid extraction using n-hexane and dichloromethane (1:1) has been successfully employed with HILIC chromatography methods, though protein precipitation offers superior efficiency and simplicity for clinical TDM [6].

Solution Preparation
2.4.1 Stock and Working Solutions
  • Primary stock solutions: Prepare at 1.00 mg/mL in methanol for both this compound and IS
  • Calibration working solutions: Serially dilute this compound stock solution with methanol to concentrations of 1, 2, 5, 10, 20, 50, 75, and 100 ng/mL
  • Quality control (QC) working solutions: Prepare at LLOQ (1 ng/mL), low (2 ng/mL), medium (40 ng/mL), and high (80 ng/mL) concentrations
  • IS working solution: Dilute to 200 ng/mL with methanol [1] [2]
2.4.2 Calibration Standards and QC Samples
  • Prepare calibration standards by spiking 100 µL of appropriate working solutions into blank plasma
  • Follow the same procedure for QC samples at four concentration levels
  • Process freshly each day or aliquot and store at -80°C for stability studies

Method Validation

Bioanalytical method validation was performed according to the FDA "Guidance for Industry: Bioanalytical Method Validation" and EMA guidelines to establish specificity, sensitivity, linearity, accuracy, precision, and stability [1] [2] [6].

Specificity and Selectivity

Specificity was evaluated by analyzing six independent sources of blank human plasma.- No significant interference (<20% of LLOQ response for this compound and <5% for IS) was observed at the retention times of the analyte and IS

  • Chromatographic separation effectively resolved this compound (retention time ~1.2 minutes) and IS from endogenous plasma components [1] [2]

The following diagram illustrates the complete analytical workflow from sample preparation through data analysis:

G SamplePrep Sample Preparation Vortex Vortex Mixing (1 min) SamplePrep->Vortex Plasma Plasma Sample (100 µL) Plasma->SamplePrep IS Internal Standard (10 µL) IS->SamplePrep ACN Acetonitrile (300 µL) ACN->SamplePrep Centrifuge Centrifugation 13,000 × g, 10 min, 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection UPLC-MS/MS Injection (100 µL) Supernatant->Injection Analysis Chromatographic Analysis Injection->Analysis Data Data Processing Analysis->Data

Linearity and Sensitivity

The method demonstrated excellent linearity across the validated concentration range. Lower limit of quantification (LLOQ) was established with signal-to-noise ratio >10 and accuracy within ±20%.

Table 1: Linearity and Sensitivity Parameters for this compound Quantification

Parameter Result
Concentration range 1-100 ng/mL
Calibration standards 1, 2, 5, 10, 20, 50, 75, 100 ng/mL
Correlation coefficient (r²) >0.995
LLOQ 1 ng/mL
LLOQ accuracy Within ±20%
LLOQ precision <20% CV

Alternative methods utilizing HILIC chromatography have reported even lower LLOQs of 0.2 ng/mL, demonstrating enhanced sensitivity for specific research applications requiring lower detection limits [6].

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates at four QC levels (LLOQ, low, medium, high) over three separate days.

Table 2: Accuracy and Precision Profile of this compound Assay

QC Level Concentration (ng/mL) Intra-day Accuracy (% Nominal) Intra-day Precision (% CV) Inter-day Accuracy (% Nominal) Inter-day Precision (% CV)
LLOQ 1.0 85.3-89.9 <10.0 87.5-88.3 <12.0
Low 2.0 92.5-96.8 <8.5 93.2-95.7 <9.5
Medium 40.0 94.1-102.3 <6.2 96.8-101.5 <7.8
High 80.0 95.7-104.6 <5.8 97.2-103.8 <6.5

The data indicate that the method demonstrates acceptable accuracy (85-115%) and precision (<15% CV) across the validated concentration range, meeting regulatory requirements for bioanalytical methods [1] [2] [6].

Recovery and Matrix Effects
  • Extraction recovery: Consistently >90% across QC levels using protein precipitation
  • Matrix effects: Minimal ion suppression/enhancement (<10%) with consistent IS-normalized matrix factors (0.95-1.05)
  • No significant matrix interference observed across six different plasma lots [1] [2]
Stability Studies

Stability was evaluated under various storage and handling conditions:

Table 3: Stability Profile of this compound in Human Plasma

Stability Condition Concentration Result
Bench-top stability (25°C, 6h) Low, High <10% deviation
Processed sample stability (autosampler, 4°C, 24h) Low, High <12% deviation
Freeze-thaw stability (3 cycles) Low, High <13% deviation
Long-term stability (-80°C, 30 days) Low, High <11% deviation

Clinical Applications

Therapeutic Drug Monitoring in COVID-19

The validated method has been successfully applied to therapeutic drug monitoring in COVID-19 patients receiving this compound treatment:

  • Study population: 22 hospitalized COVID-19 patients requiring supplemental oxygen
  • Dosage regimens: 2 mg/day or 4 mg/day based on renal function and clinical status
  • Plasma concentrations:
    • 2 mg/day: Mean concentration = 15.36 ng/mL (range: 5.42-28.74 ng/mL)
    • 4 mg/day: Mean concentration = 12.64 ng/mL (range: 3.86-24.57 ng/mL) [1]

The observed significant inter-individual variability in plasma concentrations despite standardized dosing underscores the value of TDM for optimizing this compound therapy in critically ill patients [1] [2].

Pharmacokinetic Studies

This method has supported numerous pharmacokinetic investigations, revealing:

  • Rapid absorption (T~max~ ~1.5 hours) with dose-proportional increases in exposure
  • Renal impairment impact: Moderate renal impairment (eGFR 30-60 mL/min) requires dose reduction to 2 mg once daily
  • Food effects: High-fat meal delays T~max~ but does not significantly affect overall exposure (AUC)
  • Drug interactions: OAT3 inhibitors (e.g., probenecid) increase this compound exposure approximately 2-fold, necessitating dose adjustments [4] [3]

The following diagram illustrates the pharmacokinetic profile and key metabolic pathways of this compound:

G Administration Oral Administration Absorption Rapid Absorption Tmax: 0.5-3 hours Bioavailability: ~97% Administration->Absorption Gastrointestinal tract Distribution Systemic Distribution Vd: 76 L Protein Binding: ~50% Absorption->Distribution Portal circulation Metabolism Hepatic Metabolism (Minor: ~10%) CYP3A4, OAT3 Distribution->Metabolism Systemic circulation TDM Therapeutic Drug Monitoring Distribution->TDM Plasma concentration Elimination Elimination Renal: ~75% Fecal: ~20% t½: ~12 hours Metabolism->Elimination Metabolites

Pediatric Population Considerations

Recent population pharmacokinetic modeling has facilitated dose optimization in pediatric patients:

  • Age-based dosing:
    • 10 to <18 years: 4 mg once daily
    • 2 to <10 years: 2 mg once daily
  • Weight-based dosing:
    • Patients 10 to <30 kg: 2 mg once daily
    • Patients ≥30 kg: 4 mg once daily
  • Exposure matching: Pediatric dosing regimens designed to match adult exposure at 4 mg once daily [7]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor peak shape: Ensure mobile phase is freshly prepared and column temperature maintained at 40°C
  • Retention time shift: Check pH and composition of mobile phase; regenerate or replace column if necessary
  • Reduced sensitivity: Clean ion source and optimize mass spectrometer parameters; check nebulizer gas flow
  • High background noise: Use high-purity solvents and ensure proper sample cleanup
Quality Control Recommendations
  • Process calibration standards and QC samples in each analytical batch
  • Include at least three QC levels (low, medium, high) in duplicate
  • Maintain analytical batch acceptance criterion of ±15% deviation from nominal values for at least 67% of QCs
  • Re-calibrate when QCs exceed ±15% accuracy or when changing reagent batches
Alternative Methodological Approaches

For specific research applications, alternative methodologies may be considered:

  • HILIC chromatography: Offers superior retention for polar compounds with LLOQ of 0.2 ng/mL [6]
  • Multiplex JAK inhibitor panels: Simultaneous quantification of multiple JAK inhibitors (abrocitinib, fedratinib, ruxolitinib, tofacitinib, upadacitinib) using a 7-minute run time [5]
  • Dried blood spot sampling: Microsampling approach advantageous for pediatric studies or remote sampling [7]

Conclusion

The validated UPLC-MS/MS method presented herein provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. With an LLOQ of 1 ng/mL, linear range of 1-100 ng/mL, and total run time of only 2 minutes, this method is ideally suited for high-throughput TDM and pharmacokinetic studies in clinical settings. The comprehensive validation demonstrating excellent accuracy, precision, and stability ensures reliable performance for therapeutic decision-making.

Implementation of this bioanalytical method facilitates personalized this compound therapy, particularly in special populations such as COVID-19 patients, those with renal impairment, and pediatric patients where optimal dosing requires individualization based on drug exposure monitoring. The method's efficiency and reliability support its integration into routine clinical practice to enhance the safety and efficacy of this compound across its expanding spectrum of clinical applications.

References

Comprehensive Application Notes and Protocols for Optimizing Baricitinib Encapsulation Efficiency in Nanocarrier Systems

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Baricitinib Encapsulation Challenges and Opportunities

This compound (BTB), a selective Janus kinase (JAK) 1 and 2 inhibitor, has emerged as a important therapeutic agent not only for rheumatoid arthritis but also for other inflammatory conditions including atopic dermatitis, alopecia areata, and potentially type 1 diabetes. Despite its clinical efficacy, this compound faces significant biopharmaceutical challenges including poor aqueous solubility (0.357 mg/mL in water) and permeability (Log P = 1.08), which contribute to its inconsistent oral bioavailability ranging from 54% in rats to 79% in humans [1] [2]. These limitations necessitate high and frequent dosing, potentially leading to systemic side effects such as infections, cardiovascular events, and deep venous thrombosis [3]. To address these challenges, nanocarrier-based encapsulation strategies have been developed to enhance solubility, control release kinetics, improve bioavailability, and enable novel administration routes.

The encapsulation efficiency (EE) of this compound in various nanocarriers represents a critical quality attribute that directly impacts therapeutic performance. This comprehensive technical document provides detailed application notes and experimental protocols for optimizing this compound encapsulation in different delivery systems, including poly(lactic-co-glycolic acid) (PLGA) nanoparticles, lipid-polymer hybrid nanoparticles (LPNs), and liposomal formulations. By systematically addressing formulation parameters, characterization methodologies, and performance evaluation, these protocols aim to support researchers in developing optimized this compound nanoformulations with enhanced encapsulation efficiency and therapeutic potential for various clinical applications.

Formulation Optimization Strategies

Critical Material Attributes and Process Parameters

The optimization of this compound encapsulation efficiency requires careful consideration of formulation components and process variables that collectively influence critical quality attributes of the resulting nanocarriers. Based on comprehensive experimental designs, several key factors have been identified as significant determinants of encapsulation performance. The polymer type and concentration fundamentally impact drug loading capacity and release kinetics, with PLGA (Resomer RG 503H) demonstrating particularly favorable characteristics for this compound encapsulation [4]. The drug-polymer ratio must be optimized to maximize encapsulation while maintaining desired nanoparticle characteristics, with studies demonstrating that ratios between 1:5 and 1:10 (drug:polymer) typically yield EE values exceeding 70% [2].

The lipid composition in hybrid systems or liposomes significantly influences membrane fluidity, stability, and drug retention. In lipid-polymer hybrid nanoparticles, tristearin as core lipid and soyalecithin (SL) as surfactant have shown excellent compatibility with this compound, contributing to encapsulation efficiencies up to 71.6% [1]. For liposomal systems designed for topical administration, combinations of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), cholesterol, and ceramides in specific molar ratios have demonstrated optimal skin retention and sustained release profiles [3]. The solvent system selection represents another critical parameter, with acetone consistently outperforming other organic solvents (acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran) in terms of nanoparticle size control and encapsulation efficiency [2].

Table 1: Key Independent Variables for this compound Encapsulation Optimization

Variable Category Specific Parameters Optimization Range Impact on Encapsulation Efficiency
Polymer System PLGA amount (mg) 50-200 mg Direct correlation up to optimal point
Drug:Polymer ratio 1:5 to 1:10 Higher ratios improve EE up to 88%
Lipid Components Tristearin (lipid core) 50-200 mg Thickens shell, increases size and EE
Soyalecithin (surfactant) 1-2% w/v Stabilizes nanoparticles, prevents aggregation
Solvent System Solvent type Acetone > other solvents Optimal drug and polymer dissolution
Solvent:Anti-solvent ratio 1:2 to 1:10 Lower ratios (1:5) improve EE
Process Parameters Stirring rate (rpm) 700-1000 rpm Moderate rates optimal for nanoprecipitation
Sonication time 10-15 minutes Homogenizes size, affects drug retention
Quality Target Product Profile and Characterization

The target product profile for optimized this compound nanocarriers encompasses multiple critical quality attributes (CQAs) that collectively determine in vitro and in vivo performance. Particle size and size distribution (polydispersity index, PDI) fundamentally influence biological behavior, with optimal nanoparticles demonstrating sizes between 91-272 nm and PDI values below 0.3, indicating homogeneous populations [5] [1]. Zeta potential (ZP) serves as a key indicator of colloidal stability, with values exceeding ±30 mV (absolute) generally predicting good physical stability, though softer nanocarriers may remain stable at lower ZP values [1].

Encapsulation efficiency (EE) and drug loading (DL) capacity represent the primary optimization targets, with successful this compound formulations achieving EE values between 70-88% and DL capacities up to 2.87% [5] [1]. These parameters must be balanced against release kinetics and stability requirements. Additional characterization includes morphological assessment using scanning electron microscopy (SEM) or transmission electron microscopy (TEM), solid state characterization through X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm amorphous dispersion or molecular dispersion of the drug, and in vitro release performance under sink conditions [2] [6].

Table 2: Quality Target Profile for Optimized this compound Nanocarriers

| Quality Attribute | Target Specification | Analytical Method | Significance | |----------------------|--------------------------|----------------------|-----------------| | Particle Size | 50-300 nm | Dynamic Light Scattering | Tissue penetration and cellular uptake | | Polydispersity Index (PDI) | <0.3 | Dynamic Light Scattering | Homogeneity of nanoparticle population | | Zeta Potential | >|±30| mV | Electrophoretic Mobility | Colloidal stability | | Encapsulation Efficiency | >70% | HPLC after separation | Amount of successfully entrapped drug | | Drug Loading | 2-5% | HPLC after dissolution | Therapeutic dose per administration | | In Vitro Release | Sustained over 24h | Dialysis bag / Franz cells | Release kinetics and duration of action |

Experimental Methodologies and Protocols

Nanoprecipitation Method for PLGA Nanoparticles

The nanoprecipitation method (also referred to as solvent displacement) represents the most widely utilized technique for this compound encapsulation in PLGA nanoparticles, consistently yielding high encapsulation efficiencies (up to 88%) and desirable nanoparticle characteristics [5] [2]. Begin by preparing the organic phase comprising 50-200 mg of PLGA (50:50 lactide:glycolide ratio) and 10 mg this compound dissolved in 10 mL of acetone as optimal solvent. Simultaneously, prepare the aqueous phase consisting of deionized water containing 1% w/v Pluronic F127 as stabilizer, with the volume adjusted to achieve solvent:anti-solvent ratios between 1:2 and 1:10 (typically 50 mL for 10 mL organic phase) [2].

Using a peristaltic pump or syringe, add the organic phase dropwise (approximately 1 mL/min) into the aqueous phase under moderate magnetic stirring (700 rpm) at room temperature. After complete addition, continue stirring for 2-3 hours to allow gradual solvent evaporation and nanoparticle formation. For larger scale production, the organic solvent can be removed using reduced pressure evaporation or diafiltration techniques. Recover the nanoparticles by centrifugation at 15,000 × rcf for 30 minutes at 4°C, then wash with cold water to remove unencapsulated drug and stabilizer excess. The nanoparticle pellet can be resuspended in a small volume of isotonic sucrose solution (5% w/v) and freeze-dried for long-term storage using a standard lyophilization protocol [2].

Lipid-Polymer Hybrid Nanoparticle Preparation

For lipid-polymer hybrid nanoparticles (LPNs), which combine the advantages of both polymeric nanoparticles and liposomes, employ a single-step nanoprecipitation method with modifications to incorporate lipid components [1]. Prepare the organic phase by dissolving 50-200 mg of PLGA polymer and 50-200 mg of tristearin (as core lipid) along with 10 mg this compound in 10 mL of acetone. The aqueous phase should contain 1-2% w/v soyalecithin as surfactant. Maintain the solvent:anti-solvent ratio at 1:5 for optimal results. Add the organic phase to the aqueous phase dropwise as described in section 3.1, then immediately subject the mixture to probe sonication (100% amplitude, 15 min) while maintaining temperature below 37°C to prevent lipid melting [1].

The resulting hybrid nanoparticles typically demonstrate particle sizes between 205-272 nm, with the larger sizes corresponding to increased lipid content that thickens the shell surrounding the polymeric core. The zeta potential values range from -21.1 to -36.5 mV, attributed to the negatively charged soyalecithin, contributing to colloidal stability through electrostatic repulsion. After sonication, stir the nanosuspension overnight to ensure complete solvent removal, then purify by centrifugation at 12,000 × g for 20 minutes. The hybrid nanoparticles can be characterized for entrapment efficiency using the HPLC method described in section 3.4, with optimized formulations typically achieving EE values of 71.6% and drug loading of 2.87% [1].

Liposomal Preparation by Thin Film Hydration

For liposomal formulations intended for topical or ocular delivery, the thin film hydration method yields consistent results with this compound [3] [6]. Prepare a chloroform-methanol (2:1, v/v) solution containing the lipid components - for skin applications, use POPC:CHOL:ceramide in molar ratios of 3.6:2.4:4.0, while for ocular applications, L-α-phosphatidylcholine or POPE:POPG (3:1, mol/mol) combinations have demonstrated favorable results. Add 500 mg this compound to the lipid solution and sonicate for 10-15 seconds to ensure complete dissolution [6].

Transfer the solution to a round-bottom flask and remove organic solvents using a rotary evaporator under reduced pressure (40-60 mbar) at 30°C, forming a thin lipid film containing this compound. Maintain the flask under high vacuum in a desiccator protected from light overnight to ensure complete solvent removal. Hydrate the dry film with 10 mM TRIS·HCl buffer (pH 7.4) containing 150 mM NaCl and 5% (v/v) Transcutol P as permeation enhancer, using a volume appropriate to achieve the desired lipid concentration (typically 10-20 mM). Perform five cycles of vigorous vortexing above and below the phase transition temperature of the lipid mixture to form multilamellar vesicles [6].

To homogenize the liposome size, subject the suspension to ultrasonication in a water bath (100% amplitude, 15 minutes) while maintaining temperature below 37°C. Alternatively, extrude through polycarbonate membranes (100-400 nm pore size) using a mini-extruder device. Separate unencapsulated this compound by size exclusion chromatography using Sephadex G-50 columns or by centrifugation at 100,000 × g for 30 minutes. The resulting liposomes typically demonstrate encapsulation efficiencies of 5-6% for topical applications, with the relatively low values attributable to the high aqueous solubility of this compound in the hydration medium [3].

Analytical Characterization Protocols

Particle Size, PDI and Zeta Potential: Dilute the nanocarrier dispersion appropriately with deionized water (typically 1:100 v/v) to achieve optimal scattering intensity. Measure particle size, size distribution (polydispersity index, PDI), and zeta potential using a Zetasizer Nano ZS (Malvern Instruments) or equivalent instrument. Perform measurements in triplicate at 25°C with a detection angle of 173° for size and 13° for zeta potential [1] [2].

Encapsulation Efficiency and Drug Loading: Separate unencapsulated drug by ultracentrifugation at 100,000 × g for 30 minutes or by size exclusion chromatography. Lyse the purified nanoparticles using 80% Transcutol P and 10% Triton X-100, then dilute appropriately with mobile phase. Quantify this compound content using a validated HPLC method with fluorescence detection (excitation 310 nm, emission 390 nm). Use a C18 column (250 × 4.6 mm, 5 μm) with isocratic elution comprising acetonitrile:water:triethylamine (30:70:0.1 v/v/v, pH adjusted to 3.0 with orthophosphoric acid) at a flow rate of 1.0 mL/min [6]. Calculate encapsulation efficiency (EE%) and drug loading (DL%) using the following equations:

EE% = (Amount of this compound in nanoparticles / Initial amount of this compound) × 100

DL% = (Amount of this compound in nanoparticles / Total weight of nanoparticles) × 100

Morphological Characterization: For transmission electron microscopy (TEM), place one drop of diluted nanoparticle suspension on copper grids coated with Formvar. After 1 minute, remove excess liquid and stain with 2% uranyl acetate solution for 30 seconds. Add a drop of methylcellulose for 10 minutes, then remove excess by tapping with filter paper. Allow grids to dry completely before analysis using a JEM-1010 microscope (JEOL Ltd.) at appropriate magnification [6].

Performance Assessment and Applications

In Vitro Drug Release Studies

Perform in vitro release studies using Franz-type diffusion cells with a diffusion area of 0.64 cm² and receptor chamber volume of 4.9 mL. Utilize dialysis membranes with molecular weight cut-off of 14,000 Da, appropriately hydrated before use. For this compound nanocarriers, apply 500 μL of the formulation to the donor compartment, with the receptor medium maintained at 32°C for skin studies or 37°C for other routes. Use Transcutol P as receptor medium to maintain sink conditions throughout the study [3] [6].

Withdraw 200 μL samples at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 36, 48 hours) and replace with fresh pre-warmed receptor medium. Quantify this compound content in samples using the HPLC method described in section 3.4. Plot cumulative drug release versus time and fit data to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate release mechanisms. Optimized PLGA nanoparticles typically demonstrate sustained release profiles with approximately 93% this compound release over 24 hours, while liposomal formulations may exhibit more variable release patterns depending on lipid composition [5] [3].

Ex Vivo Permeation and Retention Studies

For topical formulations, conduct ex vivo permeation studies using altered human skin (AHS) or porcine cornea mounted in Franz diffusion cells. Alter skin permeability through microneedle pretreatment to simulate compromised barrier function in atopic dermatitis. Apply 500 μL of this compound formulation to the donor compartment, with receptor medium maintained at 32°C for skin or 37°C for ocular tissues [4] [3].

After 25 hours, remove the tissue from the diffusion cell, rinse with distilled water, and cut out the permeation area. Extract this compound retained in the tissue by immersing in 1 mL of Transcutol P followed by sonication for 10 minutes in an ultrasonic water bath. Filter the supernatant and quantify drug content by HPLC. Calculate the amount retained in tissues (Qret) using the formula:

Qret = (Qext × R) / (W × A)

where Qext is the amount of drug extracted (μg), R is the recovery rate, W is tissue weight (g), and A is diffusion area (cm²). Optimized liposomal formulations have demonstrated 15-fold enhancement in transcorneal permeability compared to plain drug solutions, with significant tissue retention indicating depot formation [4].

In Vivo Pharmacokinetic Evaluation

For oral formulations, conduct in vivo pharmacokinetic studies in appropriate animal models (typically rats) following institutional ethical guidelines. Administer this compound formulations (equivalent to 5-10 mg/kg) to fasted animals, with control groups receiving pure drug suspension. Collect blood samples at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via retro-orbital plexus or cannulation. Separate plasma by centrifugation and extract this compound using protein precipitation with acetonitrile [1].

Analyze samples using LC-MS/MS with multiple reaction monitoring (MRM) transitions. Calculate pharmacokinetic parameters including Cmax, Tmax, AUC0-∞, t1/2, and relative bioavailability. Optimized lipid-polymer hybrid nanoparticles have demonstrated 2.92-fold enhancement in oral bioavailability compared to pure drug suspension, attributed to improved solubility, permeability, and lymphatic transport [1].

Pathway Visualization and Experimental Workflows

baricitinib_optimization cluster_formulation Formulation Optimization cluster_methods Preparation Methods cluster_characterization Characterization cluster_performance Performance Assessment Polymer Polymer Selection (PLGA, PCL) Nano Nanoprecipitation Polymer->Nano Influences Lipid Lipid Components (Tristearin, Lecithin) Hybrid Single-Step Hybrid Lipid->Hybrid Determines Solvent Solvent System (Acetone, Buffer) Solvent->Nano Critical for Ratio Component Ratios (Drug:Polymer, S:AS) LipidFilm Thin Film Hydration Ratio->LipidFilm Optimizes Physicochemical Physicochemical Properties (Size, Zeta, PDI) Nano->Physicochemical Generates Morphology Morphological Analysis (SEM, TEM) LipidFilm->Morphology Forms EE Encapsulation Efficiency (HPLC Analysis) Hybrid->EE Yields Release In Vitro Release (Franz Cells) Physicochemical->Release Affects Permeation Ex Vivo Permeation (Skin/Cornea) EE->Permeation Impacts PK In Vivo Pharmacokinetics (Bioavailability) Morphology->PK Influences Release->PK Predicts Permeation->Release Correlates with

Figure 1: Comprehensive Workflow for this compound Encapsulation Efficiency Optimization

jak_stat_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Cytokines Proinflammatory Cytokines (IL-6, IL-23, IFN-γ) Receptor Cytokine Receptors Cytokines->Receptor Binding JAK JAK Proteins (JAK1, JAK2) Receptor->JAK Activation Phosphorylation Phosphorylation Activation JAK->Phosphorylation Catalyzes STAT STAT Transcription Factors (STAT1, STAT3, STAT4) Transcription Gene Transcription (Inflammatory Mediators) STAT->Transcription Translocation & Binding Phosphorylation->STAT Activates Differentiation T-cell Differentiation (Th1, Th17 cells) Transcription->Differentiation Promotes This compound This compound (JAK1/JAK2 Inhibitor) This compound->JAK Inhibits Inhibition1 Reduced Inflammation This compound->Inhibition1 Leads to Inhibition2 Decreased Autoimmunity This compound->Inhibition2 Leads to

Figure 2: JAK/STAT Signaling Pathway and this compound Mechanism of Action

Conclusion and Future Perspectives

The optimization of this compound encapsulation efficiency in nanocarrier systems represents a promising strategy to overcome the drug's inherent biopharmaceutical limitations and enhance its therapeutic potential across multiple clinical indications. Through systematic formulation screening and process optimization, researchers can achieve encapsulation efficiencies exceeding 70% while maintaining desirable nanoparticle characteristics compatible with various administration routes. The protocols outlined in this document provide comprehensive guidance for developing, characterizing, and evaluating this compound-loaded nanocarriers, with particular emphasis on critical quality attributes that correlate with in vivo performance.

Future directions in this compound delivery include the development of stimuli-responsive systems for targeted release at disease sites, combination therapies with complementary anti-inflammatory agents, and precision medicine approaches leveraging patient-specific factors to individualize treatment regimens. Additionally, ongoing research into novel application areas such as type 1 diabetes preservation therapy [7] and neurodegenerative conditions may further expand the clinical utility of optimized this compound formulations. By adhering to the rigorous methodologies described herein, researchers can contribute to the advancement of this compound nanoformulations with enhanced efficacy and safety profiles for improved patient outcomes.

References

Baricitinib rheumatoid arthritis clinical trial design

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Designs & Key Characteristics

Recent studies investigate baricitinib's use in RA through various trial designs, from phase III long-term extensions to real-world observational studies.

Table 1: Summary of this compound Clinical Trials in Rheumatoid Arthritis

Trial / Study Name Design & Phase Patient Population Intervention & Comparators Primary Endpoint(s)

| RA-BEYOND [1] [2] | Randomized, Double-blind, Phase 3 Long-Term Extension (LTE) | Patients with RA who achieved sustained CDAI LDA/REM after ≥15 months of this compound 4 mg [1]. | • Continue this compound 4 mg • Taper to this compound 2 mg [1] | Maintenance of LDA/REM at 96 weeks [1]. | | RA-BE-REAL (Spanish Subgroup) [3] | Prospective, Multinational, Observational Study | Adult patients with RA initiating first-time this compound or other b/tsDMARD in clinical practice [3]. | • this compound cohort • Other b/tsDMARD cohort [3] | Time to all-cause treatment discontinuation at 24 months [3]. | | Systematic Literature Review (Spain) [4] | Systematic Review of Real-World Evidence (RWE) | >1000 adults with moderate-to-severe RA treated with this compound in Spain [4]. | this compound (mostly 4 mg/day) in real-world setting [4]. | Real-world effectiveness, safety, and treatment patterns [4]. |

The workflow for the phase III dose-reduction trial illustrates the structured approach to evaluating maintenance of disease control.

Start Complete this compound Phase 3 Study LTE Enter Long-Term Extension (LTE) Start->LTE Sustain Receive this compound 4 mg for ≥15 Months LTE->Sustain Maintain Maintain CDAI LDA or Remission? Sustain->Maintain Randomize Blinded Randomization Maintain->Randomize Yes Continue4mg Continue this compound 4 mg Randomize->Continue4mg Taper2mg Taper to this compound 2 mg Randomize->Taper2mg Rescue_CS Rescue: Add/Increase csDMARD Continue4mg->Rescue_CS Lose LDA/REM Assess Assess Efficacy & Safety Through 96 Weeks Continue4mg->Assess Maintain Control Rescue_CS->Assess Rescue_4mg Rescue: Return to This compound 4 mg Taper2mg->Rescue_4mg Lose LDA/REM Taper2mg->Assess Maintain Control Rescue_4mg->Assess

Efficacy and Effectiveness Outcomes

This compound demonstrates significant efficacy in clinical trials and real-world settings, with specific outcomes for dose reduction and long-term treatment.

Table 2: Key Efficacy Outcomes from this compound Clinical Studies

Study Treatment Groups Low Disease Activity (LDA) Rate Remission (REM) Rate Rescue Rate Recapture of LDA Post-Rescue
RA-BEYOND (96 weeks) [1] [2] This compound 4 mg 70.2% (NRI) 36.6% (NRI) 14.7% -
This compound 2 mg 59.9% (NRI) 30.8% (NRI) 22.5% -
RA-BEYOND (Post-Rescue) [1] This compound 2 mg -> 4 mg - - - 76.2% at 12 weeks; 75.6% at 24 weeks
RA-BE-REAL (24 months) [3] This compound (Real-world) 46.4% (LDA) 10.7% (REM) - -
Other b/tsDMARDs (Real-world) 29.3% (LDA) 26.8% (REM) - -
Systematic Review (Spain) [4] This compound (Real-world) Improved disease activity scores (DAS28, SDAI, CDAI) reported across studies. - - -

NRI: Non-responder imputation, considering rescued or discontinued patients as non-responders.

Safety and Tolerability Profile

The safety profile of this compound is consistent across clinical trials and real-world studies, with known risks managed through dose recommendations [4].

Table 3: Safety Outcomes in Real-World Practice (Systematic Review of Spanish Data) [4]

Safety Parameter Reported Incidence / Events
Discontinuation due to Adverse Events (AEs) 9.5% to 20% across studies
Herpes Zoster 11 cases
Serious Infections 6 events
Major Adverse Cardiovascular Events (MACE) 2 events
Malignant Neoplasms 3 events

Experimental Protocols for Key Assessments

Standardized methodologies are crucial for consistent endpoint evaluation across RA clinical trials.

Disease Activity Assessment Protocol
  • Tool: Clinical Disease Activity Index (CDAI) [1] [3] [2].
  • Components and Calculation [1]:
    • Swollen Joint Count (SJC): 28 joints.
    • Tender Joint Count (TJC): 28 joints.
    • Patient Global Assessment of Disease Activity (PtGA): 0-100 mm Visual Analog Scale (VAS).
    • Physician Global Assessment of Disease Activity (PhGA): 0-100 mm VAS.
    • Formula: CDAI = SJC28 + TJC28 + PtGA + PhGA
  • Disease State Definitions [1] [3]:
    • Remission (REM): CDAI ≤ 2.8
    • Low Disease Activity (LDA): CDAI > 2.8 and ≤ 10.0
    • Moderate Disease Activity: CDAI > 10.0 and ≤ 22.0
    • High Disease Activity: CDAI > 22.0
Patient-Reported Outcomes (PROs) and Physical Function Protocol
  • Health Assessment Questionnaire-Disability Index (HAQ-DI) [3]: Assesses physical function and disability.
  • Pain Assessment [3]: Typically measured on a 100 mm VAS.
  • Health-Related Quality of Life (HRQoL) [3]: Often evaluated using instruments like the EQ-5D.

Mechanistic Insights and Preclinical Models

This compound's mechanism of action involves inhibition of the JAK/STAT signaling pathway. Preclinical studies provide insights into its additional role in pain relief.

Cytokines Pro-inflammatory Cytokines (e.g., IL-6) JAK_Activation JAK Protein Activation Cytokines->JAK_Activation STAT_Phospho STAT Phosphorylation & Dimerization JAK_Activation->STAT_Phospho Nuclear_Trans Nuclear Translocation STAT_Phospho->Nuclear_Trans Inflammatory_Response Gene Transcription: Inflammatory Response Nuclear_Trans->Inflammatory_Response Neuropathic_Pain CSF-1 Expression & Neuropathic Pain Nuclear_Trans->Neuropathic_Pain This compound This compound (JAK1/JAK2 inhibitor) This compound->JAK_Activation Inhibits

Preclinical research suggests this compound's pain relief efficacy may extend beyond general anti-inflammatory effects. In a mouse model of arthritis, this compound specifically restored altered gene expression in the dorsal root ganglion (DRG) and reduced markers of neuropathic pain, unlike the NSAID celecoxib [5]. This indicates a potential direct effect on pain pathways, possibly through suppression of the JAK/STAT3 pathway and downstream reduction of Colony-Stimulating Factor 1 (CSF-1) [5].

Conclusion for Clinical Development

Recent trial data supports this compound as an effective treatment for moderate-to-severe RA, with a well-characterized safety profile. The RA-BEYOND study provides a robust template for designing dose-reduction or treatment de-escalation trials, demonstrating that a 4 mg dose is superior for maintaining disease control, while a 2 mg dose remains a viable option for many patients, especially with the possibility of recapturing response [1]. Real-world studies like RA-BE-REAL confirm the drug's effectiveness and persistence in heterogeneous clinical practice populations, including older, treatment-experienced patients [3].

Future clinical development can leverage these designs to explore optimized treatment sequencing and combination strategies.

References

Comprehensive Clinical Trial Framework for Baricitinib in Alopecia Areata: Endpoints, Protocols, and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Alopecia areata (AA) is an autoimmune disease characterized by non-scarring hair loss resulting from immune-mediated attack on hair follicles, with an estimated lifetime risk of 2% in the general population. [1] The pathogenesis involves collapse of the immune privilege of the hair follicle, leading to increased self-peptide/MHC expression and infiltration of CD8+ and CD4+ T cells into the follicular microenvironment. [1] Baricitinib, an oral Janus kinase (JAK) 1/2 inhibitor, represents the first FDA-approved systemic treatment for severe AA in adults and is currently under investigation in pediatric populations. [2] [3]

The therapeutic effect of this compound stems from its inhibition of JAK/STAT signaling pathways critical to AA pathogenesis. Specifically, this compound targets key cytokine pathways including interferon-γ (IFNγ) and common gamma chain (γc) cytokine family members (IL-2, IL-7, IL-15), which drive the inflammatory process and cytotoxic T-cell activation that disrupt hair follicle cycling and maintenance. [1] By blocking these signaling cascades, this compound reduces inflammation and enables hair regrowth.

Primary Efficacy Endpoints and Recent Clinical Data

Efficacy Endpoints Across Clinical Trials

Clinical trials for this compound in alopecia areata have utilized standardized efficacy endpoints with the Severity of Alopecia Tool (SALT) as the primary outcome measure. The SALT score quantifies percentage scalp hair loss, where 0 represents no hair loss and 100 indicates complete scalp hair loss. [4] [2] Successful hair regrowth is typically defined as achieving SALT score ≤20 (≥80% scalp hair coverage), with more stringent endpoints including SALT ≤10 (≥90% coverage) indicating near-complete regrowth. [4] [3]

Table 1: Primary Efficacy Endpoints in this compound Clinical Trials for Alopecia Areata

Trial Name Population Sample Size Treatment Duration Primary Endpoint Key Efficacy Results

| BRAVE-AA1 & BRAVE-AA2 [5] | Adults with severe AA (SALT ≥50) | 1,200 patients across both trials | 36 weeks (primary analysis) | SALT score ≤20 | 4 mg: 36-39% achieved endpoint 2 mg: 19-23% achieved endpoint | | BRAVE-AA-PEDS (36-week) [4] [6] | Adolescents (12-<18 years) with severe AA | 257 patients | 36 weeks | SALT score ≤20 | 4 mg: 42.4% achieved endpoint 2 mg: 27.4% achieved endpoint Placebo: 4.5% achieved endpoint | | BRAVE-AA-PEDS (52-week) [3] | Adolescents (12-<18 years) with severe AA | 423 patients across cohorts | 52 weeks | SALT score ≤20 | 4 mg: 54.1% achieved endpoint 2 mg: 31.0% achieved endpoint | | BRAVE-AA1 Withdrawal Substudy [7] | Adult responders (SALT ≤20) at Week 52 | 154 patients | Through Week 152 | Loss of benefit (SALT increase >20 points) | 80% of placebo vs. 7% of continued this compound lost benefit by Week 152 |

Comprehensive Efficacy Assessment

Beyond primary SALT-based endpoints, clinical trials have incorporated multiple secondary efficacy measures to provide comprehensive assessment:

  • Scalp Hair Regrowth Quality: Higher thresholds including SALT ≤10 (≥90% scalp coverage) and SALT ≤5 (≥95% scalp coverage) provide measures of near-complete hair regrowth. [3]
  • Non-Scalp Hair Regrowth: Eyebrow and eyelash regrowth assessed using clinician-reported outcome (ClinRO) measures, with success defined as achievement of score 0 or 1 with ≥2-point improvement from baseline. [3]
  • Disease-Specific Subgroups: Analysis based on baseline disease characteristics including disease duration, severity subtypes (patchy vs. alopecia totalis/universalis), and prior treatment history. [8] [3]

Recent 52-week data from BRAVE-AA-PEDS demonstrated dose-dependent efficacy and continuous improvement over time, with 41.2% of adolescents receiving this compound 4 mg achieving SALT ≤10 (near-complete regrowth) at one year. [3] Notably, patients with earlier disease intervention (<2 years duration) showed enhanced response rates, with 80% achieving SALT ≤20 with the 4 mg dose, suggesting potential benefits of early treatment initiation. [3]

Detailed Experimental Protocols

Clinical Trial Design and Methodology

Protocol Title: Randomized, Placebo-Controlled, Phase 3 Trial of this compound in Severe Alopecia Areata (BRAVE-AA Program)

Inclusion Criteria:

  • Adults or adolescents (age varies by trial) with severe AA defined as SALT score ≥50 (≥50% scalp hair loss)
  • Current episode of severe AA lasting ≥6 months but ≤8 years
  • For pediatric trials: weight ≥30 kg for adolescent cohorts [3]

Exclusion Criteria:

  • Presence of other forms of alopecia or scalp conditions that interfere with assessment
  • History of active hepatitis, tuberculosis, HIV, or other clinically significant infections
  • Pregnancy or breastfeeding
  • Severe liver or kidney disease [2]

Randomization and Dosing:

  • 1:1:1 randomization to this compound 2 mg, 4 mg, or placebo (initial period)
  • Once-daily oral administration
  • Blinding maintained through identical packaging and appearance

Assessment Schedule:

  • Baseline: Comprehensive demographic data, medical history, SALT scoring, eyebrow/eyebrow ClinRO measures, laboratory tests
  • Every 4 weeks: SALT assessment, adverse event monitoring
  • Weeks 12, 24, 36: Primary endpoint assessment
  • Extended periods: Long-term follow-up up to 4+ years [5]

Withdrawal and Retreatment Protocol (BRAVE-AA1):

  • Patients achieving SALT ≤20 at Week 52 re-randomized 3:1 to continue current this compound dose or transition to placebo
  • Patients who lose benefit (>20-point SALT worsening) offered retreatment with original this compound dose
  • Regular monitoring every 4-8 weeks during withdrawal period [7]
Laboratory and Safety Assessment Protocol

Safety Monitoring Schedule:

  • Baseline and every 12 weeks: Comprehensive metabolic panel (liver enzymes, bilirubin, creatinine), lipid panel (total cholesterol, LDL, HDL, triglycerides), complete blood count with differential
  • Continuous monitoring: Adverse events assessment at each visit
  • Specific safety assessments: Tuberculosis screening prior to initiation, periodic skin cancer surveillance

Laboratory Parameter Evaluation:

  • Evaluation of changes in laboratory values from baseline
  • Grading of abnormalities using standardized toxicity scales
  • Monitoring for emergent abnormalities including neutropenia, anemia, thrombocytopenia, liver enzyme elevations, lipid changes [5] [2]

Adverse Event Collection and Reporting:

  • All treatment-emergent adverse events (TEAEs) recorded regardless of relationship to study drug
  • Serious adverse events (SAEs) reported within 24 hours of discovery
  • Adverse events of special interest (AESIs) including serious infections, major adverse cardiovascular events (MACE), venous thromboembolism (VTE), malignancies, and gastrointestinal perforations closely monitored [5]

Safety and Tolerability Profile

Comprehensive Safety Analysis

The safety profile of this compound in alopecia areata has been characterized across multiple clinical trials with extended follow-up periods. Pooled safety data from 1,303 adults with severe AA treated with this compound over a median of 2.3 years and up to 4 years demonstrates a consistent safety profile. [5]

Table 2: Safety Profile of this compound in Alopecia Areata Clinical Trials

Safety Category Findings Incidence Rates (per 100 patient-years)
Overall Adverse Events Most TEAEs were mild to moderate in severity Not specified
Serious Adverse Events Incidence remained low over extended treatment IR = 2.6
Treatment Discontinuation Low rates due to adverse events IR = 1.7
Serious Infections No new cases observed after 104 weeks Not observed in extended follow-up

| MACE, VTE, Malignancies | No new cases observed after 104 weeks | Non-melanoma skin cancer: IR = 0.1 Other malignancies: IR = 0.2 | | Herpes Zoster | Incidence comparable to previously reported rates | IR = 1.9 | | Most Common TEAEs | Upper respiratory tract infections, headache, acne, hyperlipidemia, increased CPK, UTI | Varies by population and trial | | Laboratory Abnormalities | Lipid changes (increased LDL, HDL, triglycerides), occasional neutropenia | Consistent over time |

The most frequently reported adverse events across trials include upper respiratory tract infections, headache, acne, increased cholesterol levels, and increased creatine phosphokinase. [2] The incidence rates of serious adverse events and treatment discontinuations due to adverse events remained low and stable throughout the extended treatment period, with no new safety signals identified with longer exposure. [5]

Signaling Pathways and Conceptual Framework

JAK/STAT Signaling Pathway in Alopecia Areata

The mechanistic rationale for this compound in alopecia areata centers on disruption of key cytokine signaling pathways involved in disease pathogenesis. The following diagram illustrates the JAK/STAT signaling pathway targeted by this compound:

jak_stat_pathway JAK/STAT Signaling Pathway in Alopecia Areata IFNγ IFNγ CytokineReceptors Cytokine Receptors IFNγ->CytokineReceptors γc_cytokines γc Cytokines (IL-2, IL-7, IL-15) γc_cytokines->CytokineReceptors JAKs JAK1/JAK2 (Pre-associated with receptors) CytokineReceptors->JAKs Receptor activation & JAK juxtaposition STATs STAT Proteins (Phosphorylation) JAKs->STATs JAK phosphorylation & STAT recruitment STAT_dimers STAT Dimers (Nuclear translocation) STATs->STAT_dimers STAT phosphorylation & dimerization GeneTranscription Inflammatory Gene Transcription STAT_dimers->GeneTranscription Nuclear translocation & DNA binding ImmuneAttack Immune-Mediated Attack on Hair Follicles GeneTranscription->ImmuneAttack HairLoss Hair Loss ImmuneAttack->HairLoss This compound This compound This compound->JAKs Inhibition

Clinical Trial Workflow and Decision Points

The standardized clinical trial design for this compound in alopecia areata involves sequential assessment points and predefined decision criteria, as illustrated below:

trial_workflow This compound Clinical Trial Assessment Workflow Screening Screening Randomization Randomization Screening->Randomization Inclusion criteria met SALT ≥50 TreatmentPeriod 36-Week Treatment Period Randomization->TreatmentPeriod 1:1:1 randomization to 2 mg, 4 mg, or placebo PrimaryEndpoint Primary Endpoint Assessment (SALT ≤20 at Week 36) TreatmentPeriod->PrimaryEndpoint Regular SALT assessments every 4 weeks EfficacyMeasures Secondary Efficacy Measures: - SALT ≤10 (≥90% coverage) - Eyebrow regrowth (ClinRO) - Eyelash regrowth (ClinRO) TreatmentPeriod->EfficacyMeasures SafetyMonitoring Safety Monitoring: - Laboratory parameters - Adverse events - Special interest events TreatmentPeriod->SafetyMonitoring Extension Long-term Extension (Up to 4+ years) PrimaryEndpoint->Extension Primary analysis Efficacy determination WithdrawalSubstudy Withdrawal Substudy (Responders at Week 52) PrimaryEndpoint->WithdrawalSubstudy Responders at Week 52 re-randomized 3:1 Retreatment Retreatment Protocol (For patients losing benefit) WithdrawalSubstudy->Retreatment For patients with >20-point SALT worsening

Discussion and Future Directions

The clinical development program for this compound in alopecia areata represents a significant advancement in the treatment of this autoimmune condition. The comprehensive endpoint framework and trial methodologies established in the BRAVE-AA program provide a robust model for future drug development in alopecia areata.

Key considerations for clinical trial design emerging from these studies include:

  • Early intervention potential: The enhanced response rates observed in patients with shorter disease duration (<2 years) suggests a potential window of opportunity for more effective intervention. [3]
  • Chronic management approach: The high relapse rates following treatment discontinuation (80% in withdrawal substudy) underscore the chronic nature of severe AA and the need for continuous therapy in most patients. [7]
  • Phenotypic considerations: Differential response rates based on AA subtype (patchy > totalis > universalis) highlight the importance of stratification in trial design and clinical practice. [8]
  • Long-term safety: The consistent safety profile through up to 4 years of continuous treatment supports the feasibility of long-term management, though ongoing vigilance for rare adverse events remains necessary. [5]

Future research directions include expanding the pediatric indication to include children aged 6 to <12 years (currently under investigation in BRAVE-AA-PEDS), exploring biomarkers for treatment response prediction, and investigating combination therapies for refractory cases. [3]

Conclusion

The clinical trial framework for this compound in alopecia areata has established standardized endpoints and methodologies that enable rigorous assessment of treatment efficacy and safety. The SALT-based efficacy measures, comprehensive safety monitoring, and specialized study designs including withdrawal and retreatment protocols provide a robust template for future drug development in this field. The consistent demonstration of efficacy across adult and adolescent populations, coupled with a manageable safety profile during extended treatment, positions this compound as a significant therapeutic advance for patients with severe alopecia areata.

References

Baricitinib for Severe COVID-19: Application Notes and Experimental Protocols for Mechanically Ventilated Patients

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Current Treatment Guidelines

The management of severe and critical COVID-19 has evolved to include immunomodulators for patients with evidence of systemic inflammation. Baricitinib, an oral Janus kinase (JAK) 1/JAK2 inhibitor, is one such agent recommended for use in hospitalized patients requiring oxygen support, including those on invasive mechanical ventilation (IMV) or extracorporeal membrane oxygenation (ECMO) [1] [2].

The Infectious Diseases Society of America (IDSA) guidelines recommend using either an IL-6 inhibitor or a JAK inhibitor (with this compound preferred over tofacitinib) in addition to corticosteroids for hospitalized adults with rapidly progressing severe or critical COVID-19. This recommendation is conditional, based on low to moderate certainty evidence, and is intended for patients with elevated inflammatory markers like C-reactive protein (CRP) [1]. The decision to use this compound often involves considering its dual mechanism of action, which combines anti-inflammatory and potential antiviral effects [3].

Mechanism of Action and Signaling Pathways

This compound's efficacy in COVID-19 is attributed to its dual-pathway mechanism, which addresses both the viral propagation and the dysregulated host immune response characteristic of severe cases.

Anti-Cytokine and Anti-Inflammatory Effects

This compound inhibits JAK1 and JAK2, thereby attenuating the intracellular signaling of multiple pro-inflammatory cytokines implicated in the COVID-19 "cytokine storm," including IL-2, IL-6, IL-10, IFN-γ, and G-CSF [3]. This inhibition suppresses the phosphorylation of downstream STAT proteins (STAT1, STAT3, and STAT4), which are critical for the differentiation and function of pathogenic T-helper cells (Th1 and Th17) and the production of inflammatory mediators [4]. The JAK-STAT pathway is a major regulator of the immune hyperresponse in COVID-19, and its inhibition can mitigate organ damage [5] [4].

Potential Anti-Viral Effects

Artificial intelligence predictions and subsequent biochemical validation have shown that this compound has a high affinity for members of the numb-associated kinase (NAK) family, specifically AAK1 and GAK [3]. These kinases are involved in clathrin-mediated endocytosis, a process used by SARS-CoV-2 to enter host cells. By inhibiting AAK1 and GAK, this compound may disrupt viral propagation within the lungs and other organs, potentially reducing the viral load [3].

The following diagram illustrates the proposed dual mechanisms of action for this compound in COVID-19 treatment:

G SubViral SARS-CoV-2 Viral Particle ClathrinEndo Clathrin-Mediated Endocytosis SubViral->ClathrinEndo ViralEntry Viral Entry into Host Cell ClathrinEndo->ViralEntry Cytokines Pro-inflammatory Cytokines (IL-2, IL-6, IL-10, IFN-γ) JAKs JAK1/JAK2 Cytokines->JAKs STATs STAT Proteins (STAT1, STAT3, STAT4) JAKs->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Translocation Inflammation Inflammatory Response & Immune Cell Activation Nucleus->Inflammation This compound This compound This compound->ClathrinEndo Inhibits AAK1/GAK This compound->JAKs Inhibits JAK1/JAK2

Summary of Clinical Evidence and Outcomes

Recent clinical studies have provided evidence supporting the use of this compound in severe COVID-19, though its effect on mortality in the most critically ill patients requiring IMV has been debated.

Table 1: Clinical Outcomes from Key this compound Studies in Severe COVID-19

Study (Type) Patient Population Intervention Key Findings Reference
Frontiers in Medicine, 2025 (Retrospective, PSM) 96 patients with severe COVID-19 on IMV (high mean age, mostly unvaccinated) This compound (4 mg daily) + SoC vs. SoC alone 28-day all-cause mortality (72.9% vs 89.6%, p=0.004). This compound group had more hypertension and received more nirmatrelvir/ritonavir. [2]
COV-BARRIER (Phase 3 RCT) Hospitalized COVID-19 patients receiving SoC (including corticosteroids) This compound + SoC vs. Placebo + SoC Mortality with this compound. Similar safety profile to SoC alone. [2]
RECOVERY (Platform RCT) Hospitalized COVID-19 patients This compound vs. Usual care Risk of death. Subgroup analysis showed no significant mortality reduction for patients on IMV at enrollment. [2]
Bari-SolidAct (Phase 3 RCT) Hospitalized patients with severe/critical COVID-19 This compound vs. Placebo No significant difference in 60-day mortality. [2]
Stebbing et al., 2020 (Case Series) Patients with bilateral COVID-19 pneumonia This compound Clinical/radiologic recovery, rapid in SARS-CoV-2 load, inflammatory markers, and IL-6. [3]

PSM: Propensity Score Matching; SoC: Standard of Care; IMV: Invasive Mechanical Ventilation; RCT: Randomized Controlled Trial.

Detailed Treatment and Experimental Protocols

Clinical Dosing and Administration Protocol

Based on clinical trials and real-world studies, the following protocol is recommended for hospitalized adults:

  • Dosage: 4 mg orally once daily for 14 days or until hospital discharge, whichever comes first [2].
  • Dose Adjustment:
    • Renal Impairment: Dose reduction is required for patients with estimated glomerular filtration rate (eGFR) between 30 and 60 mL/min. This compound is not recommended if eGFR < 30 mL/min [1].
    • Hepatic Impairment: Not recommended in patients with severe hepatic impairment.
  • Concomitant Therapies: this compound is typically administered as part of a combination therapy, which almost always includes systemic corticosteroids (e.g., dexamethasone). It is often used alongside other agents like remdesivir, depending on hospital protocols and patient-specific factors [1] [2].
  • Monitoring: Monitor for signs of infection, venous thromboembolism, and hematological changes (lymphopenia, neutropenia, anemia). Perform routine blood tests before and during treatment.
In Vitro Protocol for Anti-Viral Activity Assessment

This protocol is adapted from the methodology used to validate this compound's effect on viral infectivity [3].

  • Objective: To evaluate the effect of this compound on SARS-CoV-2 infectivity in a 3D human liver spheroid model.
  • Cell Culture:
    • Use 3D primary human liver spheroids that maintain transcriptomic, proteomic, and metabolomic functionality.
    • Confirm the expression of target kinases (AAK1 and GAK) in the spheroids via RT-PCR or immunofluorescence.
  • Infection and Treatment:
    • Infect spheroids with purified SARS-CoV-2 virus.
    • Treat infected spheroids with this compound at varying concentrations (e.g., 1 nM to 1 µM) to cover the clinically relevant exposure range.
    • Include a control group treated with vehicle only.
  • Outcome Measures:
    • Viral Load Quantification: Measure viral RNA copies in the supernatant and cell lysates using RT-qPCR at multiple time points post-infection (e.g., days 1, 3, 5).
    • Viral Antigen Detection: Perform immunofluorescence staining for the SARS-CoV-2 spike protein and host ACE2 receptor to visualize viral infectivity.
    • Cell Viability: Assess using a assay like MTT or CellTiter-Glo to rule out cytotoxic effects of the drug.
Protocol for Assessing Immunomodulatory Effects

This protocol is based on studies examining the impact of JAK inhibitors on immune cell populations and cytokine signaling [4].

  • Objective: To analyze the effect of this compound on the JAK-STAT signaling pathway and subsequent T-cell differentiation.
  • In Vivo Model:
    • Induce disease in a suitable animal model (e.g., experimental autoimmune encephalomyelitis (EAE) in mice as a model of immune dysregulation).
    • Administer this compound (e.g., 1 mg/kg and 10 mg/kg) or vehicle control via oral gavage daily for a defined period.
  • Sample Collection and Analysis:
    • Harvest spleen and blood at the peak of disease.
    • Flow Cytometry: Isolate splenic mononuclear cells. Stain for CD4, IFN-γ (Th1 cells), and IL-17 (Th17 cells) to assess changes in pathogenic T-helper cell populations.
    • Phospho-STAT Analysis: Use western blotting to detect phosphorylation levels of STAT1, STAT3, and STAT4 in splenocytes.
    • Gene Expression: Extract total RNA from splenic cells. Use RT-qPCR to measure mRNA levels of key transcription factors (RORγt for Th17, T-bet for Th1).
    • Cytokine Measurement: Quantify pro-inflammatory cytokines (e.g., IL-6, IFN-γ) in serum or supernatant using ELISA.
  • Histopathological Assessment: Evaluate tissues (e.g., spinal cord for EAE) for demyelination and immune cell infiltration (e.g., Luxol Fast Blue staining).

The experimental workflow for investigating this compound's immunomodulatory effects is summarized below:

G AnimalModel In Vivo Disease Model (e.g., EAE induction in mice) Treatment Treatment Groups: This compound vs. Vehicle Control AnimalModel->Treatment SampleCollection Sample Collection (Spleen, Blood, Target Tissue) Treatment->SampleCollection Analysis Analysis Modules SampleCollection->Analysis SubFlow Flow Cytometry (T-cell populations) Analysis->SubFlow SubWestern Western Blot (Phospho-STAT levels) Analysis->SubWestern SubPCR RT-qPCR (Transcription factors) Analysis->SubPCR SubELISA ELISA (Serum cytokines) Analysis->SubELISA SubHisto Histopathology (Inflammation/Damage) Analysis->SubHisto

Conclusion and Future Directions

This compound represents a clinically valuable immunomodulatory option for the management of severe COVID-19, including in critically ill patients on mechanical ventilation. Its dual mechanism of action, targeting both inflammatory signaling and viral propagation, provides a strong rationale for its use. However, its application requires careful patient selection and monitoring.

Future research should focus on clarifying its benefit in the most severe subgroups, optimizing combination therapy regimens, and further exploring its anti-viral properties in the context of new SARS-CoV-2 variants.

References

Comprehensive Technical Support Guide: Baricitinib Aqueous Solubility Enhancement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Baricitinib Solubility Challenges

This compound (BCT) is a Janus kinase (JAK) inhibitor with proven efficacy in treating rheumatoid arthritis, alopecia areata, and COVID-19. Despite its therapeutic potential, this compound faces significant formulation challenges due to its very poor aqueous solubility (0.357-0.46 mg/mL at 25°C), which limits its bioavailability and development of alternative dosage forms such as topical and ocular formulations. The molecule has a molecular weight of 371.42 Da and is classified as a BCS Class III or IV compound (sources differ), indicating solubility-limited absorption. This technical support guide provides evidence-based strategies to overcome solubility limitations, featuring detailed protocols, troubleshooting advice, and analytical methods to support researchers in pharmaceutical development.

The solubility challenge is multifaceted: this compound exhibits poor solubility in water and ethanol (0.40 mg/mL) but is freely soluble in organic solvents like DMSO (74-165.1 mg/mL) and dimethylformamide (50 mg/mL). Unfortunately, these solvents are often unsuitable for pharmaceutical applications due to toxicity concerns. This guide collects and systematizes the most effective approaches to enhance this compound solubility while maintaining biocompatibility, based on recent peer-reviewed research that has systematically investigated various formulation strategies [1] [2] [3].

Quantitative Solubility Data

Solubility in Organic Solvents and Systems

Table 1: Experimental solubility values for this compound in various solvents and systems

Solvent/System Solubility Value Temperature (°C) Notes Reference
Water 0.357-0.46 mg/mL 25 Physiological pH [1] [4]
Ethanol 0.40 mg/mL 25 Pharmaceutically acceptable solvent [1]
PEG-400 72.4 mg/mL 25 Good solubilizing capacity, biocompatible [1] [4]
Transcutol Significantly increased RT Biocompatible permeation enhancer [1]
DMSO 74-165.1 mg/mL 25 High solubility but concerning toxicity [1] [3]
DMF 50 mg/mL 25 Effective but with toxicity concerns [1]
DMSO:Water (100%) 0.169 mole fraction 50 Highest experimental value [3]
Pluronic F127 (10% w/v) ~0.7 mg/mL 37 pH 6.8, significant enhancement over water [2]
Solubility in Nanocarrier Systems

Table 2: this compound solubility enhancement using nanocarrier systems

Formulation Approach System Composition Key Solubility Outcomes Additional Advantages Reference
Polymeric Micelles Pluronic F127 Solubility pattern: F127 > F88 > F68 > L64 Biocompatible, FDA-approved polymers [2]
PLGA Nanoparticles PLGA, Pluronic F127 88% entrapment efficiency Sustained release (93% over 24 h) [5]
Polymeric Nanoparticles PLGA/PCL, Poloxamer 188 High entrapment efficiency 15x permeability increase in ocular tissue [6]
3D Printed Tablets PLA, PEG-400 Improved dissolution Personalized dosing potential [4]

Solubility Enhancement Strategies

Cosolvency and Permeation Enhancement

Transcutol-Based Systems have demonstrated significant promise for topical formulation development. Transcutol (diethylene glycol monoethyl ether) is a biocompatible solvent and permeation enhancer that is water-soluble and has low toxicity. It has been used in various pharmaceutical products including oral solutions, sublingual formulations, and topical delivery systems [1].

Protocol: Transcutol Solubility Enhancement

  • Prepare saturated solutions by adding excess this compound to pure Transcutol or Transcutol-water mixtures
  • Agitate the mixtures using a vortex mixer followed by shaking in a water bath at 25°C for 48 hours
  • Centrifuge the samples at 10,000 rpm for 15 minutes to separate undissolved drug
  • Analyze the supernatant using validated UV/Vis absorption (λmax ≈ 230 nm) or fluorescence (λex ≈ 310 nm, λem ≈ 390 nm) methods
  • For stability testing, store solutions at different temperatures (4°C, 25°C, 40°C) and analyze periodically over 7 days

DMSO-Water Mixtures provide another effective cosolvency approach. Research shows this compound solubility increases linearly with DMSO mass fraction across temperatures ranging from 298.2–323.2 K. The highest mole fraction solubility (1.69 × 10⁻¹) was achieved in pure DMSO at 323.2 K, while the lowest (2.23 × 10⁻⁵) was in pure water at 298.2 K [3].

Micellar Solubilization

Pluronic Micelles offer a biocompatible approach to enhance this compound solubility. Pluronics (poloxamers) are non-ionic triblock copolymers (PEO-PPO-PEO) that self-assemble into micelles above critical micellar concentration, creating a hydrophobic core that can host poorly soluble drugs [2].

Protocol: Pluronic Micelle Preparation

  • Select appropriate Pluronic type (F127, F88, F68, or L64) based on required solubilization capacity
  • Prepare aqueous Pluronic solutions (1-10% w/v) in buffer solutions (pH 1.6 or 6.8) to simulate physiological conditions
  • Add excess this compound to the Pluronic solutions
  • Equilibrate using shake-flask method at constant temperature (37°C recommended) for 24-48 hours
  • Separate undissolved drug by centrifugation or filtration
  • Quantify drug concentration using HPLC with UV detection or spectrophotometric methods
  • Characterize micelle size and distribution by dynamic light scattering

The solubilization efficiency of Pluronics follows the order: F127 > F88 > F68 > L64, directly correlating with the increasing molecular weight and PPO block size. The distribution coefficient between micellar and aqueous phases indicates strong partitioning of this compound into the micellar environment, particularly at physiological pH [2].

Nanotechnology Approaches

Polymeric Nanoparticles using PLGA (poly lactic-co-glycolic acid) or PCL (polycaprolactone) provide an advanced strategy for solubility enhancement and controlled release.

Protocol: Nanoparticle Preparation by Solvent Displacement

  • Prepare organic phase: dissolve 50-95 mg polymer (PLGA or PCL) and 10 mg this compound in 10 mL acetone
  • Prepare aqueous phase: dissolve 200 mg Poloxamer 188 in water adjusted to pH 5.5
  • Add organic phase dropwise to aqueous phase under moderate magnetic stirring at room temperature
  • Allow organic solvent to evaporate overnight at ambient pressure and temperature
  • Characterize nanoparticles for size, PDI, zeta potential, and encapsulation efficiency
  • Perform in vitro release studies using dialysis membrane method in appropriate buffer [6]

This method typically yields nanoparticles smaller than 200 nm with low polydispersity index, negative surface charge, and high encapsulation efficiency (up to 88%). The nanoparticles demonstrate significantly enhanced permeation through biological barriers, with one study showing a 15-fold increase in corneal permeability compared to plain drug solution [6] [5].

Analytical Methodologies

Solubility Quantification Methods

UV/Vis Absorption Spectroscopy provides a simple, cost-effective method for this compound quantification. The method offers fair sensitivity, relatively low cost, and low time consumption compared to HPLC. For precise quantification in Transcutol, validate the method across the expected concentration range with λmax approximately 230 nm [1].

Fluorescence Spectroscopy delivers superior sensitivity for low concentration measurements, with excitation at 310 nm and emission at 390 nm. This method is particularly valuable for detecting this compound penetration in tissue studies and for samples with limited drug concentration [1] [6].

HPLC Analysis remains the gold standard for precise quantification, especially in complex matrices. Use a C18 column with mobile phase combinations such as acetonitrile and water or buffer solutions. Detection can be achieved with UV (230-310 nm) or fluorescence detectors (λex 310 nm, λem 390 nm) for enhanced sensitivity [6].

Encapsulation Efficiency Determination

Protocol: Encapsulation Efficiency Measurement

  • Place 0.5 mL nanoparticle suspension in centrifugal filter unit (e.g., Amicon Ultra)
  • Centrifuge at 12,000× g for 15 minutes at 4°C
  • Analyze filtered solution (containing free drug) using HPLC
  • Calculate encapsulation efficiency using formula: EE% = (Total drug - Free drug) / Total drug × 100
  • Validate method with appropriate recovery studies [6]

Troubleshooting Common Experimental Issues

Precipitation and Stability Problems
  • Problem: Drug precipitation after dilution from organic solvents Solution: Implement gradual phase mixing when preparing cosolvent systems, consider stabilizers including Poloxamer 188, and optimize the solvent-to-antisolvent ratio

  • Problem: Instability of solubilized formulations Solution: Conduct stability studies under different storage conditions (4°C, 25°C, 40°C), use appropriate preservative systems for aqueous formulations, and consider lyophilization for long-term storage of nanoparticle systems

Analytical Challenges
  • Problem: Interference in spectroscopic measurements Solution: Use fluorescence spectroscopy for enhanced selectivity, employ sample cleanup procedures, or switch to HPLC with selective detection

  • Problem: Low encapsulation efficiency in nanoparticles Solution: Optimize drug-polymer ratio, evaluate different polymer types (PLGA vs PCL), adjust organic solvent selection, and modify preparation method parameters

Frequently Asked Questions (FAQ)

Q1: What is the most effective biocompatible solvent for this compound? A: Research indicates that PEG-400 provides excellent solubilization capacity (72.4 mg/mL) with good biocompatibility. Transcutol also shows significant promise, particularly for topical formulations, with enhanced solubility and stability for at least one week in solution [1] [4].

Q2: How do Pluronic micelles enhance this compound solubility? A: Pluronics form micellar structures with hydrophobic cores that can host this compound molecules. The solubilization efficiency depends on the Pluronic structure, with F127 showing the highest capacity due to its optimal balance of PPO and PEO blocks. The solubilization follows the order F127 > F88 > F68 > L64 [2].

Q3: What analytical methods are most suitable for quantifying this compound in solubility studies? A: UV/Vis spectroscopy (230 nm) works well for higher concentrations, while fluorescence spectroscopy (310/390 nm) offers superior sensitivity for low concentrations. HPLC provides the highest specificity for complex matrices and is recommended for encapsulation efficiency studies [1] [6].

Q4: Can nanotechnology approaches improve this compound delivery beyond solubility enhancement? A: Yes, polymeric nanoparticles not only enhance solubility but also provide sustained release (93% over 24 hours), improved tissue penetration (15-fold increase in corneal permeability), and potential for targeted delivery to specific tissues [6] [5].

Q5: How does pH affect this compound solubility? A: Studies with Pluronic systems show this compound exhibits higher solubility at pH 1.6 compared to pH 6.8, indicating pH-dependent solubility behavior. This should be considered when developing formulations for different administration routes [2].

Experimental Workflows and Signaling Pathways

This compound Solubilization Experimental Workflow

G Start Start Solubilization Study SM Select Method Start->SM C Cosolvency SM->C M Micellar SM->M N Nanoparticles SM->N P Protocol Execution C->P PM Prepare Pluronic solutions Add drug Equilibrate Characterize micelles M->PM PN Dissolve drug+polymer in organic solvent Add to aqueous phase Evaporate solvent Characterize NPs N->PN PC Prepare solvent systems Add excess drug Equilibrate 24-48h Separate undissolved drug P->PC A Analysis P->A AM Measure concentration Determine solubilization efficiency PM->AM AN Measure size, PDI, ZP Determine EE% Release studies PN->AN AC Quantify solubility UV/Vis or HPLC A->AC

This compound Formulation Strategy Decision Pathway

G Start Formulation Goal? Q1 Immediate release required? Start->Q1 Q2 Topical application intended? Q1->Q2 Yes Q3 Sustained release desired? Q1->Q3 No Q4 Acceptable solvent toxicity? Q1->Q4 Alternative approach A1 Cosolvency Approach PEG-400 or Transcutol Q2->A1 No A2 Transcutol Systems With permeation enhancement Q2->A2 Yes A3 Nanoparticle Systems PLGA or PCL polymers Q3->A3 Yes Q4->A1 No A4 DMSO or DMF Systems High solubility but toxicity concerns Q4->A4 Yes

References

Key Stability Parameters and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative stability data and critical parameters from recent baricitinib nanoparticle research.

Formulation Type Key Stability Parameters Monitored Testing Conditions & Duration Reported Results Source Reference
Transdermal Patch (with Eudragit RL100 NPs) Particle Size, PDI, Entrapment Efficiency, Zeta Potential, Drug content, tensile strength, folding endurance [1]. Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months [1]. No significant change in physicochemical properties; chemically and physically stable [1]. [1]
Ocular NPs (PLGA/PCL) Particle Size, PDI, Zeta Potential, Encapsulation Efficiency, pH, microbiological safety (Challenge Test) [2] [3]. Microbiological "Challenge Test" against various microbes; short-term storage stability [2] [3]. Formulations passed Challenge Test; stable during storage with no significant changes in size or PDI [2] [3]. [2] [3]
Oral Hybrid NPs (PLGA-Lipid) Particle Size, PDI, Zeta Potential, Entrapment Efficiency, Drug Loading, in vitro drug release [4]. In vitro release in phosphate buffer (pH 6.8) [4]. Stable, sustained release profile over time; high zeta potential (-36.5 mV) suggests good physical stability [4]. [4]
PLGA NPs (for solubility) Particle Size, PDI, Zeta Potential, Entrapment Efficiency [5]. Not explicitly stated in abstract, but standard characterization performed [5]. High entrapment efficiency (88%); Zeta potential: -12.5 mV [5]. [5]

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own stability testing protocols.

Protocol for Accelerated Stability Studies

This method is used to predict long-term stability under controlled stress conditions [1].

  • Objective: To evaluate the physical and chemical stability of the nanoparticle formulation under accelerated conditions.
  • Procedure:
    • Seal optimized nanoparticle samples (e.g., in a transdermal patch or as a suspension) in vials.
    • Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% Relative Humidity.
    • Withdraw samples at predetermined intervals (e.g., 0, 1, 2, and 3 months).
    • Analyze the samples for changes in particle size, PDI, zeta potential, entrapment efficiency, drug content, and in vitro drug release profile [1].
  • Troubleshooting Tip: A significant increase in particle size or PDI indicates particle aggregation, suggesting that the stabilizers (surfactants) in the formulation may need to be optimized.
Protocol for Microbiological Safety (Challenge Test)

This test is crucial for sterile or ocular formulations to ensure resistance to microbial growth during use and storage [2].

  • Objective: To assess the effectiveness of the formulation's preservative system or its inherent resistance to microbial contamination.
  • Procedure:
    • Inoculate the nanoparticle formulation with separate cultures of specific bacteria (e.g., E. coli, S. aureus), yeast (C. albicans), and mold (A. brasiliensis).
    • Determine the microbial count (in Colony Forming Units per mL, CFU/mL) immediately after inoculation (time zero) and after storing the inoculated samples for specified periods (e.g., 7, 14, and 28 days).
    • Calculate the reduction in the number of microorganisms over time. A effective formulation will show a significant log reduction [2].
Protocol for In Vitro Release Kinetics

Understanding the drug release profile is part of demonstrating stable encapsulation over time [4].

  • Objective: To study the drug release pattern from nanoparticles and fit the data to kinetic models.
  • Procedure:
    • Use a dialysis bag method or a membrane diffusion method.
    • Place the nanoparticle suspension in a dialysis bag immersed in a release medium (e.g., phosphate buffer at pH 6.8 or 7.4) maintained at 37°C under continuous agitation.
    • Withdraw samples from the release medium at regular intervals and replace with fresh medium to maintain sink conditions.
    • Analyze the drug concentration using HPLC or UV-Vis spectroscopy.
    • Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism. This compound-loaded patches have been reported to follow zero-order kinetics (R² = 0.9816), indicating a constant, controlled release rate [1].

Experimental Workflow for Nanoparticle Stability Testing

The diagram below outlines a logical workflow for conducting a comprehensive stability study, integrating the protocols mentioned above.

stability_workflow Start Start: Prepare Nanoparticle Formulation Char Initial Characterization Start->Char Size Particle Size & PDI Char->Size Zeta Zeta Potential Char->Zeta EE Encapsulation Efficiency Char->EE Stability Initiate Stability Studies Size->Stability Zeta->Stability EE->Stability RealTime Real-Time (Long-Term) Stability->RealTime Accelerated Accelerated (High Temp/RH) Stability->Accelerated Analysis Withdraw & Analyze Samples RealTime->Analysis Accelerated->Analysis ReChar Re-test Key Parameters (Size, PDI, Zeta, EE) Analysis->ReChar DrugRel In-Vitro Drug Release Analysis->DrugRel Micro Microbiological Testing Analysis->Micro Assess Assess Data & Conclude ReChar->Assess DrugRel->Assess Micro->Assess Stable Stable Assess->Stable Unstable Unstable (Troubleshoot Formulation) Assess->Unstable

Frequently Asked Questions (FAQs)

Q1: What is an acceptable zeta potential value for this compound nanoparticles to ensure good physical stability? While higher values generally indicate better stability, research shows successful formulations with a range of zeta potentials. One transdermal study reported excellent stability over 3 months with a value of -39.32 mV [1], while an oral PLGA formulation with -12.5 mV was also reported [5]. The key is consistency; a significant change in zeta potential over time is a more critical indicator of instability than the absolute initial value.

Q2: My nanoparticles are aggregating during storage. What are the primary factors to investigate? Begin by checking:

  • Zeta Potential: An insufficient absolute value may indicate a need for better electrostatic stabilization. Re-evaluate your choice and concentration of surfactants (e.g., Poloxamer 188, Soya Lecithin) [2] [4].
  • Residual Solvent: Ensure organic solvents from the preparation method (e.g., nanoprecipitation) are completely removed, as they can destabilize the suspension [6].
  • Storage Conditions: Liquid suspensions may require refrigeration or freeze-drying (lyophilization) for long-term stability.

Q3: I observed a drop in Entrapment Efficiency (EE) after stability testing. What does this mean? A decrease in EE suggests the drug is leaking out of the nanoparticles, a form of chemical or physical instability. This could be due to:

  • Polymer Degradation: The polymer matrix (e.g., PLGA) might be degrading faster than expected under the storage conditions.
  • Incompatibility: A poor match between the drug, polymer, and lipid components. You may need to reformulate with different materials or ratios [4].

Key Takeaways and Actionable Advice

  • Monitor a Suite of Parameters: Stability is not defined by a single number. Consistently track particle size, PDI, zeta potential, and entrapment efficiency together over time [1] [2] [4].
  • Use Accelerated Studies for Screening: While not replacing long-term studies, accelerated conditions (40°C/75% RH) are highly effective for quickly identifying unstable formulations during development [1].
  • Correlate Stability with Performance: A stable nanoparticle should not only retain its physical properties but also maintain its intended drug release profile. Always include in vitro release testing in your stability protocol [1] [4].

References

managing Baricitinib side effects infection risk

Author: Smolecule Technical Support Team. Date: February 2026

Risk-Benefit Assessment & Key Considerations

Before initiating Baricitinib, a thorough risk-benefit assessment is crucial. The table below outlines the core risk factors and necessary pre-therapy evaluations [1] [2] [3].

Assessment Area Key Considerations & Actions
Overall Infection Risk Increases risk of serious bacterial, fungal, viral, and opportunistic infections; may lead to hospitalization or death [1] [4].
Patient Risk Factors Older age, comorbid conditions (e.g., diabetes, renal impairment), concomitant immunosuppressants (e.g., methotrexate, corticosteroids), and history of chronic or recurrent infection [1] [5] [3].

| Pre-Therapy Screening (Mandatory) | • Tuberculosis (TB): Test for latent TB before and during therapy; treat if positive [1] [4]. • Viral Hepatitis: Screen for hepatitis B and C in accordance with clinical guidelines [2]. • Complete Blood Count (CBC): Establish baseline ALC, ANC, and hemoglobin [2]. | | Dosage Considerations | • Renal Impairment: Requires dose reduction (see FAQs below) [6] [2]. • Strong OAT3 Inhibitors: Avoid co-administration with drugs like probenecid or reduce this compound dose [6] [2]. |

Laboratory Monitoring & Dose Management Protocol

Consistent laboratory monitoring is essential for patient safety. The following table provides the laboratory parameters and corresponding dose management guidelines used in clinical trials [2].

Laboratory Parameter Dosing Guideline for RA & Alopecia Areata Dosing Guideline for COVID-19

| Absolute Lymphocyte Count (ALC) | • ≥500 cells/mm³: Maintain dose. • <500 cells/mm³: Avoid initiation or interrupt dosing [2]. | • ≥200 cells/mm³: Maintain dose. • <200 cells/mm³: Avoid initiation or interrupt dosing [2]. | | Absolute Neutrophil Count (ANC) | • ≥1000 cells/mm³: Maintain dose. • <1000 cells/mm³: Avoid initiation or interrupt dosing [2]. | • ≥500 cells/mm³: Maintain dose. • <500 cells/mm³: Avoid initiation or interrupt dosing [2]. | | Hemoglobin (Hgb) | • ≥8 g/dL: Maintain dose. • <8 g/dL: Avoid initiation or interrupt dosing [2]. | Not specified in the search results. |

Infection Management & Mitigation Strategies

A proactive protocol for preventing, identifying, and managing infections is fundamental for patient safety.

  • Vaccination Protocol: Complete all age-appropriate immunizations, excluding live vaccines, before starting therapy. The immune response to inactivated vaccines may be reduced [1] [7] [4].
  • Patient Vigilance & Education: Educate patients to report any signs of infection immediately, including fever, chills, cough, flu-like symptoms, sweats, weight loss, or painful skin sores [1] [4].
  • Clinical Management: Interrupt this compound dosing immediately if a serious infection develops. Treatment can be resumed only after the infection is controlled [1] [2]. Be vigilant for disseminated fungal infections rather than localized disease [1].

The following workflow diagram summarizes the core risk mitigation strategy for infection risk during this compound therapy.

G Start Patient on this compound PreTherapy Pre-Therapy Risk Assessment Start->PreTherapy Screen1 Screen for Latent TB PreTherapy->Screen1 Screen2 Screen for Viral Hepatitis PreTherapy->Screen2 Screen3 Obtain Baseline CBC PreTherapy->Screen3 Monitor Ongoing Monitoring & Vigilance Screen1->Monitor Screen2->Monitor Screen3->Monitor Monitor1 Regular CBC Monitoring Monitor->Monitor1 Monitor2 Assess for Infection Signs Monitor->Monitor2 Action Infident Infection Identified Monitor1->Action Monitor2->Action Action1 Interrupt this compound Dosing Action->Action1 Action2 Manage Infection Action1->Action2 Decision Infection Controlled? Action2->Decision Resume Consider Resuming Therapy Decision->Resume Yes Hold Continue to Withhold Therapy Decision->Hold No

Frequently Asked Questions for Researchers

Q1: How does this compound's mechanism of action contribute to infection risk? this compound is an oral, selective inhibitor of Janus kinase (JAK) 1 and JAK 2. By inhibiting the JAK-STAT signaling pathway, it modulates the signaling of multiple cytokines (e.g., interleukins, interferons) involved in immune cell function and inflammation. This immunomodulation decreases the body's ability to mount an effective immune response, thereby increasing susceptibility to a wide range of infections [6] [5] [7].

Q2: What are the critical dosage adjustments for patients with renal impairment? Dosage adjustments vary by indication [6] [2]:

  • Rheumatoid Arthritis: No adjustment for mild impairment; reduce to 1 mg/day for moderate impairment; not recommended for severe impairment.
  • Alopecia Areata: No adjustment for mild impairment; reduce dose by 50% for moderate impairment; not recommended for severe impairment.
  • COVID-19: No adjustment for mild impairment; reduce to 2 mg/day for moderate impairment; reduce to 1 mg/day for severe impairment; not recommended for ESRD or patients on dialysis.

Q3: Are certain types of infections more commonly observed? Yes. In clinical trials, common infections included upper respiratory tract infections (e.g., sinusitis, pharyngitis), herpes simplex (e.g., cold sores), and urinary tract infections. There is also an increased risk of herpes zoster reactivation (shingles) [1] [7] [8].

Q4: What is the evidence for this compound's use in COVID-19, and how does it impact infection risk in this context? this compound is FDA-approved and recommended by WHO/NIH for hospitalized COVID-19 patients requiring oxygen. It provides a mortality benefit by attenuating the cytokine-driven hyperinflammation ("cytokine storm") associated with severe COVID-19 [6] [5]. While it increases the general risk of infection, its short-term use (up to 14 days) in controlled settings has shown a manageable safety profile in clinical trials. However, immunocompromised patients may not experience the same survival benefit, highlighting the need for careful patient selection [5].

References

Comprehensive Technical Support Guide: Baricitinib Drug Interaction Potential and Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interaction Profile Overview

Baricitinib is an orally administered selective inhibitor of Janus kinase (JAK) 1 and 2 that has demonstrated efficacy in rheumatoid arthritis, alopecia areata, and COVID-19. Understanding its drug interaction potential is essential for researchers designing clinical trials and clinicians optimizing therapeutic regimens. This compound exhibits a moderate interaction profile characterized by specific metabolic and transporter-based interactions that require careful consideration in both research and clinical settings.

The drug follows predictable pharmacokinetics with dose-linear and time-invariant characteristics, reaching peak plasma concentrations within 1.5 hours postdose with high oral bioavailability of approximately 80-97%. This compound has a relatively low oral-dose clearance (17 L/h) and demonstrates minimal systemic accumulation following repeat dosing. The elimination half-life in patients with rheumatoid arthritis is approximately 12 hours, supporting once-daily dosing. This compound's moderate plasma protein binding (approximately 50%) and widespread tissue distribution (volume of distribution: 76 L) contribute to its pharmacokinetic profile and potential for interactions [1] [2] [3].

Interaction Mechanisms & Pathways

Primary Interaction Mechanisms
  • Enzyme-Mediated Metabolism: Unlike many small molecule drugs, this compound undergoes minimal hepatic metabolism, with only approximately 10% of the drug metabolized primarily via CYP3A4-mediated oxidation. This minimal cytochrome P450 involvement significantly reduces its interaction potential with strong CYP inducers or inhibitors. However, researchers should note that potent CYP3A inducers like rifampicin have been shown to decrease this compound exposure (AUC), though this effect is not considered clinically significant for most patients [2] [3].

  • Transporter-Mediated Interactions: this compound's pharmacokinetics are significantly influenced by membrane transporters, making this the most important interaction pathway. The drug is a substrate for organic anion transporter 3 (OAT3), P-glycoprotein (P-gp), multidrug and toxic extrusion protein (MATE2-K), and breast cancer resistance protein (BCRP). The most clinically significant interactions occur with OAT3 inhibitors such as probenecid, which can increase this compound exposure approximately 2-fold by reducing renal clearance to 69% of normal. When co-administered with probenecid, this compound dosage should be reduced by 50% to maintain appropriate exposure levels [2] [3] [4].

JAK-STAT Signaling Pathway and Drug Mechanism

G Cytokines Cytokines Receptors Receptors Cytokines->Receptors Binding JAKs JAKs Receptors->JAKs Activation STATs STATs JAKs->STATs Phosphorylation GeneTranscription GeneTranscription STATs->GeneTranscription Dimerization & Nuclear Translocation ImmuneResponse ImmuneResponse GeneTranscription->ImmuneResponse Inflammatory Mediators This compound This compound This compound->JAKs Inhibition

Figure 1: this compound inhibition of the JAK-STAT signaling pathway. This compound selectively targets JAK1 and JAK2, modulating downstream inflammatory gene transcription and immune responses [2] [3] [5].

Quantitative Interaction Data & Clinical Management

Pharmacokinetic Changes in Drug Interactions

Table 1: Clinically Significant Pharmacokinetic Changes in this compound Drug Interactions

Interacting Drug Interaction Mechanism Effect on this compound AUC Effect on this compound C~max~ Effect on this compound Clearance
Probenecid OAT3 inhibition ↑ 100% (2-fold increase) No significant change ↓ 31%
Rifampicin CYP3A4 induction ↓ Moderate decrease No significant change ↑ Moderate increase
High-fat meal Reduced absorption rate ↓ 11% ↓ 18% No significant change
Clinical Management Recommendations

Table 2: Clinical Management Strategies for this compound Drug Interactions

Interaction Scenario Recommended Action Monitoring Parameters Alternative Considerations
OAT3 inhibitors (probenecid) Reduce this compound dose by 50% Serum creatinine, eGFR, signs of toxicity Consider temporary this compound discontinuation if probenecid short-term
Potent CYP3A4 inducers (rifampicin) Monitor efficacy; consider dose adjustment Disease activity scores, inflammatory markers Alternative RA therapy if significant efficacy loss
Renal impairment (eGFR 30-60 mL/min) Reduce dose to 1-2 mg daily (varies by indication) eGFR, serum creatinine, complete blood count Avoid in severe renal impairment (eGFR <30 mL/min)
Hepatic impairment (severe) Not recommended Liver function tests, bilirubin, INR Alternative therapies with hepatic metabolism

Analytical Monitoring Methodologies

UPLC-MS/MS Method for this compound Quantification

For researchers requiring precise quantification of this compound concentrations in biological samples, the UPLC-MS/MS method provides excellent sensitivity and specificity. This methodology is particularly valuable for therapeutic drug monitoring and pharmacokinetic studies [6].

  • Sample Preparation: The optimal sample preparation involves spiking 100 μL of plasma with 10 μL of internal standard (upadacitinib) working solution, followed by protein precipitation with acetonitrile in a 1:3 ratio. After vortexing, samples are centrifuged at 13,000 × g for 10 minutes at 4°C, with 100 μL of supernatant injected into the UPLC-MS/MS system [6].

  • Chromatographic Conditions: Utilize an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase should consist of acetonitrile (solution A) and 0.1% formic acid (solution B) with the following gradient elution program: 0-0.5 min at 90% B, 0.5-1.0 min at 90-10% B, 1.0-1.4 min at 10% B, and 1.4-1.5 min at 10-90% B, with a total run time of 2.0 minutes [6].

  • Mass Spectrometry Parameters: Conduct measurements using positive ion mode with electrospray ionization (ESI). Monitor this compound using the ion transition m/z 372.44 → 250.97 with cone voltage of 20 V and collision energy of 30 eV. For the internal standard (upadacitinib), use m/z 380.90 → 255.99 with cone voltage of 30 V and collision energy of 25 eV [6].

Experimental Workflow for Drug Interaction Studies

G StudyDesign StudyDesign SampleCollection SampleCollection StudyDesign->SampleCollection Define sampling time points SamplePrep SamplePrep SampleCollection->SamplePrep Centrifuge & store at -80°C UPLCMSSMS UPLCMSSMS SamplePrep->UPLCMSSMS Protein precipitation & injection DataAnalysis DataAnalysis UPLCMSSMS->DataAnalysis MRM data acquisition Mechanism Mechanistic elucidation UPLCMSSMS->Mechanism ResultsInterpretation ResultsInterpretation DataAnalysis->ResultsInterpretation PK parameter calculation SubStudy In vitro systems (Cell-based assays) SubStudy->StudyDesign

Figure 2: Experimental workflow for this compound drug interaction studies. The schematic outlines key steps from study design to data interpretation, with dashed lines indicating optional in vitro components for mechanistic investigations [6] [5] [4].

Method Validation Parameters

For research purposes, the established UPLC-MS/MS method demonstrates excellent performance characteristics with a lower limit of quantification (LLOQ) of 1 ng/mL and a linear range of 1-100 ng/mL. The method shows precision and accuracy within acceptable limits (±15% for quality control samples), making it suitable for detecting clinically relevant concentrations. In COVID-19 patients, reported steady-state plasma concentrations were 12.64 ng/mL and 15.36 ng/mL for 4 mg/day and 2 mg/day doses, respectively, well within the quantifiable range [6].

Frequently Asked Questions (FAQs)

Experimental Design & Methodology
Q1: What is the optimal blood sampling time for this compound pharmacokinetic studies?

For single-dose studies, collect intensive samples up to 24 hours post-dose, with particular attention to the first 4 hours. This compound reaches peak plasma concentration within 0.5-3 hours (average 1.5 hours). For multiple-dose studies, ensure trough concentrations are collected immediately before the next scheduled dose. The elimination half-life of approximately 12 hours supports once-daily dosing, with steady-state achieved within 3 days of repeated dosing [1] [2].

Q2: What in vitro systems are appropriate for screening this compound drug interactions?

For transporter interaction studies, use OAT3-transfected cell systems as this is the primary interaction pathway. For metabolic stability assessments, human liver microsomes and CYP3A4-expressing systems are appropriate, though hepatic metabolism is minimal (approximately 10%). For JAK-STAT pathway interactions, human monocyte-derived dendritic cells, plasmacytoid dendritic cells, B cells, and T cells provide relevant models for immunomodulatory effects [3] [5].

Clinical & Practical Considerations
Q3: How should researchers manage this compound dosing in special populations?
  • Renal impairment: For moderate renal impairment (eGFR 30-60 mL/min/1.73m²), reduce dose to 1 mg once daily for rheumatoid arthritis or 2 mg once daily for COVID-19. Avoid use in severe renal impairment (eGFR <30 mL/min/1.73m²) [2].
  • Hepatic impairment: No dose adjustment needed for mild to moderate impairment. Not recommended in severe hepatic impairment [2].
  • Elderly patients: Monitor renal function and adjust dose accordingly based on eGFR [2].
Q4: What safety monitoring is essential during this compound drug interaction studies?

Monitor for infection risk (particularly herpes zoster), hematological parameters (neutrophil count, lymphocyte count, hemoglobin), lipid profiles (LDL-C, HDL-C), and hepatic enzymes. In COVID-19 patients, monitor for thromboembolic events and viral clearance parameters. Serious adverse events, though uncommon, include deep vein thrombosis, pulmonary embolism, and urinary tract infections [2] [7] [8].

Conclusion

This compound presents a manageable but significant interaction profile primarily mediated through transporter systems rather than metabolic pathways. Researchers should pay particular attention to OAT3 inhibitors like probenecid and implement appropriate dose adjustments. The UPLC-MS/MS methodology provides a sensitive and specific approach for this compound quantification in biological samples, supporting both therapeutic drug monitoring and research applications. By incorporating these analytical methods and understanding the key interaction mechanisms, researchers can effectively design studies that account for this compound's unique pharmacokinetic properties and minimize interaction-related complications in clinical development programs.


References

Baricitinib laboratory parameter monitoring ALT creatinine

Author: Smolecule Technical Support Team. Date: February 2026

Laboratory Monitoring Parameters for Baricitinib

Parameter Monitoring Recommendation Clinical Significance & Actions

| Creatine Kinase (CK) | Monitor at baseline and as clinically needed. [1] | Asymptomatic elevation: Common; often does not require discontinuation. [1] Symptomatic elevation (with myalgia): Rare; discontinue this compound. Levels typically normalize after cessation. [2] [3] | | Liver Enzymes (ALT/AST) | Baseline and periodically thereafter per standard patient management. [4] | Associated with increased incidence of elevation. Monitor for drug-induced liver injury. Interrupt therapy if suspected. [4] [5] | | Renal Function (Creatinine/eGFR) | Assess at baseline. Dosage adjustment required for renal impairment. [6] | Renal clearance is a major elimination pathway. Adjust dose for moderate-to-severe renal impairment to avoid toxicity. [6] | | Neutrophils & Lymphocytes | Baseline and periodically thereafter per standard patient management. [4] | Associated with neutropenia and lymphopenia. Avoid initiation or interrupt therapy if counts fall below specific thresholds (e.g., ANC <1000 cells/mm³ in RA). [4] | | Hemoglobin | Baseline and periodically thereafter per standard patient management. [4] | May cause anemia (decreases to <8 g/dL reported). Interrupt therapy in patients with RA if Hgb <8 g/dL. [4] | | Lipids | Monitor 12 weeks after initiation. [1] | May cause increases in lipid parameters (total cholesterol, LDL, triglycerides). [3] |

This compound Mechanism and Experimental Protocols

JAK-STAT Signaling Pathway

This compound is a selective, reversible inhibitor of Janus kinase (JAK) 1 and 2. It modulates immune responses by blocking the JAK-STAT signaling pathway, which is triggered by cytokines, interferons, and growth factors [6]. The following diagram illustrates this mechanism.

G Cytokine Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits

Protocol for Quantifying this compound in Human Plasma

For research involving this compound pharmacokinetics, a robust method for quantification is essential. The following UPLC-MS/MS method has been developed and validated for this purpose [5].

  • Objective: To establish a bioanalytical method for rapid and accurate determination of this compound concentrations in human plasma for therapeutic drug monitoring (TDM).
  • Sample Preparation:
    • Spike 100 μL of plasma with 10 μL of internal standard (IS) working solution (Upadacitinib, 200 ng/mL).
    • Add 300 μL of acetonitrile (1:3 ratio) to precipitate plasma proteins.
    • Vortex the mixture, then centrifuge at 13,000 × g for 10 minutes at 4°C.
    • Inject 100 μL of the supernatant into the UPLC-MS/MS system for analysis.
  • UPLC Conditions:
    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).
    • Mobile Phase: A) Acetonitrile, B) 0.1% Formic acid.
    • Gradient Elution:
      • 0–0.5 min: 90% B
      • 0.5–1.0 min: 90% → 10% B
      • 1.0–1.4 min: 10% B
      • 1.4–1.5 min: 10% → 90% B
    • Run Time: 2.0 minutes.
    • Column Temperature: 40°C.
  • MS/MS Conditions:
    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Monitoring Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions:
      • This compound: m/z 372.44 → 250.97
      • Internal Standard (Upadacitinib): m/z 380.90 → 255.99
  • Method Validation: The method was validated for selectivity, linearity (1-100 ng/mL), precision, accuracy, matrix effect, recovery, and stability per FDA guidelines [5].

Frequently Asked Questions (FAQs)

Q1: How should a symptomatic rise in CK in a clinical trial subject be managed?

  • A: If a subject complains of significant myalgia concomitant with a rising CK level, this compound should be discontinued. Case reports indicate that upon drug withdrawal, CK levels gradually decrease and myalgia resolves, confirming drug-relatedness [2] [3].

Q2: What is the evidence for this compound's antiviral mechanism against SARS-CoV-2?

  • A: Beyond JAK1/2 inhibition, research suggests this compound may hinder virus endocytosis and reduce viral assembly by blocking the host enzymes AAK1 and GAK in alveolar cells. This proposed dual mechanism combines anti-inflammatory and antiviral effects [5].

Q3: Are there specific populations where this compound requires extra laboratory vigilance?

  • A: Yes. Patients with moderate to severe renal impairment require dose adjustments, and the drug is not recommended for patients with eGFR <30 mL/min/1.73m² (for RA and alopecia areata) or those on dialysis [6]. Patients with a history of chronic infections, cytopenias, or hepatic impairment also warrant close monitoring [4] [6].

References

Baricitinib hypercholesterolemia management LDL-C

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Summary of Lipid Changes

The following table consolidates the lipid alterations observed with baricitinib treatment in patients with rheumatoid arthritis (RA) [1] [2] [3].

Lipid Parameter Mean Increase from Baseline (mg/dL) Notes on Change
LDL-C +11.37 to +13.15 Dose-dependent increase; stabilizes after ~12 weeks of treatment [1] [2] [3].
HDL-C +5.40 to +8.11 Dose-dependent increase [1] [3].
LDL-C:HDL-C Ratio No significant change Reported across pooled phase II and III studies [2].
Triglycerides Increased Specific magnitude not consistently quantified across pooled studies [2].

Beyond simple quantitative changes, nuclear magnetic resonance (NMR) lipid spectroscopy from one phase III trial revealed that this compound treatment led to a shift in LDL particle composition: an increase in large LDL particles and a decrease in small, dense LDL particles (which are considered more atherogenic) [2]. Levels of GlycA, an inflammatory biomarker, were also decreased [2].

Proposed Mechanism of Lipid Alteration

The diagram below illustrates the current understanding of how JAK-STAT inhibition by this compound may lead to increased serum lipid levels.

G This compound This compound JAK_STAT JAK-STAT Signaling Pathway This compound->JAK_STAT Inhibits LPL_Activity Lipoprotein Lipase (LPL) Activity JAK_STAT->LPL_Activity Cytokines Cytokines (e.g., IL-6, IFN-γ) Cytokines->JAK_STAT Serum_Lipids Increased Serum LDL-C & HDL-C LPL_Activity->Serum_Lipids

The precise mechanism is not fully elucidated, but evidence suggests that by inhibiting the JAK-STAT pathway, this compound modulates the signaling of cytokines like IL-6 and IFN-γ, which in turn may lead to an increase in lipoprotein lipase (LPL) activity [4]. Enhanced LPL activity accelerates the catabolism of very-low-density lipoproteins (VLDL), which can lead to increased levels of LDL-C and HDL-C [4]. This is supported by the observed NMR lipid profile changes [2].

Management Strategies & Experimental Insights

For researchers designing preclinical or clinical studies, managing this lipid effect is a key consideration. Evidence suggests that the changes are manageable and should not preclude treatment in trials.

  • Statin Co-Administration: Research indicates that concomitant statin use is effective in managing the lipid increases. In patients who initiated statin therapy during this compound studies, LDL-C and apolipoprotein B levels decreased to pre-baricitinib baseline levels. Notably, the beneficial increase in HDL-C and apolipoprotein A-I was maintained [2]. The lipid changes in patients already on statins at baseline were not significantly different from those in statin-naïve patients [2].
  • Monitoring Protocol: Clinical trials typically implement a lipid monitoring schedule. It is recommended to obtain a fasting lipid panel at baseline, at 12 weeks after treatment initiation, and approximately every 12 weeks thereafter, as lipid levels tend to plateau after the first 12 weeks [2].
  • Clinical Significance: While the lipid changes are consistent, analyses of major adverse cardiovascular events (MACE) from clinical trials have not shown a statistically significant increase in cardiovascular risk associated with this compound treatment compared to placebo or active controls over the study periods [1] [3] [4]. However, long-term outcome data continue to be gathered.

Key Takeaways for Researchers

  • The Effect is Manageable: this compound induces a predictable, dose-dependent increase in LDL-C and HDL-C without altering their ratio.
  • Mechanism is Indirect: The effect is likely mediated through inhibition of cytokine signaling and a subsequent increase in lipoprotein lipase activity.
  • Statin Therapy is Effective: Co-administration of statins successfully controls LDL-C levels without negating the rise in HDL-C.
  • Monitoring is Standardized: A protocol of baseline and periodic (e.g., 12-week) lipid monitoring is sufficient to track these changes.

References

Key Factors in Baricitinib Pharmacokinetic Variability

Author: Smolecule Technical Support Team. Date: February 2026

Baricitinib exhibits significant interindividual variability in its pharmacokinetics (PK), meaning drug exposure can differ substantially between patients given the same dose. The table below summarizes the major covariates that influence this variability, which are crucial for troubleshooting experimental outcomes or clinical results [1].

Covariate Impact on PK Parameters Clinical Dosing Consideration
Body Weight / Size Significantly influences the volume of distribution (V/F) [2]. Dosing based on weight bands is recommended, especially in non-standard adult populations or pediatrics [2].
Renal Function Significantly impacts clearance (CL/F). Reduced estimated glomerular filtration rate (eGFR) leads to decreased clearance and increased drug exposure [2]. Dose adjustment is necessary for patients with renal impairment [1].
Drug-Drug Interactions (DDIs) As a substrate of cytochrome P450 (CYP) enzymes, this compound is susceptible to interactions with CYP inhibitors and inducers, affecting its metabolism and exposure [1]. Screen for and manage concomitant medications.
Inflammatory State The disease state (e.g., GvHD vs. myelofibrosis) can alter drug clearance, a phenomenon known as phenoconversion [1]. Consider the specific patient population and disease pathophysiology when interpreting PK data.

Troubleshooting Guide: this compound PK & TDM

Here are answers to common questions researchers might encounter.

Q1: Why do we observe such variable drug concentrations in our patient cohort despite standardized dosing? The "one-size-fits-all" dosing approach does not account for interindividual variability. Key factors to investigate are the patients' body weight, renal function (eGFR), and concomitant medications that could cause DDIs [1]. As shown in the data above, these covariates directly impact clearance and volume of distribution, leading to variable exposure.

Q2: What is the rationale for exploring Therapeutic Drug Monitoring (TDM) for this compound? this compound is a strong candidate for TDM because it has a well-documented exposure-response relationship for efficacy and emerging evidence for exposure-dependent toxicities (e.g., hematological abnormalities) [1]. It also exhibits moderate to significant interindividual PK variability and a narrow therapeutic margin for certain adverse effects, making individualized dosing beneficial to optimize outcomes [1].

Q3: Beyond JAK1/JAK2, what other pharmacological targets are relevant for this compound? this compound uniquely inhibits the numb-associated kinases (NAKs), including AAK1 and GAK, with high affinity (e.g., AAK1 IC50 = 8.2 nM) [3]. This activity is distinct from other JAK inhibitors and may contribute to an anti-viral effect by disrupting host-mediated viral propagation, which was relevant in its investigation for COVID-19 [3].

Experimental Protocol: PopPK Model Building

This methodology outlines the core steps for characterizing this compound pharmacokinetics in a study population using a nonlinear mixed-effects modeling approach [2] [1].

  • Step 1: Study Design & Data Collection

    • Participants: Enroll consenting adults (≥18 years) receiving this compound. Sample size should be justified for model stability [1].
    • Sampling: Collect sparse PK samples during routine visits (trough or random concentrations). Optionally, conduct intensive PK sampling over an 8-hour period in a subset for richer data [1].
    • Data Recorded: For each sample, record exact dose time, sample time, and patient covariates (weight, serum creatinine for eGFR, age, sex, comedications, diagnosis) [2] [1].
  • Step 2: Bioanalysis

    • Sample Processing: Centrifuge blood samples to obtain plasma.
    • Concentration Measurement: Quantify this compound plasma concentrations using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Step 3: Population PK (PopPK) Modeling

    • Base Model Development: Use nonlinear mixed-effect modeling software (e.g., NONMEM, Monolix) to identify the structural PK model (e.g., one-compartment) and quantify interindividual and residual variability [2].
    • Covariate Model Building: Test the influence of pre-selected covariates (see table above) on PK parameters. Use stepwise forward addition/backward elimination to build the final model [2].
    • Model Validation: Validate the final PopPK model using techniques like visual predictive checks and bootstrap analysis to ensure its robustness and predictive performance.

The workflow below visualizes the key experimental and data analysis steps.

baricitinib_pk_workflow Patient Enrollment &    Dosing Patient Enrollment &    Dosing Sparse or Intensive    Blood Sampling Sparse or Intensive    Blood Sampling Patient Enrollment &    Dosing->Sparse or Intensive    Blood Sampling Plasma Concentration    Measurement (LC-MS/MS) Plasma Concentration    Measurement (LC-MS/MS) Sparse or Intensive    Blood Sampling->Plasma Concentration    Measurement (LC-MS/MS) PopPK Model    Development PopPK Model    Development Plasma Concentration    Measurement (LC-MS/MS)->PopPK Model    Development Covariate Analysis    (Weight, eGFR, etc.) Covariate Analysis    (Weight, eGFR, etc.) PopPK Model    Development->Covariate Analysis    (Weight, eGFR, etc.) Model Validation &    Dosing Optimization Model Validation &    Dosing Optimization Covariate Analysis    (Weight, eGFR, etc.)->Model Validation &    Dosing Optimization

Key Takeaways for Researchers

  • Focus on Major Covariates: When interpreting variable PK data, prioritize investigating patient body weight and renal function (eGFR), as these are the most significant and well-established sources of variability for this compound [2].
  • Consider TDM for Precision: For studies or clinical scenarios where optimal outcomes are critical, implementing a Therapeutic Drug Monitoring strategy with sparse sampling and PopPK analysis can be a powerful tool for dose individualization [1].
  • Account for Unique Mechanism: In relevant disease models (e.g., virology), remember that this compound's effect may extend beyond cytokine suppression to include inhibition of NAKs (AAK1, GAK) involved in viral propagation [3].

References

Efficacy & Safety Comparison: Baricitinib vs. TNF-α Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Metric Study Details Baricitinib Results TNFi Results Comparative Outcome
ACR50 Response (Week 12) Real-life study after csDMARD failure [1] Superior (Specific % not stated) Baseline comparison This compound superior (p-value not stated) [1]
ACR70 Response (Week 12) RCT in csDMARD-refractory patients [2] Higher (Specific % not stated) Baseline comparison This compound superior [2]
DAS28 Remission (Week 12) Real-life study, DAS28-CRP < 2.6 [1] 74% of patients 47% of patients This compound superior (p < 0.001) [1]
Radiographic Progression RCT, measured by Larsen score at 24 weeks [2] Significant reduction Not specified More effectively delayed vs. csDMARDS; comparable to TNFi [2]
Common Side Effects RCT, 24-week monitoring [2] Infections, GIT, CVS complications Infections, skin complications cDMARDs had least side effects [2]
Serious Safety Warnings Drug monograph [3] Serious infections, mortality, malignancy, major adverse cardiovascular events, thrombosis Class warnings for JAK inhibitors; use requires careful risk-benefit assessment [3]

Key Experimental Data and Methodologies

Prospective Randomized Controlled Trial (2024)

This 24-week study directly compared this compound, TNFi, and csDMARDs in 334 Egyptian RA patients with moderate to highly active disease.

  • Objective: To evaluate the efficacy of this compound compared to TNF-α inhibitors and conventional DMARDs (cDMARDs) in patients with RA [2].
  • Patient Groups:
    • Group 1: this compound 4 mg daily (n=150)
    • Group 2: TNF-α inhibitors (n=84)
    • Group 3: cDMARDs (n=100) [2]
  • Methodology: Patients were evaluated at baseline, week 12, and week 24. Key endpoints included:
    • Disease Activity: Tender Joint Count (TJC), Swollen Joint Count (SJC), Visual Analog Scale (VAS), Disease Activity Score for 28 joints (DAS28), Clinical Disease Activity Index (CDAI) [2].
    • Functional Status: Health Assessment Questionnaire-Disability Index (HAQ-DI) [2].
    • Treatment Response: ACR20, ACR50, and ACR70 response criteria [2].
    • Structural Damage: Larsen score (measured from X-rays of hands and feet at baseline and 24 weeks) [2].
  • Key Findings:
    • This compound showed significant improvement in all outcome measures at weeks 12 and 24 [2].
    • Efficacy was comparable to TNFi in all measures except ACR70 at week 12, which was higher in the this compound group [2].
    • This compound was significantly better than cDMARDs in both outcome measures and therapy response [2].
Real-World "Treat-to-Target" Study (2023)

This pragmatic, multicenter study provides evidence of how this compound performs in clinical practice outside of controlled trial conditions.

  • Objective: To demonstrate the non-inferiority and potential superiority of a treat-to-target (T2T) strategy using this compound versus TNFi after csDMARD failure in a real-life setting [1].
  • Patient Groups:
    • This compound (n=97)
    • TNFi (n=102) [1]
  • Methodology:
    • b/tsDMARD-naïve patients with active RA despite csDMARD treatment were included.
    • Patients were treated per physician's discretion in a T2T setting and assessed every 12 weeks for 48 weeks [1].
  • Key Findings:
    • At 12 weeks, this compound was not only non-inferior but also statistically superior to TNFi for the primary endpoint of ACR50 response [1].
    • DAS28 remission rates at 12 weeks were 74% for this compound vs. 47% for TNFi (p<0.001) [1].
    • All secondary endpoints, including other clinical measures and patient-reported outcomes, consistently favored this compound over the 48-week period [1].

Mechanisms of Action and Pathways

This compound and TNF-α inhibitors work through distinct molecular pathways to suppress inflammation in RA. The diagram below illustrates these mechanisms and highlights this compound's potential additional role in pain modulation.

G cluster_receptors Cell Membrane cluster_intracellular Intracellular Signaling TNF_alpha TNF-α TNF_Receptor TNF Receptor TNF_alpha->TNF_Receptor Binds IL_6 IL-6, IFNs, etc. Cytokine_Receptor Cytokine Receptor IL_6->Cytokine_Receptor Binds NF_kB NF-κB Pathway TNF_Receptor->NF_kB Activates JAKs JAK Proteins Cytokine_Receptor->JAKs Activates Inflammation Inflammation & Joint Damage NF_kB->Inflammation STATs STAT Proteins JAKs->STATs Phosphorylates STATs->Inflammation Pain Neuropathic Pain (CSF-1, Microglia/Astrocyte Activation) STATs->Pain Promotes This compound This compound (JAK1/JAK2 inhibitor) This compound->JAKs Inhibits Anti_TNF TNF-α Inhibitor Anti_TNF->TNF_alpha Blocks

The diagram above shows that while TNF-α inhibitors work by blocking a single cytokine, this compound acts intracellularly to inhibit the signaling of multiple cytokines, which may explain its broad efficacy [2].

Furthermore, preclinical research suggests this compound may have a specific role in pain relief that extends beyond general inflammation control. A 2024 study in mice found that this compound, but not the anti-inflammatory celecoxib, modulated the IL-6/JAK/STAT3 pathway in dorsal root ganglion (DRG) neurons, reducing the expression of Colony-Stimulating Factor 1 (CSF-1). This reduction subsequently suppressed the activation of microglia and astrocytes in the spinal cord, a key mechanism in neuropathic pain [4]. This provides a potential molecular basis for clinical observations that this compound is effective at reducing pain in RA [4].


Interpretation and Research Implications

For researchers and drug development professionals, these findings highlight several key points:

  • Therapeutic Positioning: this compound presents a potent oral option after csDMARD failure, with evidence supporting its use as an alternative to TNFi. Real-world data suggests it may lead to higher remission rates in a treat-to-target setting [1].
  • Safety Considerations: The choice between drug classes must be guided by individual patient risk profiles. While TNFi are associated with infection risks, this compound carries additional class-related warnings for thrombosis, major adverse cardiovascular events (MACE), and malignancy, requiring careful patient selection and monitoring [3].
  • Novel Mechanisms and Combinations: The distinct mechanism of JAK inhibition opens avenues for combination therapy. While current guidelines advise against combining JAK inhibitors with biologic DMARDs due to safety concerns [3], at least one registered Phase 3 trial is actively investigating the efficacy and safety of combining this compound with an anti-TNF agent, representing a frontier in RA treatment strategy [5].

References

Baricitinib vs conventional DMARDs comparative safety

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety Overview: Baricitinib vs. DMARDs

The table below summarizes the key safety considerations for this compound based on recent clinical studies and registry data.

Safety Aspect Findings for this compound Comparative Data & Context
Overall Infection Risk Common adverse event; most frequent were upper respiratory tract infections, herpes zoster, and urinary tract infections [1]. Rate was similar to that of the non-D2T RA group (28.21% overall infection rate) [1].
Serious Infections Increased risk compared to some bDMARDs, particularly with long-term use (>16 months) [2]. In a real-world registry, incidence was 11.6/1,000 patient-years vs. 8.9/1,000 for bDMARDs; risk heightened in older patients and those with high disease activity [2].
Malignancy Risk Associated with an increased risk of malignancies (excluding non-melanoma skin cancer) vs. bDMARDs [2]. Risk was higher vs. TNF inhibitors (TNFi); Hazard Ratio (HR) for tofacitinib vs. TNFi was 1.47 in the ORAL Surveillance trial [2].
Major Adverse Cardiovascular Events (MACE) Increased risk, especially in patients aged 50+ with at least one cardiovascular (CV) risk factor [3]. Based on a class-wide safety review for JAK inhibitors; direct comparative data vs. csDMARDs is limited.
Hematological Changes Can cause dose-related decreases in neutrophil and lymphocyte counts [4] [5]. Laboratory monitoring is required [5].
Gastrointestinal Effects Nausea and other gastrointestinal issues were reported [4]. -
Concomitant Medications Concomitant use of corticosteroids may be associated with a higher rate of serious adverse events and discontinuations [6]. The efficacy and overall AE rate of this compound were not altered by csDMARD or corticosteroid use [6].

Supporting Experimental Data & Protocols

For a rigorous scientific assessment, here are the methodologies and key findings from pivotal studies.

  • Study 1: Real-World Safety in D2T RA [1]

    • Objective: To compare the efficacy and safety of this compound in patients with difficult-to-treat rheumatoid arthritis (D2T RA) versus non-D2T RA.
    • Methodology: A single-center, retrospective cohort study of 78 RA patients (33 D2T RA, 45 non-D2T RA). Patients were treated with this compound, and clinical parameters and adverse events were assessed over 12 months.
    • Key Safety Findings: The most prevalent adverse event was infection (28.21%), with similar rates between the two groups. Drug survival rates were similar initially but lower for the D2T RA group at 24 months (46.70% vs. 59.40%).
  • Study 2: Malignancy Risk from RABBIT Registry [2]

    • Objective: To examine the risk of malignancies (excluding non-melanoma skin cancer) in RA patients treated with JAK inhibitors (mostly this compound and tofacitinib) versus biologic DMARDs.
    • Methodology: A prospective cohort study using data from the German RABBIT registry. It included 2,285 patients on JAKi and 4,295 on bDMARDs, initiated between 2017-2020, with follow-up through mid-2024.
    • Key Safety Findings: JAKi use was associated with a higher incidence of malignancy (11.6 per 1,000 patient-years) compared to bDMARDs (8.9 per 1,000 patient-years). The increased risk was significant after 16 months of treatment and was more pronounced in patients aged 60+, those with high disease activity, and those who had failed ≥3 csDMARDs.
  • Study 3: Dose Reduction and Safety (RA-BEYOND) [7]

    • Objective: To evaluate the safety and efficacy of reducing the this compound dose from 4 mg to 2 mg in patients who had achieved sustained disease control.
    • Methodology: A randomized, double-blind, long-term extension (LTE) trial. Patients on 4 mg this compound with sustained low disease activity (LDA) for ≥15 months were re-randomized to continue 4 mg or step down to 2 mg.
    • Key Safety Findings: While the study focused on efficacy, it confirmed the general safety profile of both doses. It highlighted that a lower dose (2 mg) could be a viable option for maintenance, potentially mitigating dose-related safety concerns.

Mechanism of Action and Safety Pathways

This compound's safety profile is intrinsically linked to its mechanism of action as a Janus kinase (JAK) inhibitor. The following diagram illustrates the JAK-STAT signaling pathway and how this compound interferes with it, which explains both its efficacy and its class-wide safety considerations.

jak_stat_pathway Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates STAT_P p-STAT (Activated) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Transcription Gene Transcription Nucleus->Transcription Inflammatory_Response Inflammatory & Immune Response Transcription->Inflammatory_Response This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits

Diagram Title: JAK-STAT Signaling Inhibition by this compound

This diagram shows that by inhibiting JAK1 and JAK2, this compound broadly blocks signaling from multiple cytokines [8] [9] [5]. While this effectively reduces inflammation, it also suppresses cytokine-mediated functions in immune surveillance (potentially increasing infection and malignancy risk) and normal hematopoiesis and lipid metabolism (explaining laboratory abnormalities) [3] [2] [4].

Conclusion and Research Implications

For researchers and drug development professionals, the data indicates that this compound offers a valuable treatment option, particularly for patients with an inadequate response to conventional DMARDs. However, its safety profile requires careful risk-benefit analysis.

Key considerations for clinical trial design and post-marketing surveillance should include:

  • Patient Stratification: Special vigilance is warranted for older patients (especially those over 60), individuals with a history of cardiovascular disease or multiple CV risk factors, and those with high baseline disease activity [2].
  • Risk Mitigation: Strategies such as using the lowest effective dose (e.g., 2 mg for maintenance) [7] and avoiding concomitant use with other potent immunosuppressants when possible could help manage risks.
  • Long-Term Monitoring: The increased risks for malignancy and serious infections appear to be more pronounced after 16 months of therapy, underscoring the need for long-term, real-world safety studies [2].

References

Baricitinib 2mg vs 4mg dose efficacy meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The following table synthesizes key findings from meta-analyses and systematic reviews on baricitinib's performance across different diseases.

Metric This compound 2 mg This compound 4 mg Context & Notes
RA: ACR20 Response (vs. Placebo+DMARD) [1] Significantly higher [1] Significantly higher (OR 3.13); Ranked most effective (SUCRA 0.7930) [1] Network meta-analysis; 4 mg + DMARDs showed best ACR20 response.
RA: Safety (TEAEs) [1] No significant risk vs. placebo [1] No significant risk vs. placebo [1] No significant difference in treatment-emergent adverse events (TEAEs) among interventions.

| RA: Lab Changes & Infection Risk [2] | - No significant change in ALT or creatinine

  • Increased LDL-C (net change: 8.70 mg/dL)
  • No significant increase in infection risk [2] | - Significant increase in ALT (net change: 3.59 U/L) and creatinine (net change: 4.25 µmol/L)
  • Increased LDL-C (net change: 11.44 mg/dL)
  • Significant increase in infection risk (RR 1.29) [2] | 24-week safety meta-analysis. Serious adverse events (SAEs), major cardiovascular events (MACEs), and serious infection rates were not significantly different from placebo for either dose [2]. | | Alopecia Areata: SALT Score ≤20 at 52 Weeks [3] | BRAVE-AA1: 21.2% BRAVE-AA2: 24.4% [3] | BRAVE-AA1: 40.9% BRAVE-AA2: 36.8% [3] | Phase III trials; SALT score ≤20 means ≤20% scalp hair loss, a clinically meaningful outcome [3]. | | Alopecia Areata: Common Adverse Events [3] | Upper respiratory tract infection, headache, nasopharyngitis, acne, urinary tract infection, creatine phosphokinase elevation, and COVID-19 [3] | Same as 2 mg [3] | No new safety signals were identified with longer-term (52-week) treatment [3]. |

Key Experimental Protocols

The comparative data is derived from rigorous clinical trial methodologies. Here is a summary of the key experimental designs:

  • Study Designs: The evidence comes from randomized, double-blind, placebo-controlled trials (RCTs) and subsequent Bayesian network meta-analyses that combine direct and indirect evidence from multiple RCTs to compare treatments [1] [2].
  • Patient Populations:
    • Rheumatoid Arthritis (RA): Trials typically enrolled adults with moderate-to-severe active RA who had an inadequate response to conventional synthetic (cs) or biologic (b) disease-modifying antirheumatic drugs (DMARDs). Patients were often on a stable background regimen of csDMARDs like methotrexate [1] [4].
    • Alopecia Areata (AA): Trials (BRAVE-AA1/AA2) involved adults with severe AA, defined as ≥50% scalp hair loss, measured by the Severity of Alopecia Tool (SALT) score [3].
  • Intervention & Dosing: Patients were randomized to receive once-daily oral doses of this compound (2 mg or 4 mg) or a placebo, often with rescue therapy provisions for non-responders after a specific period [3] [4].
  • Primary Efficacy Endpoints:
    • RA: The proportion of patients achieving an ACR20 response (a 20% improvement in defined RA symptoms) at week 12 or 24 [1] [4].
    • AA: The proportion of patients achieving a SALT score ≤20 (≤20% scalp hair loss) at week 36 or 52 [3].
  • Safety Monitoring: Trials systematically collected data on adverse events (AEs), serious AEs (SAEs), and laboratory parameters (e.g., liver enzymes, creatinine, lipids, blood counts) throughout the study period [2] [3].

Mechanism of Action and Workflow

This compound is a small-molecule inhibitor that targets intracellular signaling pathways. The diagram below illustrates its mechanism and the general workflow for evaluating its efficacy and safety.

cluster_pathway This compound Mechanism of Action (JAK-STAT Pathway) cluster_workflow General Efficacy/Safety Evaluation Workflow Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 (Dimer) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Genes Gene Transcription (Inflammation, Immune Response) Nucleus->Genes Inhibitor This compound Inhibitor->JAK Inhibits Design 1. Trial Design (Randomized, Double-Blind, Placebo-Controlled) Population 2. Patient Recruitment (Moderate-to-Severe Disease, Inadequate Response to Prior Therapy) Design->Population Randomize 3. Randomization & Dosing (2mg, 4mg, Placebo once daily, often with background therapy) Population->Randomize Assess 4. Outcome Assessment Randomize->Assess Efficacy Efficacy Endpoints • RA: ACR20/50/70 • AA: SALT Score ≤20 Assess->Efficacy Safety Safety Endpoints • Adverse Events (AEs) • Lab Parameters (ALT, Creatinine, LDL-C) Assess->Safety Analysis 5. Statistical Analysis • Network Meta-Analysis • SUCRA Ranking Efficacy->Analysis Safety->Analysis

Key Insights for Professionals

  • Dose Selection is Condition-Specific: The 4 mg dose is more effective for rapid and robust response in RA and severe AA [1] [3]. The 2 mg dose offers a favorable balance of efficacy and safety for patients where the higher risk profile is a concern [2].
  • Long-Term Management is Crucial: Efficacy in chronic conditions like AA continues to improve over time (up to 52 weeks), suggesting that long-term treatment is necessary for maximum benefit [3].
  • Consider the JAK Inhibitor Landscape: In RA, this compound is one of several JAK inhibitors. A separate network meta-analysis noted that while this compound 4 mg was effective, it had the highest relative risk of herpes zoster reactivation compared to other JAK inhibitors [5].

References

Efficacy of Baricitinib vs. Other JAK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Network meta-analyses allow for the indirect comparison of multiple treatments. The following tables summarize key efficacy findings for Baricitinib in two conditions: Rheumatoid Arthritis (RA) and Alopecia Areata (AA).

Table 1: Efficacy in Rheumatoid Arthritis (Inadequate Response to Methotrexate) [1] [2] [3]

This table shows the relative performance of different JAK inhibitors in achieving clinical improvement (ACR20, ACR50, ACR70) and radiographic outcomes at various time points.

Intervention Dosage Key Efficacy Outcomes (vs. Placebo) SUCRA Ranking/Probability
This compound + csDMARD 4 mg QD ACR20 RR: 1.86 (24 weeks); Improved radiographic outcomes (mTSS) at 52 weeks [1] [3] Ranked highly in efficacy, especially in combination therapy [1]
Upadacitinib + csDMARD 15 mg QD ACR20 RR: 1.84 (24 weeks) [1] Ranked highly for ACR responses at 12/24 weeks [1]
Upadacitinib (Monotherapy) 30 mg QD ACR20 RR: 3.08 (12 weeks); ACR70 RR: 18.13 (12 weeks) [1] Showed relatively good efficacy at 12 weeks [1]
Filgotinib + MTX 200 mg QD -- Highest probability for best improvement in mTSS, erosion, and joint space narrowing at 52 weeks [3]
Tofacitinib (Monotherapy) 5 mg BID ACR20 RR: 2.21 (12 weeks) [2] --
Placebo -- (Reference) --

Table 2: Efficacy in Alopecia Areata [4] [5]

This table focuses on the ability of JAK inhibitors to improve hair regrowth in patients with Alopecia Areata.

Intervention Dosage Key Efficacy Outcomes (vs. Placebo) Notes
This compound (Oral) 2 mg / 4 mg QD Significantly improved response rate [MD = 8.44] and complete response rate [MD = 12.21] [4] An excellent option due to good efficacy and safety; 4 mg dose considered for inadequate response [4] [5]
Ruxolitinib (Oral) -- Significantly improved response rate [MD = 6.94] and complete response rate [MD = 9.79] [4] An excellent option due to good efficacy and safety [4]
Tofacitinib (Oral) -- Significantly improved complete response rate [MD = 10.16] [4] --
Non-Oral JAK Inhibitors -- -- Did not appear to have satisfactory efficacy [4]

Methodological Framework of Network Meta-Analysis

The comparative data presented above is generated through a specific and rigorous methodological process. The following diagram illustrates the core workflow of a Network Meta-Analysis.

Start Define PICO Framework (Population, Intervention, Comparator, Outcome) Search Systematic Literature Search Start->Search StudySel Study Selection based on Eligibility Criteria Search->StudySel DataExt Data Extraction StudySel->DataExt RoB Risk of Bias Assessment (e.g., Cochrane RoB2 Tool) DataExt->RoB NetVis Network Geometry Visualization RoB->NetVis StatSyn Statistical Synthesis (Direct & Indirect Evidence) NetVis->StatSyn IncAss Inconsistency/Coherence Assessment StatSyn->IncAss Rank Ranking of Treatments (e.g., SUCRA) IncAss->Rank End Interpretation & Reporting of Results Rank->End

Key Experimental & Methodological Components [6]:

  • Systematic Literature Search: Comprehensive search across multiple databases (e.g., PubMed, Cochrane Library) without language or date restrictions to identify all relevant Randomized Controlled Trials (RCTs) [1] [2] [3].
  • Study Selection and Data Extraction: Pre-defined eligibility criteria (PICO) are applied. Data on study design, patient characteristics, interventions, and outcomes (e.g., ACR20, mTSS) are extracted into standardized forms [2] [3].
  • Risk of Bias Assessment: The quality of included RCTs is evaluated using tools like the Cochrane Risk of Bias (RoB2) tool to assess the validity of the results [2] [3].
  • Statistical Synthesis and Consistency: Both direct (head-to-head) and indirect (via a common comparator) evidence are synthesized using statistical models (e.g., Bayesian or frequentist approaches). A key step is to check for "incoherence" or "inconsistency," where direct and indirect evidence disagree [6].
  • Treatment Ranking: Treatments are ranked for each outcome using metrics like the Surface Under the Cumulative Ranking Curve (SUCRA). A higher SUCRA value (closer to 100%) indicates a higher probability of being the best treatment [1] [2].

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound's efficacy across different diseases stems from its targeted action on specific intracellular signaling pathways. The diagram below illustrates this mechanism.

Key Molecular and Cellular Effects [5] [7]:

  • Targeted Pathways: this compound is an oral, selective, reversible inhibitor of Janus Kinase 1 (JAK1) and JAK2. It competitively binds to the ATP-binding site of these enzymes, preventing the phosphorylation and activation of STAT proteins [5] [7].
  • Modulation of Cytokine Signaling: This inhibition disrupts the intracellular signaling of over 50 cytokines and growth factors, including key pro-inflammatory cytokines like IL-6, IL-12, IL-23, and interferons (IFNs), which rely on the JAK-STAT pathway [7].
  • Impact on Immune Cells: By modulating cytokine signals, this compound affects the behavior of various immune cells. It can suppress the differentiation and function of pro-inflammatory T-helper cells (Th1, Th17), modulate B-cell activity, and reduce the expression of co-stimulatory molecules on dendritic cells, leading to an overall reduction in the inflammatory cascade [7].

Safety and Clinical Considerations

While the focus here is on efficacy, safety is a critical factor in treatment decisions.

  • Comparative Safety in RA: Some analyses found no statistically significant differences in serious adverse events like serious infection, malignancy, major adverse cardiovascular events (MACE), or venous thromboembolism (VTE) between different JAK inhibitors and placebo over 12-24 weeks [1]. However, other studies and regulatory warnings have highlighted that the JAK inhibitor class carries an increased risk of these serious events [1] [2].
  • Comparative Safety in Alopecia Areata: In AA, oral this compound, tofacitinib, and ruxolitinib were associated with significantly lower treatment-emergent adverse event rates compared to conventional steroid treatment [4].
  • Dosing Considerations: Dosing of this compound may require adjustment based on renal function for all its indications [5].

References

Baricitinib placebo-controlled trial outcomes ACR20

Author: Smolecule Technical Support Team. Date: February 2026

Baricitinib vs. Placebo: ACR20 Response Rates

The following table consolidates key efficacy data on ACR20 response rates from clinical trials of this compound and other JAK inhibitors for comparison.

Treatment Regimen Study Duration ACR20 Response Rate Placebo Response Rate Risk Ratio (RR) or Response Rate Difference Study Reference / Population
This compound 4 mg + csDMARDs [1] 12 weeks RR: 1.74 (vs. placebo) Network Meta-Analysis of RCTs
This compound 4 mg + csDMARDs [2] 12 weeks Significant improvement Higher than cDMARDs group 334 RA patients, refractory to cDMARDs
This compound 4 mg + csDMARDs [2] 24 weeks Significant improvement Higher than cDMARDs group 334 RA patients, refractory to cDMARDs
This compound (various doses) [3] 24 weeks Improvements maintained Long-term Extension Study (up to 128 weeks)
Upadacitinib 15 mg [4] 2 weeks 33.6% - 40.2% 14.0% - 20.7% Difference: +19.7% (vs. PBO in SELECT-COMPARE) Multiple SELECT Phase 3 Trials
Filgotinib 200 mg [1] 12 weeks RR: 1.82 (vs. placebo) Network Meta-Analysis of RCTs
Tofacitinib 5 mg BID [1] 12 weeks RR: 1.75 (vs. placebo) Network Meta-Analysis of RCTs

Experimental Protocol Details

For the clinical trials referenced, the methodologies were designed to be robust and comparable across the field.

  • Study Design: The key data comes from randomized, double-blind, placebo-controlled trials (RCTs) [2] [1]. Some studies also included an open-label extension (OLE) phase for long-term follow-up after the initial controlled period [3].
  • Patient Population: The studies enrolled adult patients (aged 18-75) with a confirmed diagnosis of active RA for over six months who had an inadequate response to conventional synthetic DMARDs (csDMARDs) like methotrexate (MTX) [2] [3].
  • Intervention & Dosing:
    • The intervention group received This compound 4 mg once daily [2].
    • The control group received a placebo.
    • Most patients continued their background csDMARD therapy, typically methotrexate [2] [1].
  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving an ACR20 response at Week 12 [1]. Many trials also reported outcomes at Week 24 [2] and used other metrics like ACR50, ACR70, and DAS28.
  • Statistical Analysis: Non-responder imputation (NRI) was commonly used for analyzing categorical endpoints like ACR20, where patients who discontinued the study were considered non-responders [4] [3]. Efficacy was often analyzed in the Full Analysis Set (FAS) population. Risk ratios (RR) with 95% confidence intervals were frequently calculated to compare treatment effects [1].

This compound's Mechanism of Action

This compound is an oral, selective, and reversible inhibitor of Janus kinases (JAKs), which are intracellular enzymes involved in the signaling of multiple cytokines [5]. The diagram below illustrates how this mechanism targets the inflammatory pathway in RA.

G Cytokines Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokines->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Inflammation Inflammatory Response (Joint Inflammation, Pain) Nucleus->Inflammation Gene Transcription This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits

As the diagram shows, this compound works by inhibiting JAK1 and JAK2 enzymes. This action prevents the phosphorylation and activation of STAT proteins, which are key signal transducers. Consequently, the signaling pathway of multiple pro-inflammatory cytokines (like IL-6) is disrupted, leading to a reduction in the inflammatory response that causes RA symptoms [5].

Key Insights for Researchers

  • Efficacy vs. Alternatives: A 2024 network meta-analysis concluded that This compound 4 mg + csDMARDs is one of the recommended treatment options with relatively good efficacy and safety, showing performance comparable to other JAK inhibitors like upadacitinib [1].
  • Long-term Maintenance: Clinical improvements, including ACR20 response, observed in the initial 24-week blinded periods were maintained during open-label extensions up to 128 weeks, with no new safety signals emerging in the long term [3].
  • Comparative Context: While the core data for this compound is strong, head-to-head clinical trials against all alternatives are not always available. The included table provides a broader context by showing the performance of other JAK inhibitors in similar trial settings [4] [1].

References

Baricitinib safety profile long-term studies

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Safety Profile of Baricitinib

Safety Event Incidence in Rheumatoid Arthritis (Up to 9.3 years) [1] Incidence in Alopecia Areata (Up to 4 years) [2] Comparative Discontinuation vs. TNFi (RA, Real-World) [3]
Patient-Years of Exposure 14,744 PYE 2,789.7 PYE N/A
Serious Infections 2.6 per 100 PYE 2.6 per 100 PYE N/A
Herpes Zoster 3.0 per 100 PYE 1.9 per 100 PYE N/A
MACE 0.5 per 100 PYE 0 cases in extension period N/A
Venous Thromboembolism (DVT/PE) 0.5 per 100 PYE 0 cases in extension period N/A
Malignancy (ex. NMSC) 1.0 per 100 PYE (after 48 wks) 0.2 per 100 PYE N/A
Non-Melanoma Skin Cancer (NMSC) SIR: 1.07 (95% CI 0.90-1.26) 0.1 per 100 PYE N/A
Drug Maintenance N/A N/A Higher than TNFi (HR for discontinuation: 1.76)
Discontinuation due to Ineffectiveness N/A N/A Lower than TNFi (HR: 1.49)
Discontinuation due to Adverse Events N/A N/A No significant difference vs. TNFi

PYE: Patient-Years of Exposure; MACE: Major Adverse Cardiovascular Events; DVT/PE: Deep Vein Thrombosis/Pulmonary Embolism; NMSC: Non-Melanoma Skin Cancer; SIR: Standardized Incidence Ratio; HR: Hazard Ratio; TNFi: Tumor Necrosis Factor inhibitor; N/A: Not Applicable or not reported in the cited studies.


Key Experimental Data & Methodologies

The safety data in the table above is derived from large-scale, long-term studies. Here are the detailed methodologies for the key experiments cited.

Integrated Long-Term Safety Analysis in Rheumatoid Arthritis [1]
  • Objective: To report the final long-term safety data from the completed this compound RA clinical development program.
  • Study Design: Pooled analysis of data from nine phase III/II/Ib clinical trials and one long-term extension (LTE) trial.
  • Population: 3,770 patients with active RA who received at least one dose of this compound.
  • Treatment: Patients received this compound at various doses (1 mg to 15 mg), with most receiving the 2 mg or 4 mg dose in Phase III and LTE trials.
  • Duration: Median exposure of 4.6 years, with a maximum of up to 9.3 years.
  • Safety Assessment: Treatment-emergent adverse events (TEAEs) were summarized. Incidence rates (IRs) per 100 patient-years at risk were calculated for adverse events of special interest (AESI), including serious infections, herpes zoster, MACE, DVT/PE, and malignancies. Standardized incidence ratios (SIRs) for malignancies were calculated using age-specific data from the US SEER database.
Real-World Comparative Effectiveness Study [3]
  • Objective: To compare drug maintenance (a proxy for overall effectiveness and tolerability) of this compound against alternative biological DMARDs (bDMARDs) in a real-world setting.
  • Study Design: Prospective, longitudinal, observational cohort study using the Swiss Clinical Quality Management (SCQM) registry.
  • Population: 1,053 treatment courses from patients with RA initiating this compound, TNFi, or bDMARDs with other modes of action (OMA).
  • Exposure: Treatments initiated between Sept 2017 and June 2020.
  • Primary Outcome: Time to all-cause discontinuation (drug maintenance). Secondary outcomes included discontinuation due to ineffectiveness or adverse events.
  • Statistical Analysis: Kaplan-Meier survival analysis and adjusted Cox proportional hazards models to compare discontinuation rates between treatment groups, accounting for potential confounders like age, disease duration, and line of therapy.
Long-Term Safety in Alopecia Areata from Phase III Trials [2]
  • Objective: To evaluate the long-term safety of this compound in adults with severe AA.
  • Study Design: Integrated safety analysis of two ongoing, randomized, double-blind, placebo-controlled Phase III trials (BRAVE-AA1 and BRAVE-AA2), including their long-term extension and bridging periods.
  • Population: 1,303 patients with severe AA (SALT score ≥50) treated with this compound.
  • Treatment: Patients received this compound 1 mg, 2 mg, or 4 mg.
  • Duration: Median treatment duration of 825 days (over 2 years), with a maximum of 4 years.
  • Safety Assessment: TEAEs and AESIs were monitored. Incidence rates per 100 patient-years were calculated based on the time at risk.

Mechanism of Action & Safety Signal Investigation

Understanding this compound's mechanism and ongoing research into its safety profile provides context for the clinical data.

JAK-STAT Signaling Pathway

This compound is an oral, selective, and reversible inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2 [4]. The diagram below illustrates the JAK-STAT pathway that this compound modulates.

g cluster_1 This compound Inhibition Point Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAKs JAKs Receptor->JAKs Activation STATs STATs JAKs->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Dimerization & Translocation GeneTranscription GeneTranscription Nucleus->GeneTranscription Inflammation Inflammation GeneTranscription->Inflammation

Investigation of Off-Target Safety Mechanisms

The exact mechanisms behind certain safety signals (e.g., thrombosis) are not fully explained by its known on-target effects. One study used machine learning to identify novel off-target interactions [5].

  • Methodology: Two established ligand-similarity machine learning approaches (TIGER and SPiDER) were used to predict off-targets for this compound and tofacitinib related to thrombosis and viral infection.
  • Experimental Validation: Predicted targets were tested using in vitro biochemical or cell-based assays.
  • Findings: The study confirmed previously unknown off-target interactions (e.g., this compound with PDE10A and PKN2; tofacitinib with TRPM6 and PKN2). However, these were not deemed to explain the elevated thrombosis or viral infection risk, suggesting other mechanisms are at play and highlighting the promiscuous nature of these kinase inhibitors.

Interpretation & Research Implications

For researchers and drug development professionals, the data indicates:

  • Consistency Across Indications & Time: The safety profile of this compound remains consistent between its approved indications (RA and AA) and stable over long-term exposure, with no new signals emerging in extensions up to 9.3 years [1] [2].
  • Class-Wide Safety Considerations: The observed risks (herpes zoster, serious infections, thrombosis) are consistent with those of other JAK inhibitors, as noted in class-wide boxed warnings [6] [5].
  • Real-World Performance: this compound shows higher drug maintenance compared to TNFi in RA, primarily due to lower discontinuation for ineffectiveness, with no significant difference in discontinuation due to adverse events [3]. This suggests its benefit-risk profile is favorable in a real-world clinical context.

References

Baricitinib Efficacy on Structural Joint Damage: Clinical Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Study / Trial Name Patient Population Treatment Comparators Primary Radiographic Outcome Key Efficacy Findings on Structural Damage

| Egyptian Comparative Study (2024) [1] [2] | 334 RA patients (cDMARD-refractory) | • Baricitinib 4 mg • TNF-α Inhibitors • cDMARDs | • Larsen Score (Baseline to 24 weeks) [1] | • this compound significantly reduced Larsen score vs. cDMARDs [1]. • this compound comparable to TNF-α inhibitors [1]. | | RA-BEAM (Phase 3) [3] | MTX-inadequate responders | • this compound 4 mg + MTX • Adalimumab + MTX • Placebo + MTX | • van der Heijde mTSS (Change from Baseline to Week 24) [3] | • this compound+MTX significantly inhibited progression vs. placebo+MTX [3]. • this compound+MTX comparable to adalimumab+MTX [3]. | | RA-BEGIN (Phase 3) [3] | DMARD-naïve patients | • this compound 4 mg • this compound 4 mg + MTX • MTX | • van der Heijde mTSS (Change from Baseline to Week 24) [3] | • this compound+MTX showed smaller mean change in mTSS vs. MTX monotherapy [3]. • this compound monotherapy also showed smaller mean change vs. MTX [3]. | | 2-Year Long-Term Extension [4] | Patients from RA-BEGIN, RA-BEAM, & RA-BUILD | this compound 2 mg & 4 mg | • van der Heijde mTSS (Change from Baseline to Year 2) [4] | • Low rates of radiographic progression maintained over 2 years [4]. • Proportions of patients without progression (ΔmTSS ≤ SDC) were significantly higher with initial this compound vs. initial MTX or placebo [4]. |


Detailed Experimental Protocols

To evaluate structural joint damage, the cited studies employed standardized radiographic scoring systems and methodologies.

  • Radiographic Assessment Protocols: In the phase 3 trials (RA-BEAM, RA-BEGIN, RA-BUILD), structural damage was primarily assessed using the van der Heijde modified Total Sharp Score (mTSS) [3] [4]. This method quantifies joint erosion (44 joints) and joint space narrowing (42 joints) in hands and feet, with higher scores indicating greater damage [3]. The Larsen score was used in the 2024 Egyptian study, which also provides a global assessment of radiographic damage [1] [5].
  • Imaging and Analysis: Radiographs of hands and feet were obtained at baseline and follow-up endpoints (e.g., 24 weeks, 52 weeks) [3] [4]. All images were scored centrally by at least two independent readers who were blinded to the chronologic order of the radiographs and patient treatment groups to minimize bias [1] [3] [4]. The mean score from the readers was typically used for the analysis [3].
  • Outcome Measures: The primary outcome was usually the change in the radiographic score (mTSS or Larsen) from baseline. Studies also reported the proportion of patients with no radiographic progression, often defined as a change in mTSS that did not exceed the Smallest Detectable Change (SDC), which accounts for measurement error [4].

Mechanism of Action: Inhibiting Joint Damage

This compound's effect on preventing structural damage is linked to its mechanism for reducing inflammation and direct impact on bone biology.

baricitinib_mechanism ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-6, GM-CSF) JAK1_JAK2 JAK1 & JAK2 (Intracellular Kinases) ProInflammatoryCytokines->JAK1_JAK2 STAT_Phosphorylation STAT Protein Phosphorylation JAK1_JAK2->STAT_Phosphorylation NuclearTranslocation Nuclear Translocation STAT_Phosphorylation->NuclearTranslocation InflammatoryResponse Inflammatory & Immune Response NuclearTranslocation->InflammatoryResponse OsteoclastActivation Osteoclast Activation & Bone Resorption InflammatoryResponse->OsteoclastActivation JointDamage Structural Joint Damage (Erosion & Cartilage Loss) OsteoclastActivation->JointDamage This compound This compound (JAK1/JAK2 Inhibitor) This compound->JAK1_JAK2 Inhibits

Diagram Title: this compound Inhibits JAK-STAT Signaling Pathway

  • Synovial Inflammation & Bone Biology: In RA, pro-inflammatory cytokines (e.g., IL-6) bind to cell surface receptors, activating intracellular Janus kinases (JAK1 and JAK2). This triggers a signaling cascade via STAT proteins, leading to the expression of genes that drive inflammation and activate osteoclasts—the cells responsible for bone resorption [3].
  • This compound's Role: As an oral, selective inhibitor of JAK1 and JAK2, this compound blocks this signaling pathway [3]. By doing so, it not only reduces the overall inflammatory response in the joint but also directly interferes with the cellular process that leads to bone erosion and cartilage destruction [3]. This dual action explains its potent effect on inhibiting radiographic progression.

Interpretation Guide for Researchers

When interpreting this data for drug development:

  • Comparative Efficacy: The data consistently shows that this compound's effect on preventing structural joint damage is comparable to TNF-α inhibitors like adalimumab and superior to cDMARDs [1] [3]. This positions it as a viable alternative biologic therapy.
  • Dose Response: The 4 mg dose consistently shows more robust inhibition of radiographic progression compared to the 2 mg dose, which is an important consideration for trial design and clinical use [3] [4].
  • Sustained Effect: The long-term extension data confirms that the inhibitory effect on joint damage is maintained for up to two years, a key factor for chronic conditions like RA [4].

References

Baricitinib vs tocilizumab COVID-19 mortality

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effectiveness & Safety Data

Study Feature / Outcome Baricitinib Tocilizumab Notes & Context
28-Day Mortality Lower [ [1] [2]] Higher [ [1] [2]] Large retrospective cohort shows this compound associated with significantly lower mortality [1].
Hospital Mortality Lower [ [1]] Higher [ [1]] Consistent with 28-day mortality findings [1].
Hospital Length of Stay Shorter [ [1]] Longer [ [1]] This compound associated with significantly shorter stay [1].
Safety: Infections Lower rate of hospital-acquired infections [ [1]] Higher rate [ [1]] No difference in secondary bacterial infections found in another study [2].
Safety: Liver Injury Lower rate [ [2]] Higher rate [ [2]] Tocilizumab associated with significantly higher liver injury risk [2].
Key Patient Context Often used in less critically ill [ [3]] Often used in more critically ill [ [3]] "Confounding by indication" may influence mortality comparisons; tocilizumab often chosen for sicker patients [3].

Key Experimental Methodologies

The data in the table above is derived from robust study designs. Here are the methodologies behind the key studies cited.

  • Large Retrospective Cohort Study (N3C) [ [1]]: This study analyzed records of 10,661 hospitalized adults with COVID-19 from 75 U.S. hospitals.
    • Design: Multicenter, retrospective, propensity-weighted cohort study using a target trial emulation approach.
    • Participants: Hospitalized adults, 19.2% of whom were on invasive mechanical ventilation.
    • Comparison: Patients newly initiated on this compound (n=6,229) were compared to those initiated on tocilizumab (n=4,432).
    • Analysis: Used inverse probability of treatment weighting (IPTW) to balance baseline characteristics and control for confounding. Outcomes were assessed within 28 days.
  • Bayesian Meta-Analysis of RCTs [ [4]]: This analysis provided indirect comparisons when head-to-head trials were unavailable.
    • Data Source: Systematic review of 27 randomized controlled trials (RCTs) including 13,549 patients.
    • Eligibility: Included RCTs where hospitalized adults with COVID-19 were treated with corticosteroids and assigned to tocilizumab, this compound, sarilumab, or control.
    • Analysis: Used Bayesian pairwise meta-analyses and meta-regressions to compute odds ratios and estimate the probability of non-inferiority for this compound/sarilumab compared to tocilizumab, with a pre-specified margin.
  • Single-Center Retrospective Study [ [2]]: This study offered another direct comparison in a specific setting.
    • Cohort: Included 321 hospitalized non-ICU patients with severe COVID-19.
    • Groups: Compared 241 patients who received this compound with 80 who received tocilizumab.
    • Adjustment: Used augmented inverse-probability weighting regression to control for variables like age, comorbidities, and disease severity at enrollment.

Mechanisms of Action

This compound and tocilizumab modulate the immune system in distinct ways to counteract the cytokine storm in severe COVID-19. The diagrams below illustrate their different pathways.

mechanism_of_action CytokineStorm SARS-CoV-2 Infection (Cytokine Storm) IL6Release Excessive IL-6 Release CytokineStorm->IL6Release IL6R IL-6 Receptor (mIL-6R & sIL-6R) IL6Release->IL6R JAKSTAT JAK-STAT Signaling Pathway IL6R->JAKSTAT Binds to Inflammation Pro-inflammatory Gene Activation JAKSTAT->Inflammation Tocilizumab Tocilizumab Tocilizumab->IL6R Blocks This compound This compound This compound->JAKSTAT Inhibits

Diagram: Proposed Mechanisms for COVID-19 Treatment. Tocilizumab is a monoclonal antibody that binds to IL-6 receptors, blocking IL-6-mediated signaling [5]. This compound is a Janus kinase (JAK) inhibitor that intracellularly inhibits the JAK-STAT signaling pathway used by multiple cytokines [6].

experimental_workflow Start Define Research Question (Comparative Effectiveness) Design Study Design Start->Design Retro Retrospective Cohort (Target Trial Emulation) Design->Retro Meta Systematic Review & Bayesian Meta-Analysis Design->Meta Data Data Source Retro->Data Meta->Data Source1 Electronic Health Records (e.g., N3C: 75 Hospitals) Data->Source1 Source2 Published/Unpublished RCTs (27 Trials, 13,549 Patients) Data->Source2 Adjust Statistical Adjustment Source1->Adjust Source2->Adjust Method1 Propensity Score Methods (IPTW, Matching) Adjust->Method1 Method2 Bayesian Framework (Probabilities of Non-inferiority) Adjust->Method2 Outcome Primary Outcome Assessed (28-Day All-Cause Mortality) Method1->Outcome Method2->Outcome

Diagram: Experimental Workflow for Key Studies. The major studies providing head-to-head comparisons use advanced observational designs and statistical techniques to emulate randomized trials and account for confounding [1] [4].

Key Insights for Clinical & Research Practice

  • Consider Confounding by Indication: The observed superiority of this compound may be partially influenced by its more frequent use in less critically ill patients who can take oral medication, whereas tocilizumab is often reserved for the most severe, often intravenous-only cases [3].
  • Similar Efficacy with Corticosteroids: When used in conjunction with corticosteroids, a Bayesian meta-analysis found a high probability that this compound and tocilizumab are associated with similar mortality reductions [4]. The choice may then depend on factors like drug availability, cost, and specific patient contraindications.
  • Combination Therapy Not Recommended: One study investigated adding this compound to a regimen that already included tocilizumab and corticosteroids for patients who continued to deteriorate. This sequential combination did not show a substantial reduction in mortality and cannot be recommended based on current evidence [7].

References

Baricitinib combination therapy remdesivir clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes at a Glance

The table below synthesizes key efficacy and safety findings from major studies on baricitinib and remdesivir combination therapy.

Study / Trial (Design) Patient Population & Comparator Primary Outcome: Time to Recovery (Median) Key Secondary Outcomes Safety Profile

| ACTT-2 [1] (Randomized, Double-blind, Placebo-controlled) | 1,033 hospitalized adults and pediatric patients (≥2 years) with COVID-19; this compound + Remdesivir vs. Placebo + Remdesivir [1] | 7 days (this compound + Remdesivir) vs. 8 days (Placebo + Remdesivir); Rate ratio: 1.16 (95% CI: 1.01-1.32) [1]. Greater benefit in patients on high-flow oxygen/non-invasive ventilation: 10 days vs. 18 days [1] | • Odds of progression to death/ventilation at Day 29: Lower in combination group [1]28-day mortality: 5.1% (combination) vs. 7.8% (control) [2] | • Serious Adverse Events (SAEs): 16% (combination) vs. 21% (control) [2] | | BRD Therapy Study [3] (Retrospective Cohort) | 90 hospitalized, hypoxic COVID-19 patients; this compound + Remdesivir + Dexamethasone (n=30) vs. Remdesivir + Dexamethasone (n=60) [3] | 7 days (Triple therapy) vs. 11 days (Control); Adjusted rate ratio for recovery: 5.26 (95% CI: 1.99-13.9) [3] | • Recovery rate: 90.0% (triple) vs. 63.3% (control) [3] | • New bacterial infection: 6.7% (triple) vs. 16.7% (control); difference not statistically significant [3] | | BRD Therapy Study [4] (Single-arm) | 44 patients with severe/critical COVID-19; this compound + Remdesivir + Dexamethasone [4] | 9 days (Median time to recovery) [4] | • 28-day mortality: 2.3% (1/44 patients) • Avoidance of mechanical ventilation: 90% (17/19 patients who required oxygen at baseline) [4] | • Adverse events: 34% (15/44 patients), including liver dysfunction (11%) and thrombosis (11%) [4] |

Detailed Experimental Protocols

To evaluate the combination therapy, researchers have employed several key study designs. Here are the methodologies from the cited major investigations:

  • ACTT-2 Trial Protocol [1]: This was a randomized, double-blind, placebo-controlled trial conducted by the National Institute of Allergy and Infectious Diseases (NIAID).

    • Patients: 1,033 hospitalized patients with moderate or severe COVID-19.
    • Intervention: Patients were randomized 1:1 to receive either This compound (4 mg once daily) plus remdesivir, or a placebo plus remdesivir.
    • Treatment Duration: this compound/placebo was administered for up to 14 days or until hospital discharge. Remdesivir was given as a 200 mg loading dose on day 1, followed by 100 mg daily for up to 10 days.
    • Primary Endpoint: The primary outcome was time to recovery within 29 days, defined as being discharged from the hospital or being hospitalized but not requiring supplemental oxygen and no longer requiring ongoing medical care [1].
  • BRD Triple Therapy Study Protocol [3]: This was a single-center, retrospective cohort study.

    • Patients: 90 hospitalized patients with COVID-19 requiring oxygen therapy.
    • Intervention: The "this compound group" (n=30) received a combination of This compound (4 mg once daily, reduced to 2 mg if eGFR <60 mL/min), remdesivir (standard 5-day course), and dexamethasone (6 mg daily). The control group (n=60) received only remdesivir and dexamethasone.
    • Outcome Measurement: The primary outcome was time from treatment initiation to recovery, which was strictly defined as being at least 10 days post-onset of illness, with no need for oxygen and no fever for at least 72 hours [3].

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of the this compound and remdesivir combination stems from its dual antiviral and anti-inflammatory action, targeting two distinct phases of severe COVID-19.

The diagram above illustrates the synergistic mechanisms:

  • Remdesivir is an antiviral drug that inhibits the SARS-CoV-2 RNA-dependent RNA polymerase, thereby reducing viral replication [5].
  • This compound has a dual mechanism:
    • Antiviral Action: It inhibits the host enzyme AP2-associated protein kinase 1 (AAK1), which regulates clathrin-mediated endocytosis. By disrupting this process, this compound can theoretically impair viral entry into cells [6].
    • Anti-inflammatory Action: As a Janus kinase (JAK) 1/2 inhibitor, this compound blocks the intracellular JAK-STAT signaling pathway. This pathway is critical for the signaling of numerous pro-inflammatory cytokines (e.g., IL-6, IFN-γ, GM-CSF) that are elevated during COVID-19-related cytokine release syndrome. By inhibiting this pathway, this compound modulates the hyperinflammatory immune response [7] [6].

Key Considerations for Clinical Practice and Research

  • Patient Selection: The combination is indicated for hospitalized COVID-19 patients requiring supplemental oxygen, non-invasive ventilation, or other higher levels of respiratory support [5] [2].
  • Triple Therapy Consideration: The combination of this compound, remdesivir, and dexamethasone has shown promising results in real-world studies [3] [4]. The NIH guidelines have recommended adding this compound for patients on dexamethasone who have rapidly increasing oxygen needs and systemic inflammation [3].
  • Safety Monitoring: Potential side effects include serious infections, thrombosis, liver enzyme elevations, and hematological abnormalities. Routine monitoring of complete blood count and liver enzymes is recommended [2]. Dose adjustments are required for patients with moderate to severe renal impairment [2].

References

Baricitinib Efficacy in Alopecia Areata: SALT Score Achievement

Author: Smolecule Technical Support Team. Date: February 2026

Study / Trial Name Study Type & Population Dosage Study Duration Key Efficacy Results (SALT Score ≤20)
BRAVE-AA1 & AA2 (Phase 3) [1] RCT; Adults with severe AA 4 mg 52 weeks 36.8% - 40.9% of patients
BRAVE-AA-PEDS (Phase 3) [2] [3] RCT; Adolescents (12-<18) with severe AA 4 mg 52 weeks 54.1% of patients (71% in those with baseline SALT 50-94)
Italian RWE Study [4] Retrospective; 253 Italian adults with severe AA 4 mg 48 weeks 63.2% of patients
Korean RWE Study [5] Retrospective; 117 Korean adults with AA 4 mg 36 weeks 55.4% (baseline SALT >50); 48.9% (baseline SALT >95)
Japanese RWE Study [6] Retrospective; 17 Japanese adults with severe AA 4 mg 60 weeks 58.9% at week 48; 64.7% at week 60
Chinese RWE Study [7] Retrospective; 47 Chinese patients (adults & adolescents) 2 mg or 4 mg ≥24 weeks 53% at week 24; 78.7% by end of treatment (up to 104 weeks)

Detailed Experimental Protocols

The data presented above is derived from studies with rigorous methodologies.

  • Controlled Clinical Trials (e.g., BRAVE-AA series): These are randomized, double-blind, placebo-controlled trials—the gold standard for evaluating drug efficacy [2] [1]. Patients with severe AA (defined as SALT score ≥50) are randomized to receive baricitinib (2 mg, 4 mg) or a placebo. The primary efficacy endpoint is typically the proportion of patients achieving a SALT score ≤20 at week 36 or 52 [1].
  • Real-World Evidence (RWE) Studies: These are retrospective or prospective observational studies conducted in routine clinical practice [4] [6] [5]. They include patients who may have comorbidities or prior treatment histories excluded from strict clinical trials. Effectiveness is measured by the change in SALT scores from baseline over the treatment period. These studies provide insights into a drug's performance in a broader, more diverse patient population.

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound is an oral inhibitor of Janus kinase (JAK) 1 and 2. It works by targeting the immune-mediated inflammation that causes hair follicle damage in alopecia areata. The following diagram illustrates this mechanism.

G IFNγ IFN-γ (from T-cells) IFNγR IFN-γ Receptor IFNγ->IFNγR Binds to JAK1_JAK2 JAK1 / JAK2 IFNγR->JAK1_JAK2 Activates STAT STAT Phosphorylation JAK1_JAK2->STAT Phosphorylates TargetGenes Pro-inflammatory Gene Expression (IL-15, etc.) STAT->TargetGenes Activates ImmuneAttack Immune Attack on Hair Follicle TargetGenes->ImmuneAttack HairLoss Hair Loss ImmuneAttack->HairLoss This compound This compound (JAK1/2 Inhibitor) This compound->JAK1_JAK2 Inhibits

Comparative Analysis with Other JAK Inhibitors

While this guide focuses on this compound, other JAK inhibitors have also been approved for alopecia areata. The table below provides a high-level comparison of approved agents based on clinical trial data.

JAK Inhibitor Primary JAK Targets FDA Approval for AA Key Trial Efficacy (SALT ≤20)
This compound JAK1, JAK2 Adults (2022) ~35-40% at 36 weeks [8]
Ritlecitinib JAK3, TEC family Adults & Adolescents (2023) 23% at 24 weeks [8]
Deuruxolitinib JAK1, JAK2 Adults (2024) 31% at 24 weeks [8]
Tofacitinib JAK1, JAK3 Off-label use 33.8% at 24 weeks (in one study) [1]

Predictive Factors for Treatment Response

Research has identified several factors that can influence the likelihood of a positive response to this compound:

  • Disease Duration: Multiple real-world studies consistently show that a shorter duration of the current AA episode is a strong predictor of better response [6] [7]. Patients with a disease duration of ≤4 years showed significantly greater SALT score improvement [6].
  • Therapeutic Burden (TB): A prospective study defined TB as the cumulative number of previous systemic treatments. It found that patients with low TB (<3 prior treatments) had a statistically significantly greater reduction in SALT scores during the first year of this compound treatment compared to those with high TB [9].
  • Baseline Severity: Patients with severe, but not total, hair loss (baseline SALT 50-94) have a higher probability of achieving significant regrowth compared to those with very severe disease (SALT 95-100) [2] [3]. This underscores the value of earlier intervention.

References

×

XLogP3

-0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

371.11644398 Da

Monoisotopic Mass

371.11644398 Da

Heavy Atom Count

26

Appearance

white solid powder

UNII

ISP4442I3Y

Drug Indication

In the US and Europe, baricitinib is indicated for the treatment of adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to one or more TNF blockers. Baricitinib may be used as monotherapy or in combination with [methotrexate] or other DMARDs. In Europe, baricitinib is indicated for the treatment of moderate to severe atopic dermatitis in adult patients who are candidates for systemic therapy. In the US, baricitinib is also indicated for the treatment of coronavirus disease 2019 (COVID-19) in hospitalized adults requiring supplemental oxygen, non-invasive or invasive mechanical ventilation, or extracorporeal membrane oxygenation. Recently, it is also approved as the treatment for severe alopecia areata in adults.
Rheumatoid arthritis Baricitinib is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease modifying anti rheumatic drugs (DMARDs). Olumiant may be used as monotherapy or in combination with methotrexate. Atopic DermatitisOlumiant is indicated for the treatment of moderate to severe atopic dermatitis in adult and paediatric patients 2 years of age and older who are candidates for systemic therapy. Alopecia areataBaricitinib is indicated for the treatment of severe alopecia areata in adult patients (see section 5. 1). Juvenile idiopathic arthritis Baricitinib is indicated for the treatment of active juvenile idiopathic arthritis in patients 2 years of age and older who have had an inadequate response or intolerance to one or more prior conventional synthetic or biologic DMARDs: - Polyarticular juvenile idiopathic arthritis (polyarticular rheumatoid factor positive [RF+] or negative [RF-], extended oligoarticular),- Enthesitis related arthritis , and- Juvenile psoriatic arthritis . Baricitinib may be used as monotherapy or in combination with methotrexate.
Treatment of Coronavirus disease 2019
Treatment of atopic dermatitis
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis and juvenile idiopathic arthritis )
Treatment of Systemic Lupus Erythematosus (SLE)
Treatment of alopecia areata
Baricitinib is a disease-modifying antirheumatic drug (DMARD) indicated for rheumatoid arthritis when conventional DMARDs prove inadequate.

Livertox Summary

Baricitinib is an orally available small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis, severe alopecia areata, and, in combination with remdesivir, severe COVID-19 in hospitalized patients requiring supplementary oxygen. Baricitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antirheumatic Agents; Enzyme Inhibitors; Janus Kinase Inhibitors; JAK Inhibitors; Signal Transduction Inhibitors; Protein Kinase Inhibitors
Antirheumatic Agents

Mechanism of Action

As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function. Upon binding of extracellular cytokines and growth factors, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). STATs modulate intracellular activity, including gene transcription of inflammatory mediators that promote an autoimmune response, such as IL-2, IL-6, IL-12, IL-15, IL-23, IFN-γ, GM-CSF, and interferons. The JAK-STAT pathway has been implicated in the pathophysiology of rheumatoid arthritis, as it is associated with an overproduction of inflammatory mediators. There are four JAK proteins: JAK 1, JAK 2, JAK 3 and TYK2. JAKs form homodimers or heterodimers and pair differently in different cell receptors to transmit cytokine signaling. Baricitinib is a selective and reversible inhibitor of JAK1 and JAK2 with less affinity for JAK3 and TYK2; however, the relevance of inhibition of specific JAK enzymes to therapeutic effectiveness is not currently known. Baricitinib inhibits the activity of JAK proteins and modulates the signaling pathway of various interleukins, interferons, and growth factors. It was also shown to decrease the proliferation of JAK1/JAK2 expression in mutated cells and induce cell apoptosis.

Absorption Distribution and Excretion

The absolute bioavailability of baricitinib is approximately 80%. The Cmax was reached after one hour of oral drug administration. A high-fat meal decreased the mean AUC and Cmax of baricitinib by approximately 11% and 18%, respectively, and delayed Tmax by 0.5 hours.
Baricitinib is predominantly excreted via renal elimination. It is cleared via filtration and active secretion. Approximately 75% of the administered dose was eliminated in the urine, with 20% of that dose being the unchanged drug. About 20% of the dose was eliminated in the feces, with 15% of that dose being an unchanged drug.
Following intravenous administration, the volume of distribution was 76 L, indicating distribution into tissues.
The total body clearance of baricitinib was 8.9 L/h in patients with rheumatoid arthritis. The total body clearance and half-life of baricitinib was 14.2 L/h in intubated patients with COVID-19 who received baricitinib via nasogastric (NG) or orogastric (OG) tube.

Metabolism Metabolites

Baricitinib is metabolized by CYP3A4. Approximately 6% of the orally administered dose was identified as metabolites in urine and feces; however, no metabolites of baricitinib were quantifiable in plasma.

Wikipedia

Baricitinib

FDA Medication Guides

OLUMIANT
BARICITINIB
TABLET;ORAL
ELI LILLY AND CO
05/10/2022

Biological Half Life

The elimination half-life in patients with rheumatoid arthritis is approximately 12 hours. The elimination half-life was 10.8 hours in intubated patients with COVID-19 who received baricitinib via nasogastric (NG) or orogastric (OG) tube.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1:[Success for a new generation of disease-modifying antirheumatic drugs : The Janus kinase inhibitor baricitinib in rheumatoid arthritis]. Keyßer G.Z Rheumatol. 2017 Apr 26. doi: 10.1007/s00393-017-0307-3. [Epub ahead of print] Review. German. No abstract available. PMID: 28447156 2:Efficacy and safety of baricitinib in Japanese patients with active rheumatoid arthritis: A 52-week, randomized, single-blind, extension study. Tanaka Y, Ishii T, Cai Z, Schlichting D, Rooney T, Macias W.Mod Rheumatol. 2017 Apr 25:1-10. doi: 10.1080/14397595.2017.1307899. [Epub ahead of print] PMID: 28440680 3:Patient-reported outcomes from a phase III study of baricitinib in patients with conventional synthetic DMARD-refractory rheumatoid arthritis. Emery P, Blanco R, Maldonado Cocco J, Chen YC, Gaich CL, DeLozier AM, de Bono S, Liu J, Rooney T, Chang CH, Dougados M.RMD Open. 2017 Mar 21;3(1):e000410. doi: 10.1136/rmdopen-2016-000410. eCollection 2017. PMID: 28405473 Free PMC Article4:Questioning the Effectiveness of Baricitinib for Pulmonary Manifestations of Rheumatoid Arthritis. Chertoff J, Ataya A.Am J Respir Crit Care Med. 2017 Mar 30. doi: 10.1164/rccm.201703-0552LE. [Epub ahead of print] No abstract available. PMID: 28358994 5:Baricitinib: First Global Approval. Markham A.Drugs. 2017 Apr;77(6):697-704. doi: 10.1007/s40265-017-0723-3. Review. PMID: 28290136 6:Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential. Kuriya B, Cohen MD, Keystone E.Ther Adv Musculoskelet Dis. 2017 Feb;9(2):37-44. doi: 10.1177/1759720X16687481. Epub 2017 Jan 23. Review. PMID: 28255337 Free PMC Article

Explore Compound Types